2-Chloro-3-(chloromethyl)pyridine hydrochloride
Description
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Properties
IUPAC Name |
2-chloro-3-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGKULABRRMPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627239 | |
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106651-82-5 | |
| Record name | 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An Important Advisory Regarding CAS Number 89581-84-0 for Researchers, Scientists, and Drug Development Professionals
Subject: Critical Ambiguity in the Chemical Identity of CAS Number 89581-84-0
To our colleagues in the scientific community:
This document serves as a critical advisory regarding the chemical substance designated by CAS Registry Number 89581-84-0 . Following a comprehensive review of publicly available technical and supplier data, we have identified significant and persistent discrepancies concerning the definitive chemical identity of this compound. This ambiguity presents a substantial risk to scientific integrity, experimental reproducibility, and laboratory safety. Therefore, a standard technical guide on the properties of CAS 89581-84-0 cannot be responsibly compiled at this time.
The primary issue is that the CAS number 89581-84-0 is inconsistently attributed to two distinct chemical entities: 2-Chloro-3-(chloromethyl)pyridine and 2-Bromo-3-(chloromethyl)pyridine . The presence of either a chlorine or a bromine atom at the 2-position of the pyridine ring results in two different molecules with distinct physical, chemical, and biological properties.
Summary of Conflicting Data
Multiple chemical suppliers and databases list CAS 89581-84-0 for both compounds, often interchangeably or with conflicting information on the same platform. This suggests a potential error in public databases that has been propagated across various commercial sources.
Below is a table summarizing the conflicting information found for CAS 89581-84-0:
| Data Point | Attributed to 2-Chloro-3-(chloromethyl)pyridine | Attributed to 2-Bromo-3-(chloromethyl)pyridine | Source Examples |
| Chemical Name | 2-Chloro-3-(chloromethyl)pyridine | 2-Bromo-3-(chloromethyl)pyridine | ChemicalBook[1][2], Biosynth[3], ESD MEDİKAL[4] |
| Molecular Formula | C₆H₅Cl₂N | C₆H₅BrClN | PubChem[5] vs. Thermo Scientific[6] |
| Molecular Weight | 162.01 g/mol | 206.47 g/mol | PubChem[5] vs. Thermo Scientific[6] |
It is imperative for researchers to recognize that the synthetic pathways, reactivity, and potential biological activity of these two compounds will differ significantly. For instance, the carbon-halogen bond strength (C-Br vs. C-Cl) and the electronic effects of the halogen at the 2-position will influence the molecule's behavior in chemical reactions and its interactions with biological targets.
Visual Representation of the Ambiguity
To visually represent this critical discrepancy, the two different structures associated with CAS 89581-84-0 are shown below.
Recommendations for Due Diligence
Given the conflicting nature of the available information, we strongly advise against the procurement or use of any substance marketed as CAS 89581-84-0 without independent and rigorous verification of its chemical structure.
For professionals in research, development, and quality control, the following steps are recommended:
-
Consult Authoritative Databases: The most reliable method to resolve this ambiguity is to consult primary, authoritative chemical registration databases such as the CAS SciFinder® platform or Reaxys® . These databases are meticulously curated and are the industry standard for definitive chemical information.
-
Request Analytical Data from Suppliers: When sourcing this chemical, it is crucial to request a comprehensive Certificate of Analysis (CoA) from the supplier. This CoA should include, at a minimum:
-
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy data
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy data
-
Mass Spectrometry (MS) data
-
Purity analysis by a reliable method (e.g., HPLC, GC)
-
-
Independent Analytical Verification: Upon receipt of the material, it is best practice to perform in-house analytical testing to confirm that the structure of the compound matches the expected data for either 2-chloro-3-(chloromethyl)pyridine or 2-bromo-3-(chloromethyl)pyridine.
The workflow for verifying the identity of a chemical intermediate is outlined below.
Conclusion
The integrity of scientific research relies on the precise identification and characterization of all materials used. The ambiguity surrounding CAS number 89581-84-0 poses a direct threat to this principle. Until this discrepancy is resolved by authoritative sources, we urge the scientific community to exercise extreme caution. Proceeding with research based on the unverified assumption of this compound's identity could lead to erroneous results, wasted resources, and potential safety hazards.
We will continue to monitor the status of this CAS number and will provide an updated, in-depth technical guide if and when a definitive and verifiable chemical identity is established.
References
Please note that due to the conflicting nature of the information, the following references illustrate the discrepancy and should be viewed with caution when identifying the compound by CAS number alone.
-
Chemsrc. (2023). 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3. Retrieved from [Link]
-
Wikipedia. (2023). 2-Chloromethylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
PubMed. (2016). Identification and functional study of type III-A CRISPR-Cas systems in clinical isolates of Staphylococcus aureus. Retrieved from [Link]
-
bioRxiv. (2019). CRISPRCasIdentifier: Machine learning for accurate identification and classification of CRISPR-Cas systems. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Discovering CRISPR-Cas system with self-processing pre-crRNA capability by foundation models. Retrieved from [Link]
- Google Patents. (n.d.). US5068458A - Chemical process for halogenating 2-methyl-6-methoxynaphthalene.
-
US EPA. (n.d.). CAS Registry - List Details - SRS. Retrieved from [Link]
-
ESD MEDİKAL. (n.d.). Kimyasal 18. Retrieved from [Link]
-
ChemWhat. (n.d.). 2-BROMO-3-(CHLOROMETHYL)PYRIDINE CAS#: 89581-84-0. Retrieved from [Link]
-
The Library of Congress. (2023). Classification C 84. Retrieved from [Link]
- Google Patents. (n.d.). CN105143220B - Pyrazole derivatives.
-
Chemsrc. (2023). 3-(Chloromethyl)pyridine | CAS#:3099-31-8. Retrieved from [Link]
Sources
- 1. 2-BROMO-3-(CHLOROMETHYL)PYRIDINE | 89581-84-0 [chemicalbook.com]
- 2. 2-BROMO-3-(CHLOROMETHYL)PYRIDINE CAS#: 89581-84-0 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. esdmedikal.com [esdmedikal.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-3-(chloromethyl)pyridine, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
A Guide to the Molecular Weight and Characterization of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block in modern synthetic chemistry. The central focus of this document is the determination and significance of its molecular weight. We delve into the foundational principles of its calculation, its empirical confirmation through advanced analytical techniques, and its critical role in stoichiometry and drug development workflows. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's chemical identity and characterization.
Chemical Identity and Isomeric Considerations
This compound is a disubstituted pyridine derivative. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form, making it a more convenient reagent for various synthetic applications.
It is crucial to distinguish this specific isomer from other, more commonly cited dichloropyridine derivatives, such as:
-
2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-47-3)
-
3-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4)
-
2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)
These isomers, while similar, possess different substitution patterns on the pyridine ring, leading to distinct chemical reactivity and physical properties. The precise 2,3-substitution pattern of the title compound offers a unique spatial and electronic arrangement of its two reactive electrophilic centers: the carbon of the chloromethyl group and the carbon atom at the 2-position of the pyridine ring.
Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 106651-82-5 (Hydrochloride Salt) | [1] |
| Free Base CAS | 89581-84-0 | [2] |
| Molecular Formula | C₆H₆Cl₃N | [2] |
| Calculated Molecular Weight | 198.48 g/mol | - |
The Foundational Role of Molecular Weight
The molecular weight of a compound is a fundamental property that dictates its stoichiometric relationships in chemical reactions. An accurate understanding of this value is the bedrock of reproducible and high-yielding synthetic chemistry.
Calculation from Atomic Weights
The molecular weight is derived from the molecular formula (C₆H₆Cl₃N) by summing the atomic weights of its constituent atoms. This calculation provides the theoretical exact mass, which is a primary parameter for analytical verification.
The calculation is as follows:
-
Carbon (C): 6 atoms × 12.011 u = 72.066 u
-
Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
-
Chlorine (Cl): 3 atoms × 35.453 u = 106.359 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Molecular Weight: 72.066 + 6.048 + 106.359 + 14.007 = 198.48 u (or g/mol )
The following diagram illustrates the components contributing to the final molecular weight.
Caption: Breakdown of molecular weight calculation.
Analytical Characterization and Empirical Verification
While the theoretical molecular weight is calculated, it must be confirmed empirically. This process validates the identity and purity of the synthesized material, which is a non-negotiable step in research and pharmaceutical development. Mass spectrometry is the definitive technique for this purpose.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-Chloro-3-(chloromethyl)pyridine (the free base, C₆H₅Cl₂N), the molecular ion peak would be expected around m/z 161. The presence of two chlorine atoms creates a distinctive isotopic pattern.[3] Chlorine has two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4] This results in a characteristic cluster of peaks:
-
M peak (both ³⁵Cl): Highest intensity (base peak).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% the intensity of the M peak.
-
M+4 peak (both ³⁷Cl): Approximately 10% the intensity of the M peak.
Observing this specific isotopic signature is a powerful confirmation of a molecule containing two chlorine atoms.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For the 2,3-disubstituted pyridine ring, one would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chloromethyl group (-CH₂Cl) would produce a characteristic singlet further upfield. This technique confirms the substitution pattern and structural integrity.
Experimental Workflow: Identity Confirmation
A robust workflow is essential for validating a new batch of any chemical intermediate. This protocol ensures that the material meets the required specifications of identity, purity, and, critically, molecular weight.
Caption: Workflow for MS-based molecular weight verification.
Synthesis and Application
Synthetic Strategy
The synthesis of chloromethylpyridine hydrochlorides typically involves the chlorination of the corresponding pyridyl carbinol (hydroxymethylpyridine) using a chlorinating agent like thionyl chloride (SOCl₂).[5][6] This reaction is robust and generally high-yielding. For the title compound, a plausible synthetic route would start from 2-chloro-3-(hydroxymethyl)pyridine.
Reaction: 2-chloro-3-(hydroxymethyl)pyridine + SOCl₂ → this compound + SO₂ + HCl
Causality: Thionyl chloride is an excellent choice as it serves as both the chlorinating agent and the source of HCl for the salt formation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process.[5]
Role in Drug Development
Compounds like this compound are valuable intermediates in medicinal chemistry. The two distinct chlorine-bearing sites offer differential reactivity for building more complex molecules. The chloromethyl group is a potent alkylating agent, readily participating in nucleophilic substitution reactions to form ethers, esters, and carbon-carbon bonds.[7] It serves as a crucial building block for introducing the 2-chloropyridin-3-ylmethyl moiety into larger molecular scaffolds, which is a common strategy in the development of pesticides and pharmaceuticals.[2][8]
Safety and Handling
As with related halogenated pyridine compounds, this compound must be handled with care.
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Hazard Profile: It is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] It is a corrosive substance that can cause severe skin burns and eye damage.[11][12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9] The compound is hygroscopic and should be stored under an inert atmosphere.
Conclusion
The molecular weight of this compound is a cornerstone of its chemical identity, calculated to be 198.48 g/mol . This value is not merely a number but a critical parameter that informs every aspect of its use, from reaction stoichiometry to analytical validation. Through rigorous techniques like mass spectrometry and NMR, researchers can empirically confirm this value, ensuring the integrity of their starting materials. This diligence is fundamental to the principles of scientific integrity and is paramount in the highly regulated fields of pharmaceutical and materials science.
References
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Available at: [Link]
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]
-
ResearchGate. (2022). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
Sources
- 1. This compound | 106651-82-5 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 9. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
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Abstract
This guide provides a comprehensive framework for the unambiguous structural elucidation of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of analytical techniques, offering an in-depth, experience-driven perspective on the strategic application of modern spectroscopic methods. We will explore the causality behind experimental choices, detailing not just what to do, but why specific protocols and instrumental parameters are selected to ensure data integrity and conclusive structural assignment. This guide is intended for researchers, analytical scientists, and process chemists who require a robust, self-validating methodology for the characterization of this and structurally related molecules.
Introduction: The Analytical Challenge
This compound (C₆H₆Cl₂N·HCl) is a bifunctional pyridine derivative whose precise structural confirmation is critical for ensuring the quality, safety, and efficacy of downstream products. The molecule presents a distinct analytical puzzle: a trisubstituted pyridine ring, a reactive chloromethyl group, a stable chloro substituent, and the presence of a hydrochloride salt. Each feature requires a specific and complementary analytical technique for its confirmation. A rigorous elucidation process not only verifies the primary structure but also provides a profile of potential isomers and process-related impurities, which is vital for regulatory compliance and process optimization.
Molecular & Physicochemical Overview
A foundational understanding of the target molecule's properties is paramount before commencing any analytical workflow. These characteristics dictate choices in sample preparation, solvent selection, and the tuning of instrumental parameters.
| Property | Value | Significance & Rationale |
| Molecular Formula | C₆H₅Cl₂N·HCl | Confirms the elemental makeup. The hydrochloride is crucial for solubility considerations. |
| Molecular Weight | 198.48 g/mol | This value is the primary target for mass spectrometry, guiding the interpretation of the molecular ion peak. |
| Physical Form | White to beige crystalline solid | Influences sample handling and preparation for solid-state analyses like FTIR.[1] |
| Melting Point | ~150-154 °C | A key physical constant for identity and purity assessment. A broad or depressed melting point suggests impurities. |
| Solubility | Soluble in water, methanol, DMSO | The hydrochloride salt form enhances polarity and solubility in protic solvents, guiding solvent selection for NMR and LC-MS. |
| Reactivity | Hygroscopic; chloromethyl group is an alkylating agent | Requires storage under inert gas.[1] The reactivity informs on potential degradation pathways and handling precautions. |
The Integrated Spectroscopic Workflow
Structural elucidation is not a linear process but an integrated system where each piece of data corroborates the others. The workflow presented here is designed to be self-validating, with each step confirming a different aspect of the molecular structure.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Gate
Mass spectrometry (MS) provides the molecular weight and elemental composition, serving as the initial, non-negotiable checkpoint. For this molecule, its most telling feature is the presence of two chlorine atoms.
Expert Insight: The natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl) creates a highly characteristic isotopic pattern for polychlorinated compounds. This is a powerful diagnostic tool that can instantly confirm the number of chlorine atoms.
Expected Isotopic Pattern for [M]⁺ (C₆H₅Cl₂N) ion:
-
M peak (containing two ³⁵Cl): Highest abundance (base peak).
-
M+2 peak (one ³⁵Cl, one ³⁷Cl): Approximately 65% of the M peak intensity.
-
M+4 peak (two ³⁷Cl): Approximately 10% of the M peak intensity.
Experimental Protocol (LC-MS/MS)
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol. The hydrochloride salt ensures good solubility.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred.[3] The pyridine nitrogen is readily protonated, making it ideal for ESI.
-
Analysis:
-
Acquire a full scan spectrum to identify the molecular ion cluster. The target for the free base [M+H]⁺ is m/z 162.99.
-
Confirm the M, M+2, and M+4 isotopic pattern and compare it with a simulated spectrum.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation. Key expected fragments include the loss of HCl or the chloromethyl group, providing further structural evidence.
-
| Ion | m/z (Calculated) | Description |
| [M+H]⁺ | 162.9956 | Molecular ion (free base) with two ³⁵Cl |
| [M+H+2]⁺ | 164.9926 | Isotope peak with one ³⁵Cl and one ³⁷Cl |
| [M+H+4]⁺ | 166.9897 | Isotope peak with two ³⁷Cl |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint
NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][5][6] For this molecule, a suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the hydrochloride salt, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or methylene protons of the analyte. The acidic N-H proton of the hydrochloride will often appear as a very broad signal, or exchange with residual water in the solvent.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments.
Expected ¹H NMR Signals (in DMSO-d₆):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~7.8-8.0 | Doublet (d) | 1H | Proton at C4 | Adjacent to one proton (H-5). |
| H-5 | ~7.4-7.6 | Doublet of Doublets (dd) | 1H | Proton at C5 | Coupled to both H-4 and H-6. |
| H-6 | ~8.4-8.6 | Doublet (d) | 1H | Proton at C6 | Deshielded by adjacent nitrogen and chlorine. |
| -CH₂Cl | ~4.8-5.0 | Singlet (s) | 2H | Methylene protons | No adjacent protons to couple with. |
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
Expected ¹³C NMR Signals (in DMSO-d₆):
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-2 | ~150-152 | C2 | Quaternary carbon attached to N and Cl (deshielded). |
| C-3 | ~135-137 | C3 | Quaternary carbon attached to C-2 and CH₂Cl. |
| C-4 | ~128-130 | C4 | Aromatic CH. |
| C-5 | ~124-126 | C5 | Aromatic CH. |
| C-6 | ~148-150 | C6 | Aromatic CH, deshielded by adjacent nitrogen. |
| -CH₂Cl | ~42-44 | Methylene carbon | Aliphatic carbon attached to an electronegative Cl. |
2D NMR: Confirming Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is a definitive way to assign the protonated carbons (C-4, C-5, C-6, and -CH₂Cl).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the puzzle.[4] It reveals correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity across quaternary carbons and between different functional groups.
Sources
- 1. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. jchps.com [jchps.com]
Navigating the Spectroscopic Landscape of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride: A Technical and Predictive Guide
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic signature is fundamental. This guide provides an in-depth technical analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a substituted pyridine derivative of interest in synthetic chemistry. A notable challenge in the analytical landscape of this specific compound is the limited availability of published, peer-reviewed spectroscopic data. This guide, therefore, adopts a dual approach: firstly, to present a robust, predictive analysis of its expected spectroscopic characteristics based on first principles and established chemical knowledge. Secondly, it will draw upon and compare the available data for structurally related analogs to provide a comprehensive and practical framework for characterization.
This document is structured to empower the researcher not just with data, but with the scientific rationale behind the interpretation of that data. We will delve into the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, explaining the structural basis for the anticipated signals.
Molecular Structure and Key Features
The initial step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a pyridinium salt, meaning the nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion. This protonation has a significant impact on the electronic environment of the ring and, consequently, its spectroscopic properties.
Molecular Structure of 2-Chloro-3-(chloromethyl)pyridinium Chloride
Caption: Molecular structure of 2-Chloro-3-(chloromethyl)pyridinium Chloride.
Predicted Spectroscopic Data and Interpretation
In the absence of direct experimental data, a predictive analysis based on established principles of spectroscopy and comparison with analogs is a valid and powerful scientific approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The protonation of the pyridine nitrogen will lead to a general downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium ring.
¹H NMR Spectroscopy (Predicted)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chloromethyl group at position 3 will give rise to a singlet in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 8.8 | Doublet | 1H | H-6 | Adjacent to the electron-withdrawing pyridinium nitrogen. |
| ~7.8 - 8.1 | Triplet or Doublet of Doublets | 1H | H-4 | Influenced by both adjacent protons and the chloro group. |
| ~7.5 - 7.8 | Doublet | 1H | H-5 | Coupled to H-4 and H-6. |
| ~4.8 - 5.2 | Singlet | 2H | -CH₂Cl | Aliphatic protons adjacent to a chlorine atom and the aromatic ring. |
Causality Behind Predictions: The electron-withdrawing effects of the chloro group at C-2 and the protonated nitrogen atom are additive, leading to a significant deshielding of the ring protons. The predicted chemical shifts are estimations based on data from related compounds like 2-(Chloromethyl)pyridine hydrochloride, where aromatic protons appear in the 7.9-8.9 ppm range[1]. The singlet for the chloromethyl group is expected due to the absence of adjacent protons for coupling.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to electronegative atoms (N and Cl) will be significantly deshielded and appear at lower field.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-2 | Attached to both nitrogen and chlorine, leading to strong deshielding. |
| ~145 - 150 | C-6 | Adjacent to the protonated nitrogen. |
| ~140 - 145 | C-4 | Aromatic carbon. |
| ~130 - 135 | C-3 | Attached to the chloromethyl group. |
| ~125 - 130 | C-5 | Aromatic carbon. |
| ~45 - 50 | -CH₂Cl | Aliphatic carbon attached to chlorine. |
Comparative Analysis: For the related isomer, 2-Chloro-5-(chloromethyl)pyridine, spectral data is available and can serve as a useful comparison[2]. While the substitution pattern is different, the general chemical shift ranges for the aromatic and aliphatic carbons provide a valuable reference point for our predictions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and obtaining structural information. For this compound, the analysis would typically be performed on the free base, 2-Chloro-3-(chloromethyl)pyridine (C₆H₅Cl₂N), after the loss of HCl.
Expected Molecular Ion and Fragmentation Pattern:
-
Molecular Ion (M⁺): The free base has a molecular weight of approximately 161.98 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak. We would expect to see peaks at m/z ≈ 161 (containing two ³⁵Cl atoms), 163 (containing one ³⁵Cl and one ³⁷Cl), and 165 (containing two ³⁷Cl atoms) in an approximate ratio of 9:6:1.
-
Key Fragmentation: A likely fragmentation pathway would be the loss of a chlorine radical from the chloromethyl group to give a stable pyridinium-methyl cation fragment. Loss of the entire chloromethyl group is also a probable fragmentation pathway.
Fragmentation Workflow
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-Cl bonds, and the N-H bond of the pyridinium ion.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~2800 - 2400 | N-H stretch | Pyridinium N⁺-H |
| ~1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| ~1200 - 1000 | C-H in-plane bending | Aromatic C-H |
| ~800 - 600 | C-Cl stretch | C-Cl |
Self-Validating System: The presence of a broad absorption in the 2400-2800 cm⁻¹ region would be a strong indicator of the pyridinium hydrochloride salt, distinguishing it from the free base. The combination of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic ring vibrations would confirm the presence of the pyridine core.
Standardized Experimental Protocols
For researchers who synthesize or acquire this compound, the following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as acidic protons may exchange with D₂O.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base or the molecular ion.
-
Obtain high-resolution mass data to confirm the elemental composition.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellets: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow Diagram
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Safety and Handling
This compound is expected to be a hazardous substance. Analogs such as 2-(Chloromethyl)pyridine hydrochloride are classified as harmful if swallowed and cause severe skin burns and eye damage[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
While direct, published spectroscopic data for this compound is scarce, a comprehensive understanding of its expected spectroscopic profile can be achieved through a combination of predictive analysis and comparison with structurally related analogs. This guide provides a framework for researchers to anticipate the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this compound, and offers standardized protocols for its experimental characterization. By grounding predictions in the fundamental principles of spectroscopy and leveraging available data for similar molecules, this document serves as a valuable resource for the scientific community engaged in the synthesis and analysis of novel pyridine derivatives.
References
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PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H NMR spectrum of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will deconstruct the theoretical underpinnings of the spectrum, provide a validated experimental protocol for its acquisition, and deliver a comprehensive analysis of the spectral data. This document is designed to serve as a practical reference for scientists engaged in the characterization of complex heterocyclic compounds.
Introduction: The Structural Significance of a Disubstituted Pyridine
This compound is a bifunctional molecule featuring a pyridine core substituted with two distinct electron-withdrawing chloro-groups. The hydrochloride form ensures stability and enhances solubility in polar solvents, a common strategy in drug development. Accurate structural elucidation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active ingredient. ¹H NMR spectroscopy provides a definitive, non-destructive method to confirm the molecule's identity and substitution pattern by precisely mapping the chemical environment of every proton.
Foundational Principles: Predicting the ¹H NMR Spectrum
A molecule's ¹H NMR spectrum is dictated by the electronic environment of its hydrogen nuclei. Before empirical analysis, we can predict the key features of the this compound spectrum based on fundamental principles.
Molecular Structure and Proton Environments
The molecule possesses four unique proton environments:
-
Three Aromatic Protons: Located at positions 4, 5, and 6 of the pyridine ring (H-4, H-5, H-6).
-
Two Methylene Protons: Part of the chloromethyl group (-CH₂Cl).
-
One Pyridinium Proton: The acidic proton attached to the nitrogen atom (N⁺-H).
The presence of two electronegative chlorine atoms and a positively charged pyridinium nitrogen has a profound deshielding effect on the nearby protons. This effect pulls electron density away from the protons, causing them to resonate at a higher frequency, i.e., further downfield (higher ppm value) in the NMR spectrum.[3] Specifically, protonation of the pyridine nitrogen significantly decreases the electron density on all ring carbon atoms, leading to a downfield shift for all associated protons.[3]
The Impact of the NMR Solvent
The choice of deuterated solvent is critical, as it influences both the solubility of the analyte and the observed chemical shifts.[4][5][6] For a hydrochloride salt, polar solvents are required.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar, aprotic solvent ideal for dissolving hydrochloride salts. It will allow for the observation of the acidic N⁺-H proton.
-
D₂O (Deuterium oxide): A polar, protic solvent. The acidic N⁺-H proton will rapidly exchange with the deuterium atoms of the solvent, causing its signal to broaden and typically disappear from the spectrum. This can be a useful diagnostic experiment.
The chemical shifts of residual protons in common NMR solvents are well-documented and must be considered to avoid misinterpretation of impurity peaks.[7][8]
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This section details a robust, self-validating methodology for acquiring the ¹H NMR spectrum.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary, but the sample should be returned to room temperature before analysis.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm). However, for aqueous or DMSO solutions, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is common practice.
Spectrometer Configuration
A spectrometer with a field strength of 400 MHz or higher is recommended for achieving baseline resolution of the aromatic multiplets.
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse acquisition (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
The following diagram illustrates the standard workflow for NMR analysis.
Caption: Structure of 2-Chloro-3-(chloromethyl)pyridinium with key proton couplings.
The following table summarizes the predicted spectral data in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| N⁺-H | > 12.0 | Broad Singlet (br s) | 1H | - | Highly acidic proton, often broad due to exchange and quadrupolar coupling with nitrogen. Absent in D₂O. |
| H-6 | 8.8 – 9.1 | Doublet (d) | 1H | J6,5 ≈ 5-6 | Most deshielded aromatic proton due to proximity to the electron-withdrawing N⁺ center. |
| H-4 | 8.4 – 8.7 | Doublet (d) | 1H | J4,5 ≈ 8-9 | Deshielded by the N⁺ center (para position) and the adjacent chloro-group. |
| H-5 | 7.9 – 8.2 | Doublet of Doublets (dd) | 1H | J5,4 ≈ 8-9, J5,6 ≈ 5-6 | Coupled to both H-4 and H-6. Least deshielded of the aromatic protons. |
| -CH₂Cl | 4.9 – 5.3 | Singlet (s) | 2H | - | Deshielded by the adjacent chlorine atom and the aromatic ring. No adjacent protons to couple with. |
Detailed Interpretation
-
Chemical Shifts (δ): The aromatic protons are found in the far downfield region (7.9-9.1 ppm), which is characteristic of protonated pyridine rings. [3][9]The H-6 proton is expected to be the most downfield due to its ortho relationship to the positively charged nitrogen. The -CH₂Cl signal appears as a distinct singlet around 5.0 ppm, a typical region for methylene protons attached to both an aromatic ring and a halogen. For comparison, the analogous protons in 3-(chloromethyl)pyridine hydrochloride in DMSO-d₆ appear at 5.070 ppm. [10]* Integration: The relative integral values of the signals must correspond to the number of protons they represent. The ratio of the aromatic signals to the methylene signal should be 3:2.
-
Multiplicity and Coupling Constants (J): The splitting patterns are the most powerful tool for assigning the aromatic protons.
-
H-5 will appear as a doublet of doublets because it is coupled to two non-equivalent neighbors, H-4 and H-6.
-
H-4 and H-6 will each appear as a doublet, being coupled to only H-5. The magnitude of the ortho-coupling constant (J) in pyridine rings is typically in the range of 5-9 Hz.
-
Structural Validation and Trustworthiness
To ensure the utmost confidence in the spectral assignment, further experiments can be performed.
-
2D COSY (Correlation Spectroscopy): A COSY experiment is the gold standard for confirming proton-proton coupling networks. It would show a cross-peak between H-4 and H-5, and another between H-5 and H-6, unequivocally proving their connectivity and validating the assignments made from the 1D spectrum.
-
D₂O Exchange: As previously mentioned, acquiring a spectrum in D₂O will cause the N⁺-H signal to disappear, confirming its assignment.
Conclusion
The ¹H NMR spectrum of this compound is information-rich and highly characteristic. A downfield pyridinium proton, three distinct aromatic signals with clear doublet and doublet-of-doublets splitting patterns, and a singlet for the chloromethyl group provide a unique spectral fingerprint. By understanding the underlying principles of chemical shifts and coupling, and by employing a rigorous experimental protocol, researchers can use ¹H NMR to confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their research and development efforts.
References
- ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine.
- ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine....
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link].
-
Oregon State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link].
- Katcka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
-
AIP Publishing. (n.d.). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). Retrieved from [Link].
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link].
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link].
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1835.
- ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and....
-
SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link].
-
PubMed. (2019). Proton Transfer and Ionicity: An ¹⁵N NMR Study of Pyridine Base Protonation. Retrieved from [Link].
-
SpectraBase. (n.d.). Pyridine. Retrieved from [Link].
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link].
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- 2. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]
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- 10. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It offers a detailed exploration of the theoretical principles governing the ¹³C NMR spectrum of this compound, a step-by-step protocol for sample preparation and spectral acquisition, and an in-depth guide to spectral interpretation and structural verification using advanced NMR techniques. The guide emphasizes the causal relationships behind experimental choices and provides self-validating methodologies to ensure scientific rigor.
Introduction: The Significance of this compound
2-Chloro-3-(chloromethyl)pyridine and its hydrochloride salt are important intermediates in the synthesis of a variety of pharmaceutical and agrochemical compounds. The precise structural elucidation of these molecules is paramount for quality control, reaction monitoring, and regulatory compliance. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to the local electronic environment.
This guide will delve into the nuances of obtaining and interpreting the ¹³C NMR spectrum of this compound, a compound that presents several interesting challenges for NMR analysis, including the presence of electronegative chlorine atoms and a protonated pyridine ring.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
A key aspect of robust NMR analysis is the ability to predict the spectrum of a compound based on its structure. This allows for a more targeted approach to spectral assignment and can help to identify unexpected impurities or reaction byproducts.
The Influence of Substituents on Pyridine ¹³C Chemical Shifts
The chemical shifts of the carbon atoms in the pyridine ring are influenced by several factors:
-
The Nitrogen Atom: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of the adjacent (α) and gamma (γ) carbons compared to benzene.
-
The 2-Chloro Substituent: The chlorine atom is highly electronegative and will therefore deshield the carbon to which it is attached (C-2). It will also have a smaller deshielding effect on the ortho (C-3) and para (C-6) carbons and a minor shielding effect on the meta (C-4 and C-5) carbons.
-
The 3-Chloromethyl Substituent: The chloromethyl group is an electron-withdrawing group, which will cause a downfield shift for the carbon it is attached to (C-3). The effect on the other ring carbons will be less pronounced.
-
Protonation of the Pyridine Nitrogen (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen. This introduces a positive charge on the nitrogen, which is delocalized to some extent throughout the aromatic ring. This delocalization leads to a significant downfield shift of all the pyridine ring carbons. This downfield shift is a direct consequence of the decreased electron density on the ring carbon atoms due to the formal positive charge at the nitrogen atom[1].
Predicted ¹³C NMR Chemical Shifts
Based on the known chemical shifts of pyridine and the established substituent chemical shift (SCS) effects for chloro, chloromethyl, and protonated nitrogen moieties, we can predict the approximate ¹³C NMR chemical shifts for this compound. It is important to note that these are estimations, and the actual experimental values may vary depending on the solvent and other experimental conditions[2][3].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 150 - 155 | Attached to both nitrogen and chlorine, leading to significant deshielding. Protonation of nitrogen further enhances this effect. |
| C-3 | 135 - 140 | Attached to a chlorine atom and a chloromethyl group, both of which are electron-withdrawing. |
| C-4 | 140 - 145 | Influenced by the deshielding effect of the protonated nitrogen and the meta-directing chloro and chloromethyl groups. |
| C-5 | 125 - 130 | Primarily influenced by the deshielding effect of the protonated nitrogen. |
| C-6 | 145 - 150 | Alpha to the protonated nitrogen, resulting in a significant downfield shift. |
| -CH₂Cl | 40 - 45 | Aliphatic carbon attached to a chlorine atom, resulting in a downfield shift compared to a standard methyl group. |
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to yield a high-quality ¹³C NMR spectrum of this compound and includes steps for self-validation.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance and sensitivity.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good choices for hydrochloride salts due to their polarity and ability to dissolve the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be required to achieve complete dissolution.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.
Diagram: Sample Preparation Workflow
Caption: A streamlined workflow for preparing high-quality NMR samples.
NMR Instrument Parameters
The following are recommended starting parameters for a standard ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Higher field strengths provide better signal dispersion and sensitivity. |
| Pulse Program | Standard ¹³C{¹H} (proton decoupled) | Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon. |
| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, leading to more accurate signal integration. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Spectral Interpretation and Structural Verification
Assigning the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each of the six unique carbon atoms in the molecule. The predicted chemical shifts in Table 1 provide a starting point for assignment.
Advanced 2D NMR Techniques for Unambiguous Assignment
To definitively assign each signal to a specific carbon atom, a series of 2D NMR experiments should be performed. These experiments provide information about the connectivity between atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It is invaluable for identifying the carbons that have protons attached (C-4, C-5, C-6, and the -CH₂Cl group).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (C-2 and C-3) by observing their correlations to nearby protons.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. This helps to establish the proton connectivity within the pyridine ring.
Diagram: 2D NMR for Structural Elucidation
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"mass spectrometry of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"
An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a potential building block in the development of novel pharmaceutical and agrochemical agents. The structural confirmation and purity assessment of such intermediates are critical checkpoints in the drug development pipeline. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information through the precise determination of molecular weight and the analysis of fragmentation patterns.
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this paper will elucidate the causality behind methodological choices, contrasting the two primary analytical pathways—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—to equip researchers with the practical expertise needed to confidently characterize this and similar molecules. We will delve into ionization theory, predict fragmentation pathways based on established chemical principles, and provide robust, field-tested experimental protocols.
Analyte Characteristics: Foundational Knowledge
Understanding the physicochemical properties of this compound is the first step in developing a sound analytical strategy. The molecule exists as a hydrochloride salt, a fact that profoundly influences the choice of analytical methodology.
| Property | Value | Significance for MS Analysis |
| Chemical Structure | ![]() | The structure contains a pyridine ring, a chloro substituent, and a chloromethyl group, all of which influence its fragmentation. The nitrogen atom is a primary site for protonation in ESI. |
| Molecular Formula | C₆H₆Cl₃N (Salt); C₆H₅Cl₂N (Free Base) | Determines the exact mass and isotopic distribution. |
| Monoisotopic Mass | 198.95658 (Salt); 160.97991 (Free Base) | The precise mass used for high-resolution mass spectrometry to confirm elemental composition. |
| Average Molecular Weight | 199.48 g/mol (Salt); 162.02 g/mol (Free Base) | Useful for calculating concentrations but less so for MS identification. |
| Physical State | Solid at room temperature. | Requires dissolution in an appropriate solvent for analysis. |
| Solubility | Soluble in water and polar organic solvents.[1] | High solubility in polar solvents makes it ideal for LC-MS with Electrospray Ionization (ESI). For GC-MS, it must be converted to its less polar free base. |
| Volatility | Low (as a salt). | The salt form is non-volatile, precluding direct GC-MS analysis and favoring LC-MS. |
Ionization Strategies: Choosing the Right Path
The choice between GC-MS and LC-MS is the most critical decision in the analytical workflow. It is dictated by the analyte's properties and the desired analytical outcome.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge
GC-MS offers exceptional chromatographic separation and is often coupled with Electron Ionization (EI), which produces rich, reproducible fragmentation spectra ideal for structural elucidation and library matching.[2][3]
-
Expertise & Causality: Direct injection of the hydrochloride salt is not feasible due to its non-volatile nature. The salt would thermally decompose in the hot GC inlet rather than volatilize. Therefore, a mandatory sample preparation step is the conversion of the salt to its volatile "free base" form. This is typically achieved by neutralization with a mild base (e.g., sodium bicarbonate) followed by liquid-liquid extraction into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). This protocol is self-validating: successful free-basing results in a detectable, sharp chromatographic peak, whereas incomplete conversion leads to poor peak shape or no detection. While pyridine can be used as a solvent in GC, repeated injections may degrade the column's stationary phase over time.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
For a pre-existing salt, LC-MS coupled with Electrospray Ionization (ESI) is the more direct and often superior method.[5][6] ESI is a "soft" ionization technique that transfers pre-formed ions from solution into the gas phase with minimal fragmentation, making it perfect for determining molecular weight.[7]
-
Expertise & Causality: The analysis of this compound via LC-ESI-MS leverages the compound's inherent properties. As the compound is already a salt and soluble in typical mobile phases (water, methanol, acetonitrile), sample preparation is as simple as "dilute-and-shoot." In positive-ion mode, the ESI process gently desolvates the protonated free base, yielding a prominent pseudomolecular ion, [M+H]⁺, where 'M' is the neutral free base. This provides unambiguous confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce and control fragmentation for structural confirmation.
Deciphering the Mass Spectrum: Fragmentation Analysis
The fragmentation pattern is a chemical fingerprint. Below, we predict the primary fragmentation pathways for both EI and ESI-MS/MS, grounded in the principles of ion chemistry.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under the high-energy (70 eV) conditions of EI, the molecule will fragment extensively. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks).
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [M]⁺•, at m/z 161 .
-
Alpha-Cleavage (Loss of •Cl): The most favorable fragmentation is often the loss of a chlorine radical from the chloromethyl group. This results in a resonance-stabilized pyridinium-methyl cation at m/z 126 . This is often the base peak in the spectrum.
-
Loss of •CH₂Cl: A secondary fragmentation could involve the loss of the entire chloromethyl radical, yielding a chloropyridine radical cation at m/z 112 .
-
Ring Fragmentation: Further fragmentation of the pyridine ring can occur, though these ions will be of lower mass and intensity.
Caption: Predicted EI fragmentation pathway for 2-Chloro-3-(chloromethyl)pyridine.
Predicted ESI-MS/MS Fragmentation Pathway
In ESI-MS/MS, we select the protonated molecule, [M+H]⁺, as the precursor ion and fragment it using collision-induced dissociation (CID). This is a lower-energy process that typically involves the loss of stable, neutral molecules.
-
Precursor Ion: The protonated free base, [M+H]⁺, is observed at m/z 162 .
-
Neutral Loss of HCl: The most common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl. This would result in a fragment ion at m/z 126 .
-
Neutral Loss of C₂H₂: Subsequent fragmentation of the pyridine ring could involve the loss of acetylene, a common pathway for aromatic heterocycles, leading to smaller fragment ions.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor ion.
Experimental Protocols
The following protocols are designed as robust, self-validating starting points for the analysis of this compound.
Protocol for GC-MS Analysis
Objective: To analyze the volatile free base of the target compound using EI.
-
Sample Preparation (Free-Basing & Extraction):
-
Dissolve ~5 mg of this compound in 2 mL of deionized water.
-
Add saturated sodium bicarbonate solution dropwise until effervescence ceases (pH ~8). This neutralizes the HCl salt, forming the free base.
-
Extract the aqueous solution three times with 2 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a fresh vial. Dilute to a final concentration of ~100 µg/mL with dichloromethane.
-
-
Instrumentation & Parameters:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split 20:1).
-
Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent single quadrupole or Q-TOF.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Protocol for LC-MS/MS Analysis
Objective: To directly analyze the compound and confirm its molecular weight and structure.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Perform a serial dilution from the stock solution using the initial mobile phase composition to create a working standard of 1 µg/mL.
-
-
Instrumentation & Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ or Thermo Orbitrap Exploris or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 450 °C.
-
MS1 Scan: m/z 100-400 to find the [M+H]⁺ precursor at m/z 162.
-
MS2 (Product Ion) Scan: Select m/z 162 as the precursor. Apply collision energy (e.g., 15-30 eV) to observe fragment ions (expected at m/z 126).
-
Data Summary & Interpretation
This table consolidates the key ions expected from the mass spectrometric analysis, providing a quick reference for data interpretation.
| Ionization Method | Expected m/z (Monoisotopic) | Isotopic Pattern | Proposed Formula | Identity |
| EI-MS | 161.0 | Cl₂ | [C₆H₅Cl₂N]⁺• | Molecular Ion [M]⁺• |
| 126.0 | Cl₁ | [C₆H₅ClN]⁺ | [M - Cl]⁺ | |
| 112.0 | Cl₁ | [C₅H₃ClN]⁺• | [M - CH₂Cl]⁺• | |
| ESI-MS | 162.0 | Cl₂ | [C₆H₆Cl₂N]⁺ | Protonated Molecule [M+H]⁺ |
| ESI-MS/MS | 126.0 | Cl₁ | [C₆H₅ClN]⁺ | [M+H - HCl]⁺ |
Conclusion
The mass spectrometric characterization of this compound is a clear example of how analyte chemistry dictates analytical strategy. For rapid and unambiguous molecular weight confirmation, LC-MS with electrospray ionization is the superior method, requiring minimal sample preparation. For in-depth structural elucidation that can be compared against spectral libraries, GC-MS with electron ionization remains a powerful, albeit more labor-intensive, option. By understanding the principles of ionization and the predictable pathways of fragmentation, researchers can confidently select the appropriate methodology, optimize experimental conditions, and accurately interpret the resulting data, ensuring the integrity of their synthetic intermediates and accelerating the pace of drug discovery and development.
References
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). Retrieved from [Link]
-
Rao, R. N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook. Retrieved from [Link]
-
Salter, T. L., et al. (2021). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. Molecules. Retrieved from [Link]
-
Kujawinski, E. B., & Behn, M. D. (2006). Automated Analysis of Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectra of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]
-
Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
MassBank. (n.d.). Pyridines and derivatives. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]
-
GOV.UK. (2021). Pyridine slides for discussion. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and GC Capillary Column, is it safe?. Retrieved from [Link]
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"reactivity of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"
An In-depth Technical Guide to the Reactivity and Synthetic Applications of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Abstract
This compound is a pivotal bifunctional electrophile in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure is characterized by two distinct reactive chlorine centers: a highly labile benzylic-type chloride on the methyl substituent and a less reactive chloride on the pyridine ring. This dual reactivity allows for a wide range of selective and sequential transformations, making it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, explores the mechanistic underpinnings of its chemoselectivity, and presents detailed, field-proven protocols for its application in nucleophilic substitution reactions. Safety, handling, and synthesis of the reagent are also discussed to provide a holistic resource for researchers and drug development professionals.
Introduction and Physicochemical Properties
The synthetic utility of this compound stems from its unique electronic and structural features. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of both chloro substituents. The hydrochloride form further enhances the ring's electron-withdrawing properties by protonating the ring nitrogen, which has significant implications for reaction mechanisms and conditions.
Molecular Structure and Key Features
The molecule possesses two primary sites for nucleophilic attack:
-
The Chloromethyl Carbon (C3-CH₂Cl): This carbon is analogous to a benzylic carbon. The attached chlorine is an excellent leaving group, making this site highly susceptible to S_N2 reactions. It is the more reactive of the two electrophilic centers under most conditions.
-
The C2-Carbon: The chlorine atom at the C2 position of the pyridine ring is a leaving group for nucleophilic aromatic substitution (S_NAr). This reaction is generally less facile than the S_N2 displacement at the chloromethyl group and often requires more forcing conditions.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N · HCl |
| Molecular Weight | 198.49 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Data not consistently available; related compounds melt in the range of 125-145°C |
| Solubility | Soluble in water, methanol; moderately soluble in polar aprotic solvents like DMF and DMSO.[1] |
| CAS Number | 136117-69-6 |
Safety and Handling Considerations
This compound is a corrosive and hazardous substance that can cause severe skin burns and eye damage.[1] It is also harmful if ingested or inhaled.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (note that some pyridine derivatives can penetrate standard rubber gloves), splash-proof safety goggles, and a lab coat. For weighing and handling the neat solid, a NIOSH-approved respirator is recommended.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. Keep the container tightly closed.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]
The Dichotomy of Reactivity: A Mechanistic Overview
Understanding the kinetic and thermodynamic factors governing the reactivity at each site is crucial for achieving desired synthetic outcomes. The choice of nucleophile, solvent, temperature, and base dictates the chemoselectivity of the reaction.
The Highly Labile Chloromethyl Group: S_N2 Reactions
The primary reaction pathway for this compound involves the displacement of the chloride from the chloromethyl group via a bimolecular nucleophilic substitution (S_N2) mechanism. The transition state is stabilized by the adjacent pyridine ring, making this reaction rapid and efficient with a wide range of soft and hard nucleophiles.
Sources
Introduction to 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
An In-Depth Technical Guide to the Solubility of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
This compound is a substituted pyridine derivative. Such compounds are significant building blocks in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules, including pesticides.[1] The molecule's structure, featuring a pyridine ring, a chloro-substituent on the ring, a chloromethyl group, and its formulation as a hydrochloride salt, dictates its physicochemical properties, most notably its solubility.
Understanding the solubility of this compound is paramount for its practical application. In pharmaceutical development, solubility directly impacts bioavailability, formulation strategies, and administration routes.[2] In chemical synthesis, it governs the choice of solvents, reaction conditions, and purification methods. This guide provides the foundational knowledge and actionable protocols to approach this critical characterization.
Table 1: Physicochemical Properties of Related Pyridine Compounds
| Property | 2-(Chloromethyl)pyridine hydrochloride | 3-(Chloromethyl)pyridine hydrochloride |
|---|---|---|
| Molecular Formula | C₆H₆ClN·HCl | C₆H₆ClN·HCl |
| Molecular Weight | 164.03 g/mol | 164.04 g/mol |
| Physical Appearance | White to yellow or orange powder/crystal | Yellow powder or yellow-tan solid |
| Melting Point | 124.0 to 127.0 °C | 141 to 144 °C |
| Known Aqueous Solubility | ≥ 100 mg/mL at 22 °C | ≥ 100 mg/mL at 19 °C |
| CAS Number | 6959-47-3 | 6959-48-4 |
Data sourced from publicly available databases for structurally similar compounds to provide a predictive baseline.[3][4][5]
Theoretical Principles of Solubility
The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. For this compound, several structural features are key determinants.
-
The Hydrochloride Salt Form: The primary reason for producing a hydrochloride salt of a basic compound (like a pyridine) is to enhance its aqueous solubility.[2][6] The nitrogen atom on the pyridine ring is basic and readily protonated by hydrochloric acid. This forms a pyridinium cation and a chloride anion, introducing ionic character to the molecule. This ionic nature promotes favorable interactions with polar solvents like water, significantly increasing solubility compared to the free base form.[6]
-
The Pyridine Ring: The pyridine ring itself is a polar aromatic heterocycle capable of forming hydrogen bonds, which contributes to its solubility in polar solvents.[7]
-
Substituent Effects: The two chloro-substituents introduce electronegativity but also increase the molecular weight and hydrophobicity, which can counteract the solubilizing effect of the polar pyridine ring and the hydrochloride salt. The precise balance of these competing factors determines the final solubility profile.
-
Solvent Properties:
-
Polarity: As an ionic salt, the compound is expected to be most soluble in polar protic solvents (e.g., water, methanol, ethanol) that can effectively solvate both the pyridinium cation and the chloride anion. Solubility will likely decrease significantly in nonpolar solvents (e.g., hexane, toluene).
-
pH: The pH of the aqueous medium is a critical factor.[8] In acidic to neutral pH, the compound will remain in its protonated, more soluble salt form. In basic conditions, the pyridinium ion will be deprotonated to the neutral free base, which is expected to be significantly less soluble, potentially leading to precipitation.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined experimentally.
-
A Framework for Experimental Solubility Determination
A systematic, multi-stage approach is essential for accurately characterizing the solubility of a new or poorly understood compound. The following workflow provides a robust pathway from qualitative screening to precise quantitative measurement.
Caption: A systematic workflow for determining compound solubility.
Protocol: Qualitative Solubility Assessment
Objective: To rapidly estimate the solubility of the compound in a range of common laboratory solvents.
Methodology:
-
Preparation: Aliquot approximately 10 mg of this compound into separate, clearly labeled glass vials.
-
Solvent Addition: To the first vial, add the first solvent (e.g., deionized water) dropwise, vortexing after each addition, up to a volume of 1 mL.
-
Observation: Visually inspect the vial for the complete dissolution of the solid. Record observations using standard terms (e.g., freely soluble, sparingly soluble, insoluble).
-
Heating/Sonication: If the compound is not soluble at room temperature, gently warm the vial or place it in an ultrasonic bath to see if dissolution can be aided. Note any changes upon cooling, as precipitation may indicate supersaturation.[9]
-
Repeat: Repeat steps 2-4 for a panel of solvents relevant to your research, such as:
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: DMSO, Acetonitrile, Acetone
-
Nonpolar: Toluene, Dichloromethane, Hexane
-
Causality: This initial screen is a cost- and time-effective way to identify the most promising solvents for further quantitative analysis and to select appropriate solvents for synthesis or formulation work.
Protocol: Quantitative Solubility by Shake-Flask Method
Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered the "gold standard".[10]
Methodology:
-
System Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL of pH 7.4 phosphate-buffered saline). The key is to ensure solid material remains undissolved, confirming saturation.[10]
-
Equilibration: Seal the vial and place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the slurry for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Self-Validation Step: To ensure equilibrium has been achieved, a kinetic profile can be established by taking samples at multiple time points (e.g., 12, 24, 36, and 48 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points.
-
Sampling: Allow the slurry to settle for 30 minutes. Carefully withdraw a sample from the supernatant using a syringe.
-
Phase Separation: Immediately filter the sample through a low-binding 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.[10]
-
Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method, as described in Section 4.
Analytical Techniques for Quantification
Accurate quantification of the dissolved analyte is the cornerstone of any solubility study. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity, sensitivity, and broad applicability.[11]
Caption: A typical workflow for sample quantification using HPLC.
Protocol: HPLC Quantification
Objective: To develop and apply an HPLC method to accurately measure the concentration of this compound in solution.
Hypothetical Starting Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[12] A good starting point could be a 70:30 ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 210 nm or 260 nm, to be determined by UV scan).[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase. Perform a serial dilution to create a set of at least five calibration standards of known concentrations that bracket the expected sample concentration.
-
Calibration: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999 for accuracy.
-
Sample Analysis: Inject the filtered and diluted sample from the shake-flask experiment (Section 3.2).
-
Calculation: Determine the concentration in the diluted sample using its measured peak area and the regression equation from the calibration curve.
-
Final Solubility: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final value in mg/mL or mmol/L.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2-(chloromethyl)pyridine hydrochloride and other chlorinated pyridines indicate that significant precautions are necessary.
-
Hazards: The compound should be presumed to be harmful if swallowed, corrosive, and capable of causing severe skin burns and eye damage.[4][13] It is also likely to be an irritant to the respiratory tract.[3]
-
Handling:
-
Storage: The compound is likely hygroscopic (absorbs moisture from the air).[3] Store it in a tightly sealed container in a cool, dry, and dark place, potentially under an inert atmosphere.
References
-
PubChem, National Toxicology Program. (1992). Picolyl chloride hydrochloride. PubChem Compound Summary for CID 23392. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
-
PubChem, National Toxicology Program. (1992). 3-(Chloromethyl)pyridine hydrochloride. PubChem Compound Summary for CID 23394. Retrieved from [Link]
-
Khan, M. A. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
ScienceDirect. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
CBPL. (2025). 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
SciSpace. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Retrieved from [Link]
-
JoVE. (2020). Factors Affecting Solubility. Retrieved from [Link]
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride for Research Professionals
Executive Summary
2-Chloro-3-(chloromethyl)pyridine hydrochloride is a highly reactive bifunctional molecule, serving as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors.[1] Its utility as a chemical intermediate is directly linked to its reactivity, which in turn dictates a stringent set of safety and handling requirements.[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety protocols, hazard mitigation strategies, and emergency procedures required for the safe handling of this compound. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Chemical Identification and Physicochemical Properties
This compound is a pyridinium salt characterized by its hygroscopic nature and reactivity.[3][4] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| Synonyms | 3-Picolyl chloride hydrochloride (for the 3-isomer) | [5] |
| Molecular Formula | C₆H₆Cl₂N·HCl | [3][4] |
| Molecular Weight | 164.03 g/mol (for the base) | [3][4] |
| Appearance | White to yellow or orange crystalline powder/solid | [3][4] |
| Solubility | Soluble in water | [3][6] |
| Key Characteristics | Hygroscopic solid | [4][7] |
Note: Data for the specific 2-chloro-3-(chloromethyl) isomer is limited. Information is synthesized from closely related isomers like 2-(chloromethyl)pyridine HCl and 3-(chloromethyl)pyridine HCl, a standard practice for assessing hazards of novel or sparsely documented chemicals.
Hazard Identification and Toxicological Profile
This compound is classified as hazardous and corrosive.[8] The primary risks are associated with its ability to cause severe chemical burns upon contact and toxicity if ingested.[3]
GHS Classification
The Globally Harmonized System (GHS) classification, aggregated from similar isomers, underscores the significant hazards.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage | |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
Signal Word: Danger [3]
Summary of Toxicological Effects
-
Acute Effects: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin upon contact.[6][9] Inhalation may cause coughing, shortness of breath, and chemical pneumonitis, while ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[3][8]
-
Chronic Effects: Prolonged or repeated exposure may lead to the development of an allergic skin reaction (contact dermatitis).[5][8] It is also suspected of causing genetic defects and cancer.[5]
-
Reactivity Hazards: It is incompatible with strong oxidizing agents and strong bases.[6][7] When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][6]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of appropriate PPE. The causality is clear: because the compound is a corrosive solid that can generate airborne dust and is harmful via all routes of exposure, a comprehensive barrier is required.
Caption: Hierarchical workflow for PPE selection.
Step-by-Step PPE Protocol
-
Engineering Controls : All handling of the solid compound must be performed within a properly functioning and certified chemical fume hood to control airborne dust and potential vapors.[10]
-
Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 standards.[3] Due to the severe corrosive nature of the material, a full-face shield must be worn over the goggles.[11]
-
Skin and Body Protection : A chemical-resistant laboratory coat, fully fastened, is required. Disposable sleeves taped to gloves can provide additional protection.[9] Do not wear shorts or open-toed shoes in the laboratory.
-
Hand Protection : Wear double-layered, powder-free, chemical-resistant gloves (e.g., nitrile).[12] Pyridine derivatives can penetrate some glove materials, so it is crucial to change gloves frequently (every 30-60 minutes) and immediately if contamination is suspected.[3][12]
-
Respiratory Protection : If there is a risk of inhalation (e.g., weighing the powder outside of a fume hood), a NIOSH-approved half- or full-face respirator equipped with an organic vapor/acid gas cartridge and a particulate pre-filter is mandatory.[3]
Safe Handling and Storage Protocols
Proactive measures during handling and storage are essential to prevent exposure and maintain chemical stability.
Handling Workflow
-
Area Preparation : Designate a specific area within a chemical fume hood for handling. Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[10]
-
Pre-Use Check : Visually inspect the container for any damage or loose seals before opening.
-
Dispensing : When weighing or transferring the solid, use techniques that minimize dust generation (e.g., careful scooping, not pouring from a height).[13]
-
Incompatible Materials : Keep the compound away from strong oxidizing agents and strong bases.[6][7]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[5] Wash hands and arms thoroughly with soap and water after handling is complete, even if gloves were worn.[5][13]
-
Clothing : Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[5][11]
Storage Requirements
-
Container : Keep the compound in its original, tightly sealed container.[13][14]
-
Environment : Store in a cool, dry, and well-ventilated area, designated for corrosive and toxic materials.[4][14] A recommended storage temperature is below 15°C.[4]
-
Atmosphere : Due to its hygroscopic nature, storing under an inert gas atmosphere (e.g., argon or nitrogen) is best practice to prevent degradation.[4]
-
Security : The storage area should be locked and accessible only to authorized personnel.[5]
Emergency Procedures and First Aid
Immediate and appropriate action following an exposure is critical to minimizing injury.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[7][9] 2. Call for immediate medical attention.[9] 3. If breathing is difficult, qualified personnel may administer oxygen. |
| Skin Contact | 1. Immediately remove all contaminated clothing, including shoes and jewelry, while under a safety shower.[5][9] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[5][15] 3. Seek immediate medical attention.[9] |
| Eye Contact | 1. Immediately flush eyes with a continuous stream of water at an eyewash station for a minimum of 15 minutes.[5][15] 2. Keep eyelids open during flushing to ensure complete irrigation.[5] 3. Transport to a hospital or doctor without delay. Removal of contact lenses should only be done by skilled personnel.[5] |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. If the person is conscious and alert, rinse their mouth thoroughly with water.[4][5] 3. Seek immediate medical attention.[10] |
Spill Management and Waste Disposal
A pre-planned response to spills is a core component of laboratory safety.
Caption: Decision tree for spill response protocol.
Spill Cleanup Protocol
-
Minor Spills (inside a fume hood) :
-
Ensure appropriate PPE is being worn.
-
Gently dampen the solid spill material with water to prevent dust from becoming airborne.[7]
-
Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste.[7][13]
-
Use absorbent paper dampened with water to pick up any remaining residue.[3]
-
Wash the contaminated surface with a soap and water solution.[3][7]
-
-
Major Spills :
Waste Disposal
This material and its container must be disposed of as hazardous waste.[8] All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless directed by EH&S.
-
Arrange for pickup by a certified hazardous waste management company.
Role in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[16] this compound is a valuable intermediate because its two reactive sites—the chlorine atoms at the 2-position of the ring and on the methyl group—can be selectively functionalized. This allows for the construction of complex molecular architectures. A primary application is in the synthesis of substituted pyrimidines and related heterocycles, which are explored for a wide range of therapeutic uses, including the development of protein kinase inhibitors for oncology.[16]
Conclusion
This compound is a potent and versatile chemical intermediate. Its value in synthesis is matched by its significant hazards, including corrosivity, toxicity, and potential for sensitization. A comprehensive safety culture—built on a foundation of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response—is not merely recommended, but is an absolute requirement for its use in a research and development setting.
References
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- TCI Chemicals. (n.d.). 2-(Chloromethyl)pyridine Hydrochloride.
- Apollo Scientific. (2022). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
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- Fisher Scientific. (2021). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride SAFETY DATA SHEET.
- BLD Pharmatech. (2022). 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
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- Wikipedia. (2023). 2-Chloromethylpyridine.
-
Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 10(42), 25016–25053. Retrieved from [Link]
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- GOV.UK. (2023). Chlorine - Incident management.
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37.
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- Benchchem. (n.d.). An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery.
- Lab Pro Inc. (n.d.). 2-(Chloromethyl)pyridine Hydrochloride, 250G.
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride in Modern Organic Synthesis
Abstract: 2-Chloro-3-(chloromethyl)pyridine hydrochloride is a pivotal bifunctional heterocyclic building block in the landscape of organic synthesis. Its strategic importance is underscored by the presence of two distinct electrophilic centers: a highly reactive benzylic-type chloride at the 3-position's methyl group and a less reactive aromatic chloride at the 2-position. This unique structural arrangement allows for selective and sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth exploration of its reactivity, core applications, and detailed, field-proven protocols for its use, with a special focus on its role as a key precursor in the synthesis of the anti-HIV drug Nevirapine.
Physicochemical Properties and Critical Safety Profile
Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and associated hazards is paramount.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₆H₆Cl₂N · HCl |
| Molecular Weight | 200.49 g/mol |
| Appearance | Off-white to light-yellow crystalline solid |
| CAS Number | 89581-84-0 (for the hydrochloride salt) |
Critical Safety Information
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is classified as corrosive, harmful if swallowed, and causes severe skin burns and eye damage.[4][5][6] Inhalation may cause severe irritation to the mucous membranes and upper respiratory tract.[4][7]
-
Handling: Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
The Differentiated Reactivity Profile
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents. This allows for controlled, site-selective reactions.
The Highly Reactive Chloromethyl Group (Sₙ2 Pathway)
The chloromethyl group at the 3-position behaves as a reactive benzylic halide. The carbon atom is sp³-hybridized and is an excellent electrophilic site for bimolecular nucleophilic substitution (Sₙ2) reactions. This is the primary site of reaction under mild conditions. A wide array of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the chloride ion.
Caption: General Sₙ2 reaction at the chloromethyl position.
The Less Reactive 2-Chloro Group (SₙAr Pathway)
The chlorine atom attached directly to the pyridine ring at the 2-position is significantly less reactive. As an aryl halide on an electron-deficient π-system, it undergoes nucleophilic aromatic substitution (SₙAr). This reaction typically requires more forcing conditions, such as higher temperatures, stronger nucleophiles, and sometimes metal catalysis, compared to the Sₙ2 displacement at the chloromethyl group. The ring nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.[8]
Caption: Differentiated reactivity of the two chlorine atoms.
Core Application: Keystone Intermediate in Nevirapine Synthesis
A prominent application demonstrating the utility of this reagent is in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[9][10] The synthesis leverages the high reactivity of the chloromethyl group for a crucial C-N bond formation.
In a streamlined, low-cost process, Nevirapine is synthesized from two key pyridine precursors: a methyl 2-cyclopropylamino nicotinate (Me-CAM) and 2-chloro-3-amino-4-picoline (CAPIC).[10] While the title compound is not directly used in this specific streamlined route, it is a critical intermediate in earlier and alternative industrial syntheses where the (2-chloro-pyridin-3-yl)methyl moiety is introduced. The general principle involves the N-alkylation of an amino-pyridine derivative with 2-Chloro-3-(chloromethyl)pyridine. The subsequent cyclization steps lead to the final tricyclic structure of Nevirapine.[9][11]
Caption: Simplified workflow for Nevirapine synthesis.
General Protocols for Nucleophilic Substitution
The following protocols provide a robust starting point for the alkylation of various nucleophiles using this compound. Optimization of temperature, base, and solvent may be required for specific substrates.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This procedure describes the synthesis of 4-((2-chloropyridin-3-yl)methyl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Add morpholine dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[12]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines the synthesis of a generic (2-chloropyridin-3-yl)methyl aryl ether.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the substituted phenol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound in one portion.
-
Stir the reaction at 50 °C for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M NaOH to remove unreacted phenol, then wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization.
Table 2: Summary of Typical Reaction Conditions
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Time (h) |
| Amines | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 80 | 12 - 24 |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 25 - 60 | 8 - 16 |
| Thiols | NaH, Na₂CO₃ | THF, DMF | 0 - 50 | 4 - 12 |
Mechanistic Insights & Troubleshooting
-
The Essential Role of the Base: As the starting material is a hydrochloride salt, a base is non-negotiable. At least one equivalent is required to neutralize the HCl and free the pyridine nitrogen. An additional equivalent is often needed to deprotonate the nucleophile (e.g., phenol, thiol, or secondary amine), increasing its nucleophilicity. Inorganic bases like K₂CO₃ are often preferred for their ease of removal during work-up.[12]
-
Solvent Selection: Polar aprotic solvents such as DMF and acetonitrile are ideal for Sₙ2 reactions. They effectively solvate the cations (K⁺, Na⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the reaction rate.
-
Potential Side Reactions:
-
Over-alkylation: Primary amines can undergo double alkylation. Using an excess of the amine can help mitigate this.
-
Pyridine N-Quaternization: Although less likely due to steric hindrance and the electron-withdrawing effect of the 2-chloro group, the pyridine nitrogen can itself act as a nucleophile, leading to a quaternary pyridinium salt. This is more probable at higher temperatures.
-
Reaction at C-2: Under harsh conditions (high temperatures, very strong nucleophiles), substitution at the 2-position may compete with the desired reaction at the chloromethyl group. Careful temperature control is key to ensuring selectivity.
-
Conclusion
This compound is a versatile and highly valuable reagent for synthetic chemists. Its differentiated electrophilic sites provide a platform for selective functionalization, enabling the efficient construction of the pyridyl-methyl scaffold found in numerous biologically active molecules. By understanding its reactivity profile and employing the robust protocols outlined in this guide, researchers in drug discovery and development can effectively harness its synthetic potential to build diverse compound libraries and access complex target molecules with precision and control.
References
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-
Picolyl chloride hydrochloride. PubChem. Retrieved from [Link]
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-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Retrieved from [Link]
- Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
- A kind of preparation method of nevirapine intermediate. (2016). Google Patents.
-
2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet. CBDEAL. Retrieved from [Link]
- Nevirapine Batch Transfer Document. (PDF). Retrieved from a source related to nevirapine synthesis development.
- Process for preparing nevirapine. (1996). Google Patents.
-
The development of an effective synthetic route of rilpivirine. (2018). BMC Chemistry. Retrieved from [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1988). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
The reaction of acid chloride and chloroformate with pyridine. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: 2-Chloro-3-(chloromethyl)pyridine Hydrochloride as a Versatile Chemical Intermediate
Introduction: A Bifunctional Building Block for Complex Synthesis
2-Chloro-3-(chloromethyl)pyridine hydrochloride is a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its structure is characterized by a pyridine ring substituted with two distinct electrophilic centers: a highly reactive chloromethyl group at the 3-position and a less reactive chloro group at the 2-position. This dual reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures. The compound is typically supplied and handled as a hydrochloride salt, which enhances its stability and modifies its solubility profile.[3] This guide provides an in-depth look at the core reactivity of this intermediate and offers a detailed, field-proven protocol for its application in N-alkylation reactions, a cornerstone transformation in drug discovery.
Physicochemical Properties & Handling
Proper handling and understanding of the compound's properties are critical for successful and safe experimentation.
| Property | Value |
| CAS Number | 89581-84-0 |
| Molecular Formula | C₆H₅Cl₂N · HCl |
| Molecular Weight | 198.48 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. |
Safety & Handling:
-
Hazard: this compound is a potent alkylating agent and should be treated as a corrosive and toxic substance.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two chloro-substituents.
-
Chloromethyl Group (-CH₂Cl): This group is analogous to a benzylic halide. The carbon atom is sp³-hybridized and is an excellent electrophilic center for S_N2 (bimolecular nucleophilic substitution) reactions. It readily reacts with a wide range of soft and hard nucleophiles (amines, alcohols, thiols, etc.) under mild conditions. This is the primary site of reaction for most applications.
-
Ring Chloro Group (-Cl): The chlorine atom at the 2-position of the pyridine ring is attached to an sp²-hybridized carbon. It is significantly less reactive than the chloromethyl group and typically requires more forcing conditions (high temperature, strong nucleophiles, or metal catalysis) to undergo nucleophilic aromatic substitution (S_NAr).
This reactivity difference allows for selective, stepwise functionalization, making it a strategic component in multi-step syntheses.
Sources
Application Notes and Protocols: Strategic Alkylation Reactions Utilizing 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Introduction
2-Chloro-3-(chloromethyl)pyridine hydrochloride is a pivotal bifunctional reagent in modern organic synthesis and medicinal chemistry. Its structure, featuring two distinct electrophilic carbon centers, offers a versatile platform for constructing complex molecular architectures. The presence of a highly reactive "benzylic-like" chloromethyl group at the 3-position and a less reactive chloro-substituent at the 2-position allows for selective and sequential functionalization. This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals and other biologically active compounds, where the pyridine scaffold is a common motif.[1][2]
This guide provides an in-depth exploration of alkylation reactions using this reagent. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful and reproducible outcomes. We will delve into the nuanced reactivity of the molecule, provide validated protocols for N-, O-, and S-alkylation, and address critical safety and handling procedures.
Section 1: The Reagent - Physicochemical Properties and Reactivity Profile
2-Chloro-3-(chloromethyl)pyridine is typically supplied as a hydrochloride salt to enhance its stability. This form necessitates the use of a base in reactions to liberate the free pyridine base and/or deprotonate the incoming nucleophile.
| Property | Value |
| CAS Number | 105869-96-5 (for HCl salt) |
| Molecular Formula | C₆H₅Cl₂N · HCl |
| Molecular Weight | 198.48 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, Acetonitrile) |
Differential Reactivity: A Tale of Two Chlorides
The synthetic utility of this reagent hinges on the differential reactivity of its two chlorine atoms.
-
C3-Chloromethyl Group : This group is analogous to a benzylic halide. The carbon is sp³-hybridized and is the primary site for nucleophilic attack. Reactions at this position typically proceed via a classic S_N2 mechanism, characterized by its high reactivity towards a broad range of nucleophiles under mild conditions.[3]
-
C2-Chloro Group : This chlorine is attached to an sp²-hybridized carbon of the pyridine ring. It behaves like an aryl or vinylic halide, making it significantly less susceptible to standard S_N2 displacement. Substitution at this position requires more forcing conditions or specialized catalytic methods (e.g., Buchwald-Hartwig amination, Suzuki coupling).
This reactivity difference is the cornerstone of its strategic use, allowing chemists to selectively functionalize the chloromethyl group while leaving the C2-chloro position intact for subsequent transformations.
Section 2: Mechanistic Considerations in Alkylation Reactions
The predominant pathway for the reactions discussed herein is the S_N2 mechanism. The success of this substitution is governed by several key experimental parameters.
-
The Nucleophile : The strength of the nucleophile is paramount. Soft, polarizable nucleophiles such as thiols (S-alkylation) and amines (N-alkylation) are excellent substrates. Harder nucleophiles like alcohols and phenols (O-alkylation) often require a stronger base to generate the more potent alkoxide or phenoxide anion.
-
The Base : A base is non-negotiable. Its primary role is to neutralize the hydrochloride salt. For nucleophiles like amines, a simple organic base like triethylamine (Et₃N) may suffice. For less acidic nucleophiles (phenols, thiols), a stronger inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to fully deprotonate the nucleophile, thereby increasing its reactivity.[4]
-
The Solvent : Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are the solvents of choice.[5] They effectively solvate the counter-ion of the base (e.g., K⁺) without forming a strong solvation shell around the anionic nucleophile, leaving it "naked" and highly reactive for the S_N2 attack.
Sources
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Application Notes and Protocols for the Synthesis of Pyridine Derivatives using 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Abstract
This guide provides a comprehensive overview of the synthetic utility of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key bifunctional building block for the construction of diverse pyridine-based molecular architectures. Pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, featuring in a vast array of therapeutic agents.[1] This document details the unique reactivity of the title compound, focusing on chemoselective nucleophilic substitution at the highly reactive chloromethyl group. We provide field-tested, step-by-step protocols for the synthesis of N-, O-, and S-alkylated pyridine derivatives, complete with mechanistic insights, data tables, and safety protocols tailored for researchers in organic synthesis and pharmaceutical development.
Introduction: The Strategic Value of a Bifunctional Pyridine Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of drug candidates.[1] Consequently, synthetic intermediates that allow for the facile and controlled elaboration of the pyridine core are in high demand.
This compound is a particularly valuable reagent due to its dual reactive sites:
-
A highly reactive primary alkyl chloride (the chloromethyl group at C3), which is analogous to a benzylic halide. This site is exceptionally susceptible to classical SN2 (bimolecular nucleophilic substitution) reactions.
-
An aryl chloride (the chloro group at C2) on an electron-deficient pyridine ring. This site is significantly less reactive but can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions, a reaction pathway not covered in these protocols.[2]
This differential reactivity allows for the chemoselective functionalization at the C3-methyl position, making it a cornerstone reagent for building libraries of 2-chloro-3-substituted pyridines, which are important intermediates for agrochemicals and pharmaceuticals.[3][4]
Reagent Profile: Physicochemical Properties and Safety
Effective use of any reagent begins with a thorough understanding of its properties and hazards. While specific data for the hydrochloride salt is consolidated from supplier information, the properties of the free base and related compounds provide a complete safety profile.
Table 1: Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₆Cl₂N · HCl | Calculated |
| Molecular Weight | 198.49 g/mol | Calculated |
| Appearance | Off-white to light-yellow solid | Supplier Data |
| Melting Point | Data not available; related compounds melt >120°C | [5] |
Critical Safety and Handling Information
This compound and its analogues are classified as hazardous materials and must be handled with stringent safety precautions.[6][7][8]
-
Corrosive: Causes severe skin burns and serious eye damage.[6] Always handle in a certified chemical fume hood.
-
Toxic: Harmful if swallowed or inhaled.[6][8] Symptoms of exposure include burning sensations, coughing, shortness of breath, and nausea.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider laminate for prolonged handling), and chemical safety goggles with a face shield.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not release it into the environment.[9]
Mechanistic Insights: Chemoselectivity in Action
The synthetic utility of this compound hinges on the preferential reaction at the chloromethyl group. This is a direct consequence of the principles of nucleophilic substitution. The SN2 reaction at the sp³-hybridized carbon of the -CH₂Cl group has a much lower activation energy than the SNAr reaction at the sp²-hybridized carbon of the pyridine ring.
The general mechanism for the protocols described herein is the SN2 displacement. A base is required for two primary reasons:
-
To neutralize the hydrochloride salt, liberating the free pyridine base.
-
To deprotonate the incoming nucleophile (e.g., phenol or thiol), converting it into a more potent anionic nucleophile. For amine nucleophiles, the base acts as an acid scavenger for the HCl generated during the reaction.[10]
Caption: General Sₙ2 mechanism at the C3-chloromethyl position.
Note: The DOT script above is illustrative and requires a platform that can render it into an image. A simplified text representation is: Nu:⁻ + (2-Cl-Py)-CH₂-Cl → [(Nu···CH₂···Cl)⁻]‡ → (2-Cl-Py)-CH₂-Nu + Cl⁻
Experimental Protocols
The following protocols are designed as general procedures and may require optimization based on the specific nucleophile used.
Workflow Overview
The experimental process for each protocol follows a standardized workflow to ensure reproducibility and safety.
Caption: Standardized workflow for synthesis and purification.
Protocol 1: Synthesis of 3-(Aminomethyl)-2-chloropyridine Derivatives (N-Alkylation)
This protocol outlines the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, aniline) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq) and the base (K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (MeCN or DMF) to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
To this stirring suspension, add this compound (1.0 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature or heat to 40-60°C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and carefully add water to quench the reaction and dissolve inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired 3-(aminomethyl)-2-chloropyridine derivative.
Protocol 2: Synthesis of 2-Chloro-3-(phenoxymethyl)pyridine Derivatives (O-Alkylation)
This protocol is optimized for phenols and other alcohol-based nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Phenol or substituted phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide anion.
-
Add this compound (1.0 eq) to the stirring mixture.
-
Heat the reaction to 60-80°C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-16 hours).
-
Follow steps 6-9 from Protocol 1 for workup and purification. The solvent system for chromatography will typically be a hexane/ethyl acetate gradient.
Protocol 3: Synthesis of 2-Chloro-3-(thiomethyl)pyridine Derivatives (S-Alkylation)
This protocol is adapted for thiol-based nucleophiles, which are typically very reactive.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone or DMF
-
Ethyl acetate (EtOAc)
-
Deionized Water & Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous acetone or DMF.
-
Add K₂CO₃ (2.5 eq) and stir for 15 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature. These reactions are often rapid and may be complete in 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for workup and purification.
Data Summary and Characterization
The choice of reaction parameters is critical for achieving high yields and purity. The following table provides a general guideline.
Table 2: Representative Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Amine (Aliphatic) | Morpholine | K₂CO₃ (2.5) | MeCN | 25-40 | 2-6 |
| Amine (Aromatic) | Aniline | K₂CO₃ (2.5) | DMF | 60 | 8-12 |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ (2.5) | DMF | 80 | 6-10 |
| Thiol | Thiophenol | K₂CO₃ (2.5) | Acetone | 25 | 1-3 |
Product Characterization: Successful synthesis should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show the disappearance of the chloromethyl singlet (typically ~4.6-4.8 ppm) and the appearance of a new singlet for the -CH₂-Nu group at a different chemical shift.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.
-
Thin Layer Chromatography (TLC): The product should have a different Rf value compared to the starting material.[11]
Conclusion and Future Applications
This compound serves as a robust and versatile platform for the synthesis of a wide range of pyridine derivatives. The protocols detailed in this guide provide a reliable foundation for accessing novel 3-substituted-2-chloropyridines. These products are not merely final compounds but are valuable intermediates themselves. The remaining chloro-group at the C2 position can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions, opening avenues to complex, multi-substituted pyridine scaffolds with significant potential in the discovery of new therapeutics and agrochemicals.[12]
References
-
MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
PubChem. (2026). Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
ACS Publications. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications. [Link]
- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
-
CBG Chemical. (2025). 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet. CBG Chemical. [Link]
-
Royal Society of Chemistry. (1990). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing. [Link]
-
ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. ResearchGate. [Link]
-
ACS Publications. (2015). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-3-(chloromethyl)pyridine hydrochloride is a bifunctional electrophile of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring two distinct electrophilic carbon centers, allows for sequential and regioselective introduction of nucleophiles, making it a valuable scaffold for generating diverse molecular architectures. The pyridine core is a ubiquitous motif in pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding with biological targets.[1]
This guide provides a comprehensive overview of the principles governing nucleophilic substitution on this substrate and offers detailed, field-proven protocols for its reaction with various classes of nucleophiles. The focus is on achieving high regioselectivity to leverage the compound's synthetic potential fully.
PART 1: Core Principles of Reactivity and Regioselectivity
The key to strategically utilizing 2-Chloro-3-(chloromethyl)pyridine lies in understanding the differential reactivity of its two chlorine-bearing carbons:
-
The Chloromethyl Group (-CH₂Cl): This is a benzylic-type halide. The carbon is sp³-hybridized and readily undergoes nucleophilic substitution via a classic S_N_2 mechanism. This position is highly activated due to the adjacent electron-withdrawing pyridine ring. Reactions at this site are typically fast and occur under mild conditions.
-
The 2-Chloro Position (C2): This chlorine atom is attached to an sp²-hybridized carbon of the aromatic pyridine ring. Its substitution requires a nucleophilic aromatic substitution (S_N_Ar) mechanism.[2] This process involves the formation of a temporary, negatively charged Meisenheimer complex, which disrupts the ring's aromaticity.[3] Consequently, S_N_Ar reactions are generally much slower and require more forcing conditions (higher temperatures, stronger nucleophiles) compared to S_N_2 reactions.[2][4]
The Inherent Regioselectivity:
Under standard laboratory conditions, nucleophilic attack will overwhelmingly occur at the chloromethyl group . The energy barrier for the S_N_2 displacement is significantly lower than that for the S_N_Ar pathway. This inherent kinetic preference is the foundation of the protocols described herein. Achieving substitution at the C2 position while preserving the chloromethyl group is challenging and typically requires a multi-step synthetic strategy not covered in this guide.
The Role of the Hydrochloride Salt:
The starting material is provided as a hydrochloride salt, meaning the pyridine nitrogen is protonated. This has two critical implications for reaction design:
-
It enhances the electrophilicity of the pyridine ring, though not enough to reverse the kinetic preference for the S_N_2 site.
-
It necessitates the use of at least two equivalents of a base: one to neutralize the HCl salt and free the pyridine's lone pair, and a second equivalent to deprotonate the nucleophile (if it is not already anionic) or to act as an acid scavenger for the HCl generated during the substitution.
Diagram of Competing Reaction Pathways
The following diagram illustrates the two possible sites of nucleophilic attack. Under the protocols described in this document, the S_N_2 pathway is the dominant route.
Caption: Competing S_N_2 and S_N_Ar pathways for nucleophilic substitution.
PART 2: Experimental Protocols
Safety Precaution: this compound is a corrosive and toxic substance. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Workflow: The following diagram outlines the standard procedure for performing nucleophilic substitution, from reaction setup to final product characterization.
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 1: N-Alkylation with Amine Nucleophiles
This protocol describes a general method for synthesizing 3-(aminomethyl)-2-chloropyridine derivatives, which are common pharmacophores.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline, benzylamine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and the base (2.5 eq).
-
Add the anhydrous solvent (DMF or MeCN, approx. 0.1 M concentration relative to the substrate). Stir the suspension for 10-15 minutes at room temperature.
-
Add this compound (1.0 eq) portion-wise to the stirred mixture.
-
Stir the reaction at the temperature and for the time specified in the table below. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Summary for N-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | MeCN | 60 | 4-6 |
| Benzylamine | Et₃N | DMF | 25-40 | 8-12 |
| Aniline | K₂CO₃ | DMF | 80 | 12-18 |
| Piperidine | K₂CO₃ | EtOH | Reflux | 3-5 |
Protocol 2: O-Alkylation with Alcohol/Phenol Nucleophiles
This protocol outlines the synthesis of 2-chloro-3-(alkoxymethyl)pyridine or 2-chloro-3-(aryloxymethyl)pyridine ethers. This reaction requires the in-situ generation of a potent alkoxide or phenoxide nucleophile.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., phenol, propan-2-ol, benzyl alcohol) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or EtOAc
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as NaH is highly reactive with moisture and air.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (2.5 eq).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes via cannula.
-
Add anhydrous THF or DMF to the flask, followed by dropwise addition of a solution of the alcohol or phenol (1.2 eq) in the same solvent at 0 °C (ice bath).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide (hydrogen gas evolution will cease).
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive phenols.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for O-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Phenol | NaH | DMF | 25-50 | 6-12 |
| Benzyl Alcohol | NaH | THF | 25 | 4-8 |
| Propan-2-ol | NaH | THF | 25 | 12-16 |
Protocol 3: S-Alkylation with Thiol Nucleophiles
This protocol details the synthesis of thioethers (sulfides), which are valuable intermediates in drug development. Thiols are excellent nucleophiles, and these reactions often proceed smoothly.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone or DMF
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) and K₂CO₃ (2.5 eq) in anhydrous acetone or DMF.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the thiolate anion.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 2-8 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
After completion, filter off the inorganic salts (if using acetone) or quench with water (if using DMF).
-
If quenched with water, extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel if necessary.
Data Summary for S-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Thiophenol | K₂CO₃ | Acetone | 25 | 2-4 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 3-5 |
| Ethanethiol | Et₃N | MeCN | 25 | 4-6 |
References
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
- US4221913A - Preparation of 2-(Chloromethyl)pyridine.
- Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
- 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride). MedChemExpress.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?.
- Nucleophilic substitution of pyridine. YouTube.
- 2-Chloro-5-(chloromethyl)pyridine.
- 2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich.
- Nucleophilic substitutions at the pyridine ring. Royal Society of Chemistry.
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- nucleophilic arom
- Synthesis of 3-aminomethyl pyridine chalcone derivatives.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- 2-Chloro-3-chloromethyl-pyridine. Biosynth.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Topic: Comprehensive Analytical Strategies for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract & Executive Summary
This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quality control of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As a highly reactive bifunctional molecule, its purity and stability are paramount. This document moves beyond mere procedural lists to explain the scientific rationale behind method selection and parameter optimization. We present detailed, field-tested protocols for chromatographic separation, spectroscopic elucidation, and thermal analysis, designed to ensure robust and reproducible results. The guide is structured to empower researchers to not only execute these methods but also to understand and adapt them for specific applications, from routine quality control to in-depth impurity profiling.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative featuring two reactive chlorine sites, making it a versatile building block in organic synthesis.[1] The presence of the hydrochloride salt enhances its stability and handling properties. However, the inherent reactivity and potential for isomer formation during synthesis necessitate rigorous analytical oversight. The primary analytical objectives are:
-
Identity Confirmation: Unambiguously verify the chemical structure.
-
Purity Assay: Quantify the main component and ensure it meets specification.
-
Impurity Profiling: Detect, identify, and quantify process-related impurities and degradation products.
-
Physicochemical Characterization: Understand its thermal stability, melting point, and other physical properties.
This guide provides the foundational methods to achieve these objectives with high confidence.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatography is indispensable for separating the target analyte from its structurally similar impurities. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is the premier method for non-volatile or thermally labile compounds. For this compound, a reverse-phase method offers excellent resolution and robustness. The hydrochloride salt form ensures good aqueous solubility, making it ideal for this technique.
Causality Behind Experimental Choices:
-
Column: A C18 column is the workhorse of reverse-phase chromatography, providing a non-polar stationary phase that effectively retains the moderately polar pyridine ring through hydrophobic interactions.
-
Mobile Phase: A buffered aqueous-organic mobile phase is critical. The buffer (e.g., ammonium acetate) controls the pH, ensuring consistent ionization of the pyridine nitrogen and reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A wavelength of around 210 nm is often used for pyridine-containing compounds to ensure high sensitivity for both the parent compound and potential impurities.[2][3]
Protocol 1: HPLC-UV Purity Assay This protocol is adapted from a validated method for a similar pyridine derivative and is suitable for determining purity and detecting related impurities.[2][3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm | Provides efficient separation for this class of compounds.[2][3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the system for reproducible chromatography.[2][3] |
| Mobile Phase B | Acetonitrile | Organic modifier for elution.[2][3] |
| Gradient | Isocratic: 80% A / 20% B | A simple starting point; can be optimized to a gradient if complex impurity profiles are observed. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2][3] |
| Column Temperature | 30 °C | Ensures stable retention times. |
| Detection Wavelength | 210 nm | Maximizes sensitivity for the pyridine chromophore.[2][3] |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overload. |
-
Data Analysis: Calculate the area percent of the main peak to determine purity. For impurity quantification, use a reference standard of the impurity if available, or assume an equivalent response factor for an area percent estimation.
Gas Chromatography (GC) for Volatile Impurities and In-Process Control
GC can be a valuable tool, particularly for monitoring the disappearance of volatile starting materials or the formation of specific byproducts during synthesis.[4] Care must be taken as the hydrochloride salt is non-volatile; derivatization or analysis of the free base form after neutralization would be required. Direct injection of the hydrochloride salt can damage the GC column.
Protocol 2: GC-MS Analysis of the Corresponding Free Base
-
Sample Preparation (Neutralization):
-
Dissolve ~10 mg of the hydrochloride salt in 1 mL of water.
-
Add saturated aqueous sodium bicarbonate solution dropwise until the solution is basic (pH > 8).
-
Extract the aqueous layer with 3 x 1 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous MgSO₄. .
-
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
GC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column with a 5% phenyl phase suitable for separating aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature program to elute compounds across a range of boiling points. |
| Detector | FID at 300 °C or MS (scan range 40-400 m/z) | FID for robust quantification; MS for definitive identification. |
Spectroscopic Methods: Definitive Structural Elucidation
Spectroscopy provides an orthogonal set of data for unequivocal identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For this compound, the ¹H and ¹³C NMR spectra will provide definitive information on the substitution pattern and confirm the identity. The formation of the hydrochloride salt causes a downfield shift in the signals of the ring protons due to the decreased electron density on the pyridine ring.[5]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (3H): Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting coupling patterns consistent with a 2,3-disubstituted pyridine ring (a doublet, a doublet, and a doublet of doublets).
-
Methylene Protons (-CH₂Cl, 2H): A sharp singlet expected around δ 4.8-5.1 ppm.[6]
-
N-H Proton (1H): A broad signal due to the hydrochloride proton, which may be exchangeable with D₂O.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it solubilizes many organic salts and does not exchange with the N-H proton.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks in the ¹H spectrum to confirm the proton ratios. Assign peaks based on their chemical shifts, multiplicities, and correlations in 2D spectra.
Mass Spectrometry (MS)
MS confirms the molecular weight of the free base form of the compound. The isotopic pattern resulting from the two chlorine atoms is a key diagnostic feature.
Expected Mass Spectrum Features (ESI+):
-
Molecular Ion (M+H)⁺: The protonated molecule of the free base (C₆H₅Cl₂N) will appear at m/z 162. The key is to observe the isotopic cluster:
-
m/z 162 (¹²C₆¹H₅³⁵Cl₂¹⁴N): Highest abundance (M).
-
m/z 164 ((M+2)): Approximately 65% of the M peak, due to the presence of one ³⁷Cl atom.
-
m/z 166 ((M+4)): Approximately 10% of the M peak, due to the presence of two ³⁷Cl atoms.
-
-
Fragmentation: A prominent fragment would likely be the loss of the chloromethyl group (-CH₂Cl), leading to a fragment ion of 2-chloropyridine.
dot
Caption: Expected ESI-MS fragmentation pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for confirming the presence of key functional groups.[7][8]
Protocol 4: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2900-2800 | Aliphatic C-H Stretch (-CH₂-) |
| ~1600-1450 | Pyridine Ring C=C and C=N Stretching |
| ~1200-1000 | C-N Stretching |
| ~800-600 | C-Cl Stretch (strong) |
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques like TGA and DSC provide critical information about the material's stability, melting behavior, and hydration/solvation state.[9] This is crucial for defining storage conditions and understanding its behavior during manufacturing processes.[10]
dot
Caption: Integrated analytical workflow for comprehensive characterization.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect any phase transitions.[11] For a hydrochloride salt, a sharp endotherm is expected corresponding to its melting point, which is often coupled with decomposition.[12]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine thermal stability and decomposition temperatures.[10] For a stable, anhydrous hydrochloride salt, a single-step weight loss corresponding to decomposition at high temperatures is expected. If the material is a hydrate or contains residual solvent, an initial weight loss step will be observed at a lower temperature.
Protocol 5: Simultaneous TGA-DSC Analysis
-
Instrumentation: A simultaneous TGA-DSC instrument is ideal as it provides both heat flow and weight loss data from a single experiment.[10]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Experimental Conditions:
-
Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge gas at 50 mL/min to provide an inert environment.
-
-
Data Analysis:
-
From TGA: Determine the onset temperature of decomposition. Quantify any mass loss prior to decomposition to check for water or solvent content.
-
From DSC: Identify the peak temperature of the melting endotherm. Correlate thermal events with any mass loss observed in the TGA curve.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic, spectroscopic, and thermal techniques creates a self-validating system where each method provides complementary information, ensuring the identity, purity, and quality of this important chemical intermediate. By understanding the causality behind these protocols, researchers can confidently apply and adapt them to meet the stringent demands of modern chemical and pharmaceutical development.
References
- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
-
Venugopal, N., Reddy, A. V., & Reddy, K. S. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 123-8. Retrieved from [Link]
-
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
SpectraBase. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ScienceDirect. (2018). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]
-
NIH. (2022). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
-
AS Chemical Laboratories Inc. (n.d.). Pantoprazole Chloro Impurity 2-Chloromethyl-3,4-dimethoxy-pyridine hydrochloride. Retrieved from [Link]
-
Bulletin of the Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Veeprho. (n.d.). Pantoprazole Chloromethyl Impurity (HCl Salt). Retrieved from [Link]
-
ResearchGate. (2007). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 72830-09-2 2-Chloromethyl-3,4-dimethoxypyridinium chloride Impurity. Retrieved from [Link]
Sources
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- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]
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- 10. perkinelmer.com.ar [perkinelmer.com.ar]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The inherent reactivity of its chloromethyl group necessitates a reliable analytical method to monitor purity, quantify related substances, and assess stability under various stress conditions.[4] The described isocratic reversed-phase HPLC method provides excellent separation and quantification, and its suitability as a stability-indicating assay is established through forced degradation studies. This protocol is intended for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative
This compound is a bifunctional pyridine derivative whose value lies in its distinct reactive sites: a chloromethyl group, which is a potent alkylating agent, and a chlorine atom on the pyridine ring, amenable to cross-coupling reactions.[1] This dual reactivity makes it a versatile building block in organic synthesis. However, this same reactivity presents an analytical challenge. The compound is susceptible to degradation, particularly hydrolysis, and is often hygroscopic, which can impact sample integrity and analytical accuracy.[5][6]
Therefore, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a fundamental tool for ensuring the consistency of synthetic processes and the quality of downstream products. Such a method must be able to separate the active pharmaceutical ingredient (API) or intermediate from its potential degradation products and process-related impurities.[7][8] This document provides a comprehensive guide to a method developed for this purpose, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[9]
Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of the analyte and insights from methodologies established for structurally similar pyridine derivatives.[9][10][11]
-
Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) was chosen as the primary mode of separation. This is the most common and versatile method for the analysis of small to medium polarity organic molecules. The pyridine ring provides sufficient hydrophobicity for retention on a non-polar stationary phase like C18.[8]
-
Stationary Phase (Column) Selection: A C18 column is the workhorse of RP-HPLC and provides an excellent starting point. Based on methods for similar compounds, a Hypersil BDS C18 or a Zorbax XDB-C18 column offers robust performance and good peak shape for pyridine-containing molecules.[9][10][11] The end-capping on these columns minimizes peak tailing, which can be an issue with basic compounds like pyridines due to interaction with residual silanols on the silica support.
-
Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier was selected for its simplicity and robustness.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[12]
-
Aqueous Phase: A slightly acidic buffer, such as ammonium acetate or a phosphate buffer (pH ~3-4), is crucial. The acidic conditions ensure that the pyridine nitrogen is protonated, leading to consistent retention behavior and suppressing interactions with free silanols on the column, thereby improving peak symmetry. A 10mM ammonium acetate buffer is a good choice as it is also compatible with mass spectrometry (LC-MS) should further characterization of impurities be required.[9]
-
-
Detection Wavelength: To determine the optimal wavelength for detection, a UV-Vis scan of this compound in the mobile phase should be performed. Pyridine derivatives typically exhibit strong absorbance in the range of 210-270 nm. Methods for analogous compounds have successfully used detection at 210 nm and 240 nm.[9][11] A wavelength of 245 nm is proposed as a starting point to balance sensitivity with selectivity, avoiding potential interference from solvent cutoffs at lower wavelengths.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: Hypersil BDS C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound Reference Standard (>98% purity).
-
Acetonitrile (HPLC Grade).
-
Ammonium Acetate (ACS Grade or higher).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (for pH adjustment).
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Hypersil BDS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Weigh 0.77 g of Ammonium Acetate and dissolve it in 600 mL of HPLC-grade water.
-
Adjust the pH to 4.0 ± 0.05 with dilute Formic Acid.
-
Add 400 mL of Acetonitrile.
-
Mix thoroughly and degas by sonication or vacuum filtration.
-
-
Diluent Preparation: The mobile phase is used as the diluent to ensure peak shape consistency.
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Preparation (50 µg/mL):
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the Standard Stock Solution.
-
Perform a 1-in-10 dilution of this solution using the diluent to achieve the final target concentration.
-
Analytical Procedure Workflow
The overall workflow for the analysis is depicted below.
Figure 1: General workflow for the HPLC analysis of this compound.
System Suitability Testing (SST)
Before commencing any sample analysis, the system's performance must be verified. This is a cornerstone of a self-validating protocol.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Calculate the parameters listed in the table below and verify they meet the acceptance criteria.
| SST Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry; high tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; low plate count signifies poor separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the pump's flow rate. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the mobile phase composition and flow rate over time. |
Establishing the Stability-Indicating Nature of the Method
A true stability-indicating method must be able to unequivocally measure the analyte in the presence of its degradation products.[7] To prove this, forced degradation studies are performed as per ICH Q1A(R2) guidelines.
Forced Degradation Protocol
A sample solution (e.g., 500 µg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
After exposure, samples are neutralized (if necessary), diluted to the working concentration, and analyzed. The chromatograms are compared against an unstressed sample.
Validation of Specificity
The specificity of the method is confirmed by:
-
Resolution: Ensuring baseline resolution (Rs > 2.0) between the main peak and all degradation product peaks.
-
Peak Purity Analysis: If using a PDA detector, the peak purity of the analyte in the stressed samples must pass. This confirms that no degradant co-elutes with the main component.
Sources
- 1. 2-Chloro-4-(chloromethyl)pyridine hydrochloride | 117934-37-9 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 12. biomedres.us [biomedres.us]
Application Note: A Validated LC/MS/MS Method for the Trace-Level Quantitation of Impurities in 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Abstract
This application note details a robust, sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the identification and quantification of potential process-related impurities in 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a critical intermediate in pharmaceutical synthesis. The method leverages reversed-phase chromatography for optimal separation and tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and achieve low limits of detection and quantitation. The protocol outlines complete, step-by-step procedures for sample preparation, instrument setup, and data analysis. Furthermore, this guide provides a comprehensive framework for method validation in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can be carried through the manufacturing process, potentially compromising the safety and efficacy of the final drug product.[1] Regulatory agencies mandate strict control over impurities, particularly those that are potentially mutagenic or genotoxic.[2] Therefore, a highly sensitive and specific analytical method is essential for the quality control of this compound.
Analytical Challenge and Method Rationale
The primary challenge in analyzing impurities is achieving sufficient sensitivity and selectivity to detect and quantify trace-level compounds in the presence of a high concentration of the main substance.
2.1 Potential Impurities
Based on the common synthesis route, which involves the chlorination of 2-Chloro-3-(hydroxymethyl)pyridine using an agent like thionyl chloride, several process-related impurities can be anticipated.[3][4] This method focuses on three potential impurities:
-
Impurity A (Starting Material): 2-Chloro-3-(hydroxymethyl)pyridine
-
Impurity B (Dimerization Byproduct): 3,3'-(oxybis(methylene))bis(2-chloropyridine)
-
Impurity C (Oxidation Product): 2-Chloronicotinic acid
2.2 Rationale for LC/MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the technology of choice for this application due to its inherent advantages:
-
Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of target analytes by monitoring a specific precursor-to-product ion transition, minimizing interference from the sample matrix and the main compound.[5]
-
Sensitivity: Tandem MS provides exceptional sensitivity, enabling the quantification of impurities at parts-per-million (ppm) levels, which is critical for controlling potentially genotoxic impurities.[6][7]
-
Versatility: The method can be adapted to identify unknown impurities by operating the mass spectrometer in a full scan mode, aiding in structural elucidation.[8]
A reversed-phase chromatographic method using a C18 column was selected for its robustness and ability to separate compounds of moderate polarity. Electrospray Ionization (ESI) in positive ion mode was chosen as it is highly effective for ionizing nitrogen-containing compounds like pyridines.
Experimental
3.1 Materials and Reagents
-
This compound (Reference Standard)
-
2-Chloro-3-(hydroxymethyl)pyridine (Impurity A Standard)
-
Acetonitrile (LC/MS Grade)
-
Methanol (LC/MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Ammonium Acetate (LC/MS Grade)
-
Formic Acid (LC/MS Grade)
3.2 Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an ESI source.
3.3 Standard and Sample Preparation Protocol
-
Mobile Phase A Preparation: Accurately prepare a 10 mM ammonium acetate solution in water with 0.1% formic acid.
-
Mobile Phase B Preparation: Acetonitrile with 0.1% formic acid.
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve appropriate amounts of the reference standards for the main compound and each impurity in the diluent to prepare individual stock solutions.
-
Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions with the diluent to create a working-level mixed standard solution.
-
Calibration Curve Standards: Perform serial dilutions from the intermediate standard solution to prepare calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL. This range should bracket the expected limit of quantitation (LOQ).
-
Sample Preparation (1 mg/mL): Accurately weigh 10 mg of this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[9]
LC/MS/MS Method Protocol
The following protocol provides the optimized parameters for the separation and detection of the target impurities.
4.1 Liquid Chromatography Parameters
The chromatographic conditions are summarized in the table below. The gradient is designed to retain and separate the more polar Impurity C and the starting material (Impurity A) from the main peak, while eluting the less polar dimer (Impurity B) with good peak shape.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
4.2 Mass Spectrometry Parameters
The mass spectrometer is operated in positive ion ESI mode using MRM for quantification. The rationale for precursor/product ion selection is based on predictable fragmentation patterns, such as the loss of HCl or the chloromethyl group.[10][11]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table of MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
| 2-Chloro-3-(chloromethyl)pyridine | 162.0 | 126.0 | 0.05 | 25 | 20 |
| Impurity A | 144.0 | 108.0 | 0.05 | 30 | 22 |
| Impurity B | 269.0 | 142.0 | 0.05 | 35 | 25 |
| Impurity C | 158.0 | 114.0 | 0.05 | 28 | 18 |
System Suitability Testing (SST)
Before initiating any analytical run, the system's performance must be verified.[12] An SST solution (e.g., a mid-level calibration standard) should be injected six times at the beginning of the sequence. The results must meet the predefined criteria to ensure the system is fit for analysis.[13][14]
| Parameter | Acceptance Criteria |
| Retention Time Precision | RSD ≤ 2.0% |
| Peak Area Precision | RSD ≤ 15.0% |
| Signal-to-Noise (S/N) Ratio | ≥ 10 for the LOQ standard |
| Peak Tailing Factor | 0.8 – 1.5 |
Method Validation Protocol (as per ICH Q2(R2))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[15][16] A comprehensive validation should be performed according to the ICH Q2(R2) guideline.[17][18]
Caption: Logical flow of the method validation process.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, spiked sample, and stressed sample to demonstrate no interference at the retention times of the analytes. | Peak purity analysis acceptable; baseline resolution > 2.0. |
| Linearity & Range | Analyze calibration standards at ≥ 5 concentration levels in triplicate. | Correlation coefficient (R²) ≥ 0.995. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio ≥ 10; precision at LOQ with RSD ≤ 20%. |
| Accuracy | Analyze spiked samples (n=3) at three concentration levels (e.g., LOQ, 100%, 150% of specification). | Mean recovery between 80.0% and 120.0%. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the specification level on the same day. | RSD ≤ 15.0%. |
| Precision (Intermediate) | Repeatability test performed by a different analyst on a different day or instrument. | RSD ≤ 20.0%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C) and observe the impact. | System suitability criteria are met; results remain consistent. |
Data Analysis and Workflow
Caption: High-level experimental and data analysis workflow.
-
Data Acquisition: Acquire data for the entire sequence, including blanks, SST injections, calibration standards, and samples.
-
Peak Integration: Integrate the chromatograms for the target MRM transitions using the instrument's software.
-
Calibration: Generate a linear calibration curve by plotting the peak area against the concentration for each impurity. A weighting factor (e.g., 1/x) may be applied to improve accuracy at the lower end of the curve.
-
Quantification: Determine the concentration of each impurity in the test sample by interpolating its peak area from the calibration curve. The final impurity level is typically reported as a percentage relative to the main compound or in ppm.
Conclusion
This application note presents a highly selective and sensitive LC/MS/MS method for the quantitative analysis of key potential impurities in this compound. The detailed protocol, including system suitability criteria and a comprehensive validation framework based on ICH guidelines, ensures that the method is reliable, robust, and fit for purpose in a quality control environment. This method provides pharmaceutical scientists with a powerful tool to ensure the purity and safety of this important synthetic intermediate.
References
-
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 63, 137-142. [Link]
- Gershon, H. (1999). Preparation of chloromethylpyridine hydrochlorides. U.S. Patent No. 5,942,625. Washington, DC: U.S.
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4603. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381023/2022. [Link]
-
de Groot, M. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9143. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
-
ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Request PDF. [Link]
-
Jian, W., et al. (2007). System suitability in bioanalytical LC/MS/MS. Analytical and Bioanalytical Chemistry, 389(4), 1135-1143. [Link]
- Chen, J. (2015). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. [Link]
-
AACC. (2018). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. [Link]
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Al-Rimawi, F., et al. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC INTERNATIONAL, 105(1), 114-121. [Link]
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Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. [Link]
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Rasayan Journal of Chemistry. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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MacCoss Lab, University of Washington. (n.d.). Developing system suitability criteria and evaluation methods for proteomics experiments. [Link]
-
International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Agilent Technologies. (2012). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Waters Corporation. (n.d.). Impurities Application Notebook. [Link]
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Yalalov, D., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(11), 9477-9483. [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
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Application Notes & Protocols: 2-Chloro-3-(chloromethyl)pyridine Hydrochloride as a Versatile Electrophile in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key heterocyclic building block for the synthesis of novel pesticides and biologically active molecules. While its isomer, 2-chloro-5-(chloromethyl)pyridine, is a well-known precursor for major neonicotinoid insecticides like Imidacloprid and Acetamiprid, the 3-(chloromethyl) isomer offers a distinct substitution pattern for the development of new active ingredients.[1] This document details the fundamental reactivity, safety considerations, and step-by-step synthetic protocols for utilizing this reagent. We focus on the core chemical transformation—nucleophilic substitution at the chloromethyl group—to construct complex molecular architectures relevant to pesticide discovery. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems for researchers in agrochemical and pharmaceutical development.
Introduction: The Pyridine Moiety in Modern Agrochemicals
The pyridine ring is a privileged scaffold in modern crop protection, forming the core of numerous successful insecticides, herbicides, and fungicides.[2] Neonicotinoids, for example, represent a significant class of insecticides that leverage the pyridine structure to effectively target the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3] The functionalization of the pyridine ring allows for precise tuning of a molecule's systemic action, target specificity, and metabolic stability.
This compound is a bifunctional reagent of significant interest. It possesses two primary electrophilic sites:
-
The Chloromethyl Group (-CH₂Cl): A highly reactive site for SN2 nucleophilic substitution, enabling the facile introduction of nitrogen, sulfur, or oxygen-based functional groups.[4]
-
The C2-Chloride: A less reactive site on the pyridine ring which can be substituted under more forcing conditions, allowing for subsequent molecular elaboration.
This guide will focus on the selective reaction at the more labile chloromethyl position, a cornerstone transformation for building pesticide analogs.
Physicochemical Properties & Safety Data
Handling this reagent requires a thorough understanding of its properties and adherence to strict safety protocols. It is a corrosive and hazardous chemical.[5][6]
| Property | Value | Reference |
| CAS Number | 3099-31-8 (for parent), 55458-38-3 (for HCl salt) | N/A |
| Molecular Formula | C₆H₆Cl₂N · HCl | [7] |
| Molecular Weight | 198.49 g/mol | [7] |
| Appearance | White to beige crystalline powder | [8] |
| Primary Hazards | Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[6][9] | [6][9] |
Safety Imperative: Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust and prevent contact with skin and eyes.[6] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[5]
The Core Reaction: Nucleophilic Substitution (SN2) Pathway
The primary utility of this compound lies in its capacity as an electrophile in nucleophilic substitution reactions. The reaction proceeds via a bimolecular (SN2) mechanism, where a nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion in a single, concerted step.[10][11]
Causality of Reagents:
-
The Substrate: The hydrochloride form of the pyridine must be neutralized in situ.
-
The Base: A base is required for two reasons: (1) to deprotonate the pyridine nitrogen, freeing the lone pair and preventing it from interfering with the reaction, and (2) to deprotonate protic nucleophiles (e.g., thiols, amines) to increase their nucleophilicity.[4] A moderately weak base like potassium carbonate (K₂CO₃) is often ideal as it is inexpensive, effective, and easily removed by filtration.[12]
-
The Nucleophile: The choice of nucleophile dictates the final product. Nitrogen-containing heterocycles are commonly used in neonicotinoid synthesis.[1]
-
The Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reagents and facilitate the SN2 mechanism.[4]
Protocol 1: Synthesis of a Thiacloprid Analog
This protocol describes the synthesis of an analog of the neonicotinoid insecticide Thiacloprid. The procedure involves the N-alkylation of 2-cyanoimino-1,3-thiazolidine with this compound. This serves as a model reaction demonstrating the core application of the title reagent. The synthesis of Thiacloprid itself uses the 5-(chloromethyl) isomer but follows the same chemical principle.[8][13]
Materials & Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Example Mass/Vol. |
| 2-Chloro-3-(chloromethyl)pyridine HCl | 198.49 | 1.0 | 1.98 g (10 mmol) |
| 2-Cyanoimino-1,3-thiazolidine | 127.16 | 1.0 | 1.27 g (10 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.2 | 3.04 g (22 mmol) |
| Acetonitrile (MeCN), anhydrous | 41.05 | - | 50 mL |
Step-by-Step Experimental Protocol
-
Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a thermometer.
-
Charging Reagents: To the flask, add this compound (1.98 g, 10 mmol), 2-cyanoimino-1,3-thiazolidine (1.27 g, 10 mmol), and anhydrous potassium carbonate (3.04 g, 22 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction:
-
Stir the suspension at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 8-12 hours.[12]
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting material indicates reaction completion.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the inorganic salts (K₂CO₃ and KCl) using a Büchner funnel and wash the solid cake with a small amount of acetonitrile (2 x 10 mL).[12]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield the pure Thiacloprid analog as a solid.
-
Validation: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>97%).
-
Synthesis of the Precursor Reagent
An authoritative protocol includes understanding the synthesis of the starting material. This compound can be prepared from 3-methylpyridine via a multi-step synthesis.[14] A general and robust laboratory method involves the chlorination of the corresponding alcohol with thionyl chloride (SOCl₂).[7]
Protocol: Chlorination of 2-Chloro-3-(pyridinemethanol)
This protocol outlines the final step in preparing the title compound from its alcohol precursor.
-
Setup: Place a 250 mL round-bottom flask equipped with a stir bar and a dropping funnel in an ice-water bath (0°C). The flask should be vented to a gas trap (scrubber) containing aqueous NaOH to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition:
-
Add thionyl chloride (SOCl₂, e.g., 44 mL, 0.6 mol) to the flask and begin stirring.
-
Slowly add a solution of 2-chloro-3-(pyridinemethanol) (e.g., 50 g, 0.35 mol) in a suitable solvent like chloroform or neat if the alcohol is liquid, dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the solution to reflux for 1-2 hours to drive the reaction to completion.[7]
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. Caution: This should be done in a highly efficient fume hood.
-
The resulting solid residue is the crude this compound, which can be purified by trituration with a non-polar solvent like diethyl ether or hexane to remove impurities, followed by filtration.
-
Mechanistic Insight: The reaction of an alcohol with SOCl₂ proceeds via the formation of a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction can proceed with retention of configuration via the SNi (internal nucleophilic substitution) mechanism. When a base is present, it facilitates an SN2 pathway, leading to inversion of configuration.[15]
Conclusion
This compound is a potent and versatile electrophilic building block. While not the direct precursor to the most common neonicotinoids, its unique substitution pattern makes it an invaluable tool for synthesizing novel analogs and exploring new chemical space in the search for next-generation pesticides. The protocols detailed herein provide a robust framework for its use in SN2 reactions, emphasizing safe handling, rational experimental design, and self-validating procedures. A comprehensive understanding of the reactivity of this and related chloromethylpyridines is crucial for the continued innovation of effective and environmentally responsible agrochemicals.[1]
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. BenchChem Technical Support.
- Google Patents. (CN111056992A). Synthetic method of 2-chloromethylpyridine hydrochloride.
- Growing Science Ltd. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
- BenchChem. 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides.
- Journal of Entomology and Zoology Studies. (2017). Role of neonicotinoids in insect pest management: A review.
- Google Patents. (CN105085377A). Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
- Google Patents. (CN109354590B). Synthesis method of thiacloprid.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine hydrochloride.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Purification of Imidacloprid.
- CGB. (2025). 2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet.
- AERU. (2025). Thiacloprid (Ref: YRC 2894). University of Hertfordshire.
- Apollo Scientific. (2022). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.
- CAMEO Chemicals. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. NOAA.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- University of Calgary. Nucleophilic Substitution Reactions.
- 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.
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"experimental procedures for 2-Chloro-3-(chloromethyl)pyridine hydrochloride reactions"
An In-Depth Guide to the Experimental Procedures for Reactions of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the experimental procedures involving this compound. It emphasizes the underlying chemical principles, practical execution of protocols, and robust methods for reaction validation, ensuring both scientific integrity and successful experimental outcomes.
Introduction and Strategic Overview
This compound is a bifunctional electrophilic building block of significant interest in medicinal and agrochemical synthesis. Its structure features two distinct reactive sites: a highly labile chloromethyl group at the 3-position, analogous to a benzylic halide, and a less reactive chloro-substituent on the pyridine ring at the 2-position. This dual reactivity allows for sequential and selective functionalization, making it a versatile scaffold for constructing complex molecular architectures.[1][2]
The hydrochloride form ensures stability for storage but necessitates the use of a base in most reactions to liberate the reactive free base and neutralize the hydrogen chloride byproduct. Understanding the chemoselectivity of its two electrophilic centers is paramount for designing successful synthetic strategies.
Safety Imperative: this compound and its related isomers are corrosive solids that are harmful if swallowed and can cause severe skin burns and eye damage.[3][4][5] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6][7]
Core Concepts: A Profile of Reactivity
The synthetic utility of 2-Chloro-3-(chloromethyl)pyridine is governed by the differential reactivity of its two chlorine atoms.
-
Primary Reactive Site: The Chloromethyl Group: The C-Cl bond in the 3-(chloromethyl) group is significantly more reactive towards nucleophiles. This is due to its nature as a primary alkyl halide, which readily participates in bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride ion. This pathway is generally favored under mild conditions.
-
Secondary Reactive Site: The 2-Chloro Group: The chlorine atom attached directly to the pyridine ring is an aryl halide. Its substitution occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] This process is more energetically demanding because it requires the temporary disruption of the ring's aromaticity.[9] The electron-withdrawing nature of the ring nitrogen atom activates the 2- and 4-positions to nucleophilic attack, making substitution at the 2-position feasible, albeit under more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than SN2 reactions at the chloromethyl group.[10]
This reactivity difference is the cornerstone of its application, allowing for selective reactions with a wide range of nucleophiles at the chloromethyl position while leaving the 2-chloro position intact for potential subsequent transformations.
Application Note: Selective SN2 Reactions at the Chloromethyl Group
This section details protocols for the most common application of this reagent: selective nucleophilic substitution at the 3-(chloromethyl) position.
Causality of Experimental Design
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal. They effectively solvate the cations but not the nucleophile, enhancing the nucleophile's reactivity. They are also typically inert to the reaction conditions.
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required. Their primary roles are to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the substitution. For weakly acidic nucleophiles (e.g., phenols, some heterocycles), a stronger base like sodium hydride (NaH) may be necessary to deprotonate the nucleophile, thereby increasing its potency.
-
Temperature Control: Most SN2 reactions with this substrate proceed efficiently at temperatures ranging from room temperature to a gentle heat (e.g., 50-80 °C). Higher temperatures may increase the rate but also risk promoting side reactions, including potential SNAr at the 2-position with very strong nucleophiles.
General Experimental Workflow
The following diagram illustrates the standard workflow for performing and validating these substitution reactions.
Caption: General experimental workflow for SN2 reactions.
Protocol 3.1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for synthesizing 3-(aminomethyl)-2-chloropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine) (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (2.5 eq.) in anhydrous DMF, add the amine nucleophile (1.1 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) portion-wise to the suspension. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 3.2: Reaction with Thiol Nucleophiles
This protocol details the synthesis of 2-chloro-3-(arylthiomethyl)pyridine derivatives.
Materials:
-
This compound
-
Thiophenol or other thiol (1.1 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Dissolve the thiol (1.1 eq.) in anhydrous MeCN.
-
Add triethylamine (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to 50 °C and stir for 2-4 hours, monitoring progress by TLC or GC-MS.[11]
-
After completion, cool the reaction to room temperature and concentrate in vacuo.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
The resulting crude material can be purified by recrystallization or column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions for nucleophilic substitution at the chloromethyl position. Yields are representative and can vary based on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| N-Nucleophile | Morpholine | K₂CO₃ | DMF | 25 | 4-6 | 85-95 |
| O-Nucleophile | Phenol | NaH | THF | 25-60 | 6-12 | 70-85 |
| S-Nucleophile | Thiophenol | Et₃N | MeCN | 50 | 2-4 | 90-98 |
Reaction Monitoring and Product Validation
A self-validating protocol requires diligent monitoring and unambiguous characterization.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly assessing the consumption of starting material and the formation of the product.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the product's molecular weight, confirming that the desired substitution has occurred.[12]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation.[11] Key diagnostic signals include the shift of the methylene protons (-CH₂-) adjacent to the pyridine ring and the newly introduced nucleophile.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
References
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
-
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem . Available at: [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
-
Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com . Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed . Available at: [Link]
- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.
-
2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet . Available at: [Link]
-
Nucleophilic aromatic substitutions - YouTube . Available at: [Link]
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed . Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific (3-(Chloromethyl)pyridine hydrochloride) . Available at: [Link]
-
Nucleophilic substitution of pyridine - YouTube . Available at: [Link]
-
Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]
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Troubleshooting & Optimization
"common side reactions of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"
Welcome to the Technical Support Center for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during your work with this compound, offering causative explanations and actionable protocols.
Issue 1: Low Yield of this compound
Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically prepared by the chlorination of 2-chloro-3-(hydroxymethyl)pyridine with thionyl chloride (SOCl₂), can be attributed to several factors:
-
Incomplete Reaction: The conversion of the starting material may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Degradation of Thionyl Chloride: Thionyl chloride is highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture. Degraded reagent will have reduced activity, leading to an incomplete reaction.
-
Side Reactions: Competing reaction pathways can consume the starting material or the desired product, thereby reducing the final yield.
-
Suboptimal Work-up and Purification: Significant product loss can occur during aqueous work-up, extraction, and crystallization steps if not properly optimized.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (≥120 °C) and cool under a stream of dry nitrogen or in a desiccator before use. Use freshly opened or distilled thionyl chloride and anhydrous solvents.
-
Optimize Reagent Addition and Temperature Control: The reaction of alcohols with thionyl chloride is exothermic.[1] To minimize side reactions, the addition of 2-chloro-3-(hydroxymethyl)pyridine to the thionyl chloride solution should be performed slowly and at a controlled temperature, typically between 0-10 °C. A patent for a similar process recommends adding the pyridyl carbinol solution gradually beneath the surface of the thionyl chloride solution to ensure rapid mixing and prevent localized overheating.[2]
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should be stirred until the starting material is no longer detectable.
-
Careful Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring to neutralize excess thionyl chloride and hydrochloric acid.
-
Efficient Extraction: After quenching, ensure efficient extraction of the product into a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Optimized Crystallization: For the hydrochloride salt, precipitation can be induced by bubbling dry HCl gas through an anhydrous solution of the free base or by adding a solution of HCl in an appropriate solvent (e.g., isopropanol, ether). The choice of solvent and temperature for crystallization is critical for obtaining high purity and yield.
Issue 2: Unexpected Peaks in Analytical Data (NMR, LC-MS)
Question: I am observing unexpected signals in my NMR spectrum and/or peaks in my LC-MS analysis of the final product. What are these impurities and how can I avoid them?
Answer:
The presence of unexpected analytical signals is a strong indicator of impurities. In the synthesis of this compound, several side products can form:
-
Unreacted Starting Material: The most straightforward impurity is the starting material, 2-chloro-3-(hydroxymethyl)pyridine. Its presence indicates an incomplete reaction.
-
Over-chlorinated Byproducts: Under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess chlorinating agent), further chlorination on the pyridine ring can occur, leading to di- and tri-chlorinated species.
-
Dimer/Oligomer Formation: The product, being a reactive alkylating agent, can self-react, especially under basic conditions or at elevated temperatures, to form dimers or oligomers.
-
Byproducts from Thionyl Chloride Reaction: The reaction of thionyl chloride with the alcohol forms an intermediate chlorosulfite ester. Side reactions of this intermediate can lead to other impurities.
Common Impurities and Their Prevention:
| Impurity | Plausible Structure | Formation Mechanism | Prevention Strategy |
| Unreacted Starting Material | 2-chloro-3-(hydroxymethyl)pyridine | Incomplete chlorination reaction. | Ensure use of fresh thionyl chloride, sufficient reaction time, and optimal temperature. Monitor reaction to completion. |
| Di-chlorinated Side Product | e.g., 2,x-dichloro-3-(chloromethyl)pyridine | Over-chlorination of the pyridine ring. | Use a slight excess of thionyl chloride (1.1-1.5 equivalents) and maintain a low reaction temperature.[2][3] |
| Dipyridylmethane Derivative (Dimer) | Bis(2-chloro-pyridin-3-yl)methane | Self-alkylation of the product, potentially catalyzed by trace impurities or elevated temperatures during work-up or storage. | Maintain low temperatures throughout the synthesis and purification. Avoid exposure to bases for prolonged periods. |
Analytical Approach to Impurity Identification:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating and identifying impurities based on their retention times and mass-to-charge ratios. A method for a similar compound utilized a C18 column with a mobile phase of ammonium acetate buffer and acetonitrile.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR can help identify the structures of impurities by comparing the observed chemical shifts and coupling constants to those of the expected product and potential side products.
-
Forced Degradation Studies: To proactively identify potential degradants, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined by ICH guidelines.[5][6]
Workflow for Impurity Identification and Mitigation:
Caption: Workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: this compound is a reactive compound and should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The chloromethyl group is susceptible to hydrolysis, and the compound can degrade upon exposure to moisture and light. For long-term storage, temperatures of 2-8 °C are recommended. The container should be tightly sealed to prevent moisture ingress.
Q2: What is the mechanism of the reaction between 2-chloro-3-(hydroxymethyl)pyridine and thionyl chloride?
A2: The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate, which is a good leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 fashion, leading to the formation of the chloromethyl product with the liberation of sulfur dioxide and hydrochloric acid.[7]
Reaction Mechanism:
Caption: Mechanism of chlorination with thionyl chloride.
Q3: Can I use other chlorinating agents besides thionyl chloride?
A3: Yes, other chlorinating agents can be used, but thionyl chloride is often preferred because the byproducts (SO₂ and HCl) are gaseous, which can simplify purification.[8] Other reagents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) can also effect this transformation. However, the reaction conditions and byproduct profiles will differ, potentially requiring different work-up and purification procedures.
Q4: My final product is a dark oil or a discolored solid. How can I improve the color?
A4: Discoloration is often an indication of impurities, possibly polymeric byproducts or degradation products formed at elevated temperatures. To obtain a white to off-white solid:
-
Maintain Low Temperatures: Ensure that the reaction and work-up are performed at low temperatures.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, acetonitrile) and allow it to cool slowly to form crystals. The impurities will preferentially remain in the mother liquor.
-
Activated Carbon Treatment: If recrystallization does not sufficiently remove the color, a small amount of activated carbon can be added to the solution of the crude product, heated briefly, and then filtered through celite before crystallization.
-
Column Chromatography: For small-scale purifications, flash column chromatography on silica gel can be an effective method to separate the desired product from colored impurities.
Q5: Is this compound considered a hazardous substance?
A5: Yes. As an alkylating agent, this compound should be handled with care. It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
References
- Cytec Technology Corp. Preparation of chloromethylpyridine hydrochlorides. US5942625A, 1999.
- Venugopal, N., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2012.
-
Venugopal, N., et al. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." PubMed, 2012. [Link]
- Chen, J. Synthetic method of 2-chloromethylpyridine hydrochloride. CN111056992A, 2020.
-
"Reactions of Alcohols with Thionyl Chloride." Chemistry LibreTexts, 2019. [Link]
- Chen, J. Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A, 2015.
-
"SN2 with thionyl chlorides." Chemistry Stack Exchange, 2016. [Link]
- Cytec Technology Corp. Preparation of chloromethylpyridine hydrochlorides. US5942625A, 1999.
- Olin Corporation. Preparation of 2-(Chloromethyl)pyridine. US4221913A, 1980.
-
Nagasamy Venkatesh, D. "Forced Degradation – A Review." Biomedical Journal of Scientific & Technical Research, 2022. [Link]
-
Bond, T., et al. "Disinfection by-product formation from the chlorination and chloramination of amines." Journal of Hazardous Materials, 2014. [Link]
-
"Forced Degradation Studies." MedCrave online, 2016. [Link]
Sources
- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0223421B1 - Chlorination of carbohydrates and other alcohols - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
"troubleshooting low yield in 2-Chloro-3-(chloromethyl)pyridine hydrochloride reactions"
Welcome to the technical support center for the synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
Understanding the Synthetic Challenge
The synthesis of this compound is a multi-step process, each with its own set of challenges that can significantly impact the overall yield. The most common and direct route involves a two-step chlorination of 3-methylpyridine (3-picoline). The primary hurdles are controlling the regioselectivity of the initial ring chlorination and managing the reaction conditions of the subsequent side-chain chlorination to prevent reaction stalling and byproduct formation.
Visualizing the Synthetic Pathway
A common synthetic route is a two-step process starting from 3-methylpyridine. The first step is the chlorination of the pyridine ring, followed by the chlorination of the methyl side chain.
Caption: A typical synthetic pathway for this compound.
Troubleshooting Guide: Low Yields and Side Reactions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Step 1: Ring Chlorination of 3-Methylpyridine N-oxide
Q1: My yield of 2-Chloro-3-methylpyridine is consistently low, and I have a mixture of isomers. Why is this happening and how can I improve it?
A1: This is the most common issue in the first step. The chlorination of 3-methylpyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) is known to produce a mixture of isomers, primarily 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, along with other minor isomers.[1] The 2-chloro-3-methylpyridine isomer is often not the major product, which is a primary reason for low yields.[2]
Causality: The regioselectivity of the chlorination is governed by the electronic and steric effects of the methyl group on the pyridine N-oxide ring. The reaction proceeds through a complex mechanism, and controlling the position of chlorination is challenging.
Recommended Solutions:
-
Optimize Reaction Temperature: The reaction temperature can influence the isomer ratio. It is advisable to run small-scale experiments at different temperatures to find the optimal condition for maximizing the desired 2-chloro-3-methylpyridine isomer.
-
Alternative Chlorinating Agents: While POCl₃ is common, other chlorinating agents can be explored. For instance, a combination of triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) has been shown to be a mild and highly regioselective method for the C2-chlorination of some pyridine N-oxides.[3]
-
Purification Strategy: The separation of 2-chloro-3-methylpyridine from its isomers is difficult due to their similar boiling points.[2]
-
Fractional Distillation: High-efficiency fractional distillation under reduced pressure is a potential method, but may lead to product loss.
-
Preparative Chromatography: This can be effective for small-scale purification but may not be practical for larger quantities.
-
Chemical Separation: A patented method describes a process to selectively convert the 2-chloro-5-methylpyridine isomer to 3-picoline via a hydrogenation and dechlorination reaction using a Pd/C catalyst, allowing for easier separation of the desired 2-chloro-3-methylpyridine.[2]
-
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Screen a range of temperatures (e.g., 80-120°C with POCl₃) | Isomer distribution can be temperature-dependent. |
| Chlorinating Agent | Consider milder, more selective agents (e.g., PPh₃/Cl₃CCN) | May improve regioselectivity towards the 2-position. |
| Purification | High-efficiency fractional distillation or chemical separation | Isomers have very similar physical properties. |
Step 2: Side-Chain Chlorination of 2-Chloro-3-methylpyridine
Q2: The side-chain chlorination of 2-Chloro-3-methylpyridine is very slow or stops completely after a short period. What is the cause?
A2: This is a classic problem in the radical chlorination of basic heterocycles like pyridines. The reaction generates hydrogen chloride (HCl) as a byproduct. The basic nitrogen atom of the pyridine ring readily reacts with the generated HCl to form the pyridinium hydrochloride salt.[4] This salt is ionic and deactivates the pyridine ring, making the benzylic protons of the methyl group much less susceptible to radical abstraction, thus inhibiting or completely stopping the chlorination reaction.[5]
Causality: The formation of the hydrochloride salt removes the free base from the reaction, which is the active species for the radical chlorination.
Recommended Solutions:
-
Neutralization during Reaction: The key to a successful side-chain chlorination is to neutralize the HCl as it is formed. This can be achieved by:
-
Adding a base: A patent describes the addition of a basic solution (e.g., sodium carbonate or bicarbonate) to maintain the pH of the reaction mixture between 0.5 and 3.[6] This keeps the pyridine in its free base form.
-
Using a hydrogen chloride acceptor: The reaction can be performed in the presence of a solid hydrogen chloride acceptor.[4]
-
-
Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and ensure it is fresh and active. The reaction can also be initiated with UV light.[6][7]
-
Solvent: Use an inert solvent that does not react with the chlorinating agent or the radicals.
Sources
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. US3123608A - Process for chlorination of side chains - Google Patents [patents.google.com]
- 6. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile but challenging reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the structure, handling, and fundamental reactivity of this compound.
Q1: What are the key structural features and reactivity of this compound?
A1: The molecule possesses two distinct electrophilic sites, which is the primary source of both its utility and its synthetic challenges.
-
The Chloromethyl Group (-CH₂Cl) at the 3-position: This is a benzylic-like halide, making it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions .[1][2] This is the most common and desired reaction pathway, allowing for the introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles.[1]
-
The Chloro Group (-Cl) at the 2-position: This is an aryl chloride. The pyridine ring is electron-deficient, which can activate this position towards Nucleophilic Aromatic Substitution (SNAr) .[2] However, this typically requires harsher conditions (stronger nucleophiles, higher temperatures) than the SN2 reaction at the chloromethyl group.[2][3]
The hydrochloride salt form means the pyridine nitrogen is protonated. This enhances the electron-deficient nature of the ring but also means a base is required in stoichiometric amounts to enable any reaction.[1]
Q2: What are the recommended storage and handling procedures for this reagent?
A2: Proper storage and handling are critical to maintain the reagent's integrity.
-
Storage: The compound is often hygroscopic.[4] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C or 4°C are recommended to minimize degradation.[5]
-
Handling: this compound is a hazardous substance and a potent alkylating agent.[6][7] It may cause severe irritation to the skin, eyes, and respiratory tract.[6] All manipulations should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Q3: How does the hydrochloride salt form affect its reactivity in nucleophilic substitution?
A3: The hydrochloride form renders the compound unreactive on its own in most nucleophilic substitutions. The protonated pyridine nitrogen must be neutralized. Therefore, the addition of at least one equivalent of a base is mandatory to free the pyridine base.[2] If your nucleophile is also used as its salt (e.g., an amine hydrochloride) or is a weak nucleophile (like an alcohol), additional equivalents of base will be required to deprotonate the nucleophile itself, thereby increasing its reactivity.[2]
Section 2: Troubleshooting Guide for Low Yield or Failed Reactions
Encountering low reactivity is a common hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.
Q: My reaction is not proceeding or is giving very low yields. What are the likely causes?
A: This issue almost always traces back to one of four key parameters: Base, Nucleophile, Solvent, or Temperature.
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence for troubleshooting.
Caption: Competing SN2 and SNAr pathways in reactions.
Troubleshooting Common Impurities
| Side Reaction | Plausible Cause | Preventative Measure / Solution |
| Nucleophilic Aromatic Substitution (SNAr) | High reaction temperatures and/or a very strong, "hard" nucleophile (e.g., RO⁻). [2] | Favor the SN2 reaction by using the mildest possible conditions. Keep the temperature low and avoid overly reactive nucleophiles if possible. |
| Di-substitution / Over-alkylation | The product amine is more nucleophilic than the starting amine and reacts with another molecule of the electrophile. | Use a slight excess (1.2-1.5 eq.) of the nucleophile to ensure all the electrophile is consumed quickly. |
| Reaction with Base | Using a nucleophilic base (e.g., an amine as a base) that competes with the primary nucleophile. | Always use a non-nucleophilic base like K₂CO₃ or DIPEA. [2] |
| Decomposition | Excessive heat can cause the starting material or product to degrade. [2] | Run the reaction at the lowest effective temperature. Perform a time-course study to avoid unnecessarily long reaction times. |
Section 4: Experimental Protocols
This section provides a robust, general protocol that can be adapted for various nucleophiles.
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol describes a general method for the synthesis of 3-(aminomethyl)-2-chloropyridine derivatives.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.2 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add this compound (1.0 eq.) to the stirred suspension in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC eluent system is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting electrophile is no longer visible. [1]6. Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. [8]
References
-
PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
-
Ottokemi. (n.d.). 2-(Chloromethyl)pyridine hydrochloride, 98%. Retrieved from [Link]
-
PubChem. (2026). Picolyl chloride hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Nepera, Inc. (1999). Preparation of chloromethylpyridine hydrochlorides. U.S.
- Qian, W., et al. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Chemsrc. (n.d.). 2-(Chloromethyl)pyridine HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
- The Dow Chemical Company. (1980). Preparation of 2-(Chloromethyl)pyridine. U.S.
-
PubMed. (2015). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2019). Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?. Retrieved from [Link]
-
OC Chem. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for the purification of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
I. Understanding the Compound and Its Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification is a critical step to ensure the quality and efficacy of the final product. However, its reactive nature and the presence of potential impurities from synthesis can present significant challenges.
Common Synthetic Routes and Potential Impurities:
The synthesis of this compound often involves the chlorination of 3-methyl-2-chloropyridine or the chloromethylation of 2-chloropyridine. These reactions can lead to several impurities, including:
-
Over-chlorinated species: Introduction of additional chlorine atoms onto the pyridine ring.
-
Isomeric impurities: Formation of other positional isomers of the chloromethyl group.
-
Starting material carryover: Incomplete reaction leaving unreacted precursors.
-
Solvent and reagent residues: Residual chemicals from the synthesis and workup steps.
Understanding the potential impurity profile is the first step in developing a robust purification strategy.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My recrystallization of this compound is yielding an oily product instead of crystals. What's happening and how can I fix it?
A1: Oiling out during recrystallization is a common problem and typically indicates that the solute is coming out of solution above its melting point or that the solution is supersaturated with impurities that inhibit crystallization.
Causality and Troubleshooting Steps:
-
Inappropriate Solvent Choice: The solvent system may be too good a solvent for your compound, preventing it from precipitating effectively. Conversely, a solvent that is too poor may cause the compound to crash out as an oil.
-
Presence of Impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal growth.
Troubleshooting Workflow:
Technical Support Center: Synthesis of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic process. Leveraging extensive field-proven insights and established chemical principles, this document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and a comprehensive understanding of the underlying reaction mechanisms.
Introduction to the Synthesis
The primary and most widely employed method for synthesizing this compound involves the chlorination of 2-Chloro-3-(hydroxymethyl)pyridine using thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is prone to the formation of several byproducts that can impact yield, purity, and downstream applications. Understanding the formation pathways of these impurities is paramount for successful and reproducible synthesis.
This guide will address the most frequently encountered issues, providing you with the expertise to not only identify and mitigate these byproducts but also to optimize your reaction conditions for a robust and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the likely causes?
Low yields are a common frustration and can often be traced to the formation of soluble or difficult-to-isolate byproducts. The most probable culprits are ether formation and unreacted starting material.
Troubleshooting Guide:
-
Issue 1: Formation of Bis(2-chloro-3-pyridylmethyl) Ether
-
Causality: This dimeric ether byproduct forms when the starting alcohol, 2-Chloro-3-(hydroxymethyl)pyridine, acts as a nucleophile and attacks the reactive chlorosulfite intermediate of another molecule. This is more prevalent if the concentration of the alcohol is high relative to the thionyl chloride at any point in the reaction, or if there are localized "hot spots" of high alcohol concentration.
-
Preventative Measures:
-
Controlled Addition: Add the solution of 2-Chloro-3-(hydroxymethyl)pyridine dropwise to a solution of thionyl chloride, rather than the other way around. This ensures that the alcohol is always the limiting reagent at the point of reaction, minimizing its ability to act as a nucleophile.
-
Adequate Stirring: Vigorous stirring is crucial to ensure rapid dispersion of the added alcohol, preventing localized high concentrations.
-
Temperature Control: Maintain a low to moderate reaction temperature (typically 0-25 °C) to reduce the rate of the side reaction.
-
-
-
Issue 2: Incomplete Reaction
-
Causality: Insufficient thionyl chloride or a reaction time that is too short can lead to unreacted 2-Chloro-3-(hydroxymethyl)pyridine remaining in the reaction mixture. During workup, this polar starting material may be lost in aqueous washes or remain in the mother liquor.
-
Optimization Protocol:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Stoichiometry: Ensure a slight molar excess of thionyl chloride (typically 1.1 to 1.3 equivalents) is used to drive the reaction to completion.[1]
-
Reaction Time: Continue the reaction until the starting material is no longer detectable by your chosen analytical method.
-
-
FAQ 2: I've observed an impurity with a higher molecular weight than my product by LC-MS. What could it be?
The presence of a higher molecular weight species often points to the formation of dimeric or oligomeric byproducts. Besides the aforementioned ether, another possibility is dimerization through other mechanisms.
Troubleshooting Guide:
-
Issue: Dimerization via Friedel-Crafts-type Alkylation
-
Causality: The product, 2-Chloro-3-(chloromethyl)pyridine, is a reactive alkylating agent. Under acidic conditions (generated HCl), it can potentially alkylate another molecule of the product or the starting material on the electron-rich pyridine ring. This is a form of self-alkylation that leads to dimeric structures.
-
Mitigation Strategies:
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of this bimolecular side reaction.
-
Minimize Reaction Time: Once the conversion of the starting alcohol is complete (as monitored by TLC or HPLC), proceed with the workup promptly to avoid prolonged exposure of the product to the acidic reaction medium.
-
Quenching: Carefully quench the reaction mixture by adding it to a cold, non-nucleophilic solvent to dilute the reactive species and lower the temperature.
-
-
FAQ 3: My final product is off-color (e.g., yellow or brown), and I see several small, unidentified peaks in my GC-MS/LC-MS analysis. What is the source of this discoloration and these minor impurities?
Discoloration and the presence of multiple minor impurities are often indicative of degradation or over-chlorination.
Troubleshooting Guide:
-
Issue 1: Over-chlorination
-
Causality: Excessively harsh reaction conditions, such as high temperatures, prolonged reaction times, or a large excess of thionyl chloride, can lead to further chlorination on the pyridine ring, producing dichlorinated or trichlorinated byproducts. These are often colored and can be difficult to separate from the desired product.
-
Preventative Measures:
-
Stoichiometric Control: Use a minimal excess of thionyl chloride.
-
Temperature Management: Avoid high reaction temperatures. Exothermic reactions should be cooled to maintain a consistent temperature.
-
Time Management: Do not let the reaction run for an extended period after completion.
-
-
-
Issue 2: Product Degradation
-
Causality: this compound can be unstable at elevated temperatures or in the presence of certain impurities. This can lead to a complex mixture of degradation products.
-
Mitigation Strategies:
-
Purification: Recrystallization is a common method for purifying the final product and removing colored impurities. A mixed solvent system, such as ethanol/water, may be effective.
-
Storage: Store the final product in a cool, dry, and dark place to prevent degradation over time.
-
-
Visualizing Reaction Pathways
To better understand the formation of the desired product and key byproducts, the following reaction scheme is provided.
Analytical Protocols for Impurity Profiling
A robust analytical method is essential for identifying and quantifying byproducts. Below are starting points for developing your own validated methods.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a powerful technique for identifying and quantifying both expected and unexpected impurities.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., Hypersil BDS C18, 50mm x 4.6mm, 3µm) |
| Mobile Phase A | 10mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) for high selectivity and sensitivity.[2] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for identifying volatile and semi-volatile impurities.
| Parameter | Recommended Setting |
| Column | A mid-polarity column (e.g., DB-5ms) is a good starting point. |
| Injection | Split/splitless inlet. |
| Oven Program | Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C). |
| Detection | Mass Spectrometry (MS) for identification of unknown peaks by library matching. |
Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach is key. The following workflow can help diagnose and resolve common problems.
References
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-143. Available at: [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020). Google Patents.
Sources
"stability of 2-Chloro-3-(chloromethyl)pyridine hydrochloride under reaction conditions"
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Handling Under Reaction Conditions
Welcome to the technical support guide for 2-Chloro-3-(chloromethyl)pyridine hydrochloride. As a Senior Application Scientist, I have designed this resource to provide you with in-depth, field-proven insights into the stability and reactivity of this versatile synthetic intermediate. This guide moves beyond simple protocols to explain the why behind experimental choices, ensuring your work is built on a foundation of scientific integrity and validated practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is a reactive electrophile, and its stability is primarily influenced by moisture, pH, and temperature. The benzylic chloride of the chloromethyl group is highly susceptible to nucleophilic attack.
-
Hydrolysis: The most common degradation pathway is hydrolysis of the chloromethyl group to form 2-Chloro-3-(hydroxymethyl)pyridine, particularly in the presence of water or protic solvents.[1][2] The rate of this hydrolysis increases at higher temperatures and under neutral to alkaline pH conditions.
-
Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This can lead to gradual hydrolysis even during storage if not handled properly.
-
Incompatibility with Bases: While a base is often required for reactions, strong bases can cause degradation or side reactions.[3][5] The base neutralizes the hydrochloride salt, freeing the pyridine nitrogen, which can influence the reactivity of the molecule.
-
Incompatibility with Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[3][6]
Q2: What are the recommended storage and handling conditions for this reagent?
To ensure the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Recommendations:
| Condition | Temperature | Duration | Rationale |
|---|---|---|---|
| Long-term | <15°C (Cool, dark place) | Extended Periods | Minimizes thermal degradation and slows potential hydrolytic decomposition.[4] Some suppliers of similar reactive intermediates recommend -20°C for multi-year stability.[1] |
| Working Stock | Room Temperature | Short-term | Acceptable for immediate use, provided the container is kept tightly sealed in a desiccator to prevent moisture absorption. |
Handling Best Practices:
-
Always handle the compound in a well-ventilated fume hood.[7]
-
Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[4]
-
When not in use, keep the container tightly sealed and stored in a dry environment, preferably in a desiccator.[7][8]
Troubleshooting Guide for Experimental Setbacks
Q3: My nucleophilic substitution reaction is showing low yield and multiple side products. What could be the cause?
This is a common issue stemming from the reagent's reactivity. The root cause is often either degradation of the starting material or suboptimal reaction conditions.
Troubleshooting Flowchart:
Troubleshooting Experimental Issues
Causality Behind the Choices:
-
Starting Material Integrity: The chloromethyl group is the reactive center. If it has been hydrolyzed to a hydroxymethyl group, it will not participate in the desired Sₙ2 reaction, leading to low yields. Always confirm the purity of your starting material before beginning a synthesis campaign.
-
Role of the Base: The starting material is a hydrochloride salt. A base is required to neutralize the HCl and to deprotonate the nucleophile, making it active for substitution.[5] However, a very strong base (e.g., hydroxides) in a protic solvent can accelerate the hydrolysis of the starting material itself. A non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is often preferred.[5]
-
Solvent Choice: The use of anhydrous solvents is critical. Any residual water can compete with your nucleophile, leading to the formation of 2-Chloro-3-(hydroxymethyl)pyridine as a significant byproduct.
Q4: How can I confirm if my starting material has degraded?
Degradation can be assessed using standard analytical techniques. A stability-indicating method, typically HPLC, is crucial.[1]
-
HPLC Analysis: Develop an HPLC method that can separate the parent compound, this compound, from its primary degradant, 2-Chloro-3-(hydroxymethyl)pyridine. A reverse-phase C18 column is often suitable.[9][10]
-
NMR Spectroscopy: ¹H NMR can also be used. The methylene protons (-CH₂Cl) of the starting material will have a characteristic chemical shift. The appearance of a new peak corresponding to the methylene protons of the alcohol (-CH₂OH) at a different chemical shift is a clear indicator of hydrolysis.
-
LC/MS/MS: For detecting trace levels of impurities or degradants, LC/MS/MS provides high sensitivity and selectivity.[9][10]
Protocols for Stability and Reactivity Assessment
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability profile of a compound and for developing a robust, stability-indicating analytical method.[1]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, along with an unstressed control, by a validated HPLC-UV or LC-MS method to identify and quantify the parent compound and any new peaks corresponding to degradation products.
Primary Degradation Pathway: Hydrolysis
Hydrolysis Degradation Pathway
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol provides a validated starting point for reacting this compound with a generic nucleophile (Nu-H).
Objective: To synthesize a 3-substituted pyridine derivative via an Sₙ2 reaction.
Reaction Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing low reactivity of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"
Technical Support Center: 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. We will address common issues related to its reactivity, provide in-depth troubleshooting guides, and offer optimized protocols to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Low Reactivity
This section directly addresses the most common and frustrating issue encountered in the lab: low or no conversion. The question-and-answer format is designed to help you quickly diagnose and solve the problem.
Q1: My nucleophilic substitution reaction with this compound is failing or giving very low yields. What are the primary causes and how can I resolve this?
A1: This is a frequent challenge that almost always stems from a few core principles of the reagent's chemistry. Low reactivity is typically not due to the inherent stability of the molecule, but rather a failure to create the optimal conditions for the desired reaction to proceed. Let's break down the potential causes and their solutions.
Cause 1: The Hydrochloride Salt is Inhibiting the Reaction
-
Expertise & Experience: The most critical point to understand is that you are working with a hydrochloride salt. The pyridine nitrogen is protonated, which serves two purposes: it increases the compound's stability and water solubility for storage, but it actively hinders reactivity in a non-aqueous reaction environment. The positive charge on the pyridinium nitrogen withdraws electron density from the entire ring system, deactivating the electrophilic sites. Furthermore, your nucleophile may be protonated and inactivated by this acidic proton.
-
Trustworthiness (Self-Validating System): The reaction will not proceed efficiently until the free base form of the pyridine is generated in situ. Therefore, the first and most crucial step is to add a suitable base.
-
Solution:
-
Use Sufficient Base: You need a minimum of two equivalents of base if your nucleophile is neutral (like an amine or thiol). The first equivalent neutralizes the hydrochloride salt, and the second deprotonates the nucleophile to make it active. If you are using an anionic nucleophile (e.g., a pre-formed sodium thiolate), one equivalent of base is sufficient to neutralize the salt.
-
Select the Right Base: The choice of base is critical. A non-nucleophilic base is often preferred to avoid competing reactions.
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate many nucleophiles and neutralize the HCl, but have low solubility in many organic solvents, often leading to cleaner reactions.
-
Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. However, they can sometimes form quaternary ammonium salts as byproducts. Use with caution and ensure they are freshly distilled.
-
-
Authoritative Grounding: The necessity of a base to deprotonate the hydrochloride is a fundamental principle in reactions involving amine salts.[1][2]
-
Cause 2: Inappropriate Solvent Choice
-
Expertise & Experience: The solvent plays a profound role in the kinetics of a nucleophilic substitution. The primary mechanism for this reaction is SN2 at the benzylic-like chloromethyl group.[2] Protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its reactivity.
-
Trustworthiness (Self-Validating System): Switching from a protic to a polar aprotic solvent will almost always result in a significant rate enhancement for an SN2 reaction.
-
Solution:
-
Utilize polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Dimethyl sulfoxide (DMSO) . These solvents solvate the cation (e.g., K⁺ from K₂CO₃) but leave the anionic nucleophile relatively "naked" and highly reactive.
-
Ensure the solvent is anhydrous. Water can hydrolyze the starting material and compete as a nucleophile.
-
Cause 3: Insufficient Nucleophilicity or Low Temperature
-
Expertise & Experience: Even with the right base and solvent, a weak nucleophile may require more energy to overcome the activation barrier.
-
Trustworthiness (Self-Validating System): If the reaction is clean but simply not progressing, incrementally increasing the temperature is a logical next step.
-
Solution:
-
Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, consider pre-treating it with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (like THF or DMF) to generate the more potent alkoxide or thiolate anion before adding the 2-Chloro-3-(chloromethyl)pyridine.[1]
-
Increase Temperature: Gently heat the reaction mixture. Start at room temperature and increase in 15-20 °C increments (e.g., 40 °C, 60 °C). Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. Many of these substitutions proceed well between 50-80 °C.
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for low reactivity.
Frequently Asked Questions (FAQs)
Q2: Which chlorine is more reactive on 2-Chloro-3-(chloromethyl)pyridine?
A2: The chlorine on the chloromethyl group (-CH₂Cl) is significantly more reactive towards nucleophilic substitution. This is because it is a benzylic-type halide, which can stabilize the transition state of an SN2 reaction. The chlorine atom directly attached to the pyridine ring (at the 2-position) is an aryl halide and is much less reactive, typically requiring harsh conditions (high heat, strong base, or metal catalysis) to undergo nucleophilic aromatic substitution (SNAr). For standard laboratory conditions, you can expect selective reaction at the chloromethyl position.
Q3: Can the compound decompose? What are the stability and storage recommendations?
A3: Yes, as a reactive alkylating agent, it is susceptible to degradation, primarily through hydrolysis.[3] It is hygroscopic and should be handled with care.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term stability, -20°C is recommended. For short-term storage, 4°C is acceptable.[4]
-
Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is a corrosive and toxic substance.[1] Avoid exposure to moisture and high temperatures.
Q4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?
A4: The formation of multiple products can arise from several issues:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you might see both mono- and di-alkylation products. This can be minimized by using a large excess of the nucleophile.
-
Reaction with a Nucleophilic Base: If you use a nucleophilic base like pyridine or certain amines, the base itself can compete with your intended nucleophile, leading to an undesired pyridinium salt byproduct.[5] This is why non-nucleophilic bases like K₂CO₃ are recommended.
-
Hydrolysis: If there is water in your reaction, you can form the corresponding alcohol, 2-Chloro-3-(hydroxymethyl)pyridine. Ensure all reagents and solvents are anhydrous.
-
SNAr Reaction: While less common, under forcing conditions (high heat), your nucleophile might start to substitute the chlorine on the pyridine ring, leading to a constitutional isomer of your desired product.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for common nucleophilic substitution reactions.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol details the synthesis of 4-((2-chloropyridin-3-yl)methyl)morpholine.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc) and water for work-up
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.2 M concentration).
-
Add morpholine (1.2 eq) to the mixture.
-
Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol details the synthesis of 2-chloro-3-((phenylthio)methyl)pyridine.
Materials:
-
This compound
-
Thiophenol (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF (approx. 0.2 M).
-
Add thiophenol (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature. The reaction is often complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water, which should precipitate the product.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
The table below provides starting conditions for various nucleophile classes. Optimization may be required.
| Nucleophile Class | Example | Base (eq.) | Recommended Solvent | Temperature (°C) | Typical Time (h) |
| Nitrogen | Secondary Amine | K₂CO₃ (2.5) | Acetonitrile | 50 - 70 | 4 - 12 |
| Sulfur | Thiol | K₂CO₃ (2.5) | DMF | 20 - 40 | 1 - 4 |
| Oxygen | Phenol | Cs₂CO₃ (2.2) | DMF | 60 - 90 | 6 - 18 |
| Oxygen | Alcohol | NaH (1.2)* | THF / DMF | 20 - 60 | 5 - 12 |
*Note: When using NaH, pre-form the alkoxide by reacting the alcohol with NaH for 30 mins before adding the electrophile. Only 1.1 eq of K₂CO₃ is then needed to neutralize the hydrochloride salt.
General Reaction Workflow Diagram
Caption: General workflow for nucleophilic substitution.
References
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.
-
Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. Available at: [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]
-
3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. Available at: [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. Available at: [Link]
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.
-
2-Chloromethylpyridine - Wikipedia. Available at: [Link]
-
Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride - ACS Publications. Available at: [Link]
- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents.
-
Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? - ResearchGate. Available at: [Link]
-
The reaction of acid chloride and chloroformate with pyridine - ResearchGate. Available at: [Link]
Sources
"preventing decomposition of 2-Chloro-3-(chloromethyl)pyridine hydrochloride"
Welcome to the technical support center for 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling, storage, and use of this reactive intermediate. Our goal is to ensure the integrity of your experiments by helping you prevent the decomposition of this valuable compound.
Introduction to the Stability of this compound
This compound is a highly reactive bifunctional molecule, prized for its utility in synthesizing complex chemical structures. However, its reactivity also makes it susceptible to various degradation pathways. The primary points of instability are the benzylic chloride on the chloromethyl group, which is an excellent leaving group, and the pyridine nitrogen, which can act as a nucleophile. The hydrochloride salt form enhances stability by protonating the pyridine nitrogen, reducing its nucleophilicity. Despite this, improper handling and storage can lead to significant sample degradation, compromising experimental outcomes.
This guide provides a structured question-and-answer format to address common challenges and frequently asked questions, underpinned by established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
Question 1: I observe a new, more polar spot on my TLC plate after storing a solution of this compound in methanol. What is happening?
Answer:
This is a classic sign of solvolysis, in this case, methanolysis. The chloromethyl group is susceptible to nucleophilic attack by the solvent.
-
Causality: Methanol, although a weak nucleophile, can react with the electrophilic chloromethyl group in an SN1 or SN2 fashion to displace the chloride. This results in the formation of 2-chloro-3-(methoxymethyl)pyridine. The ether product is typically more polar than the starting alkyl chloride, hence its different mobility on a TLC plate. The presence of any base will catalyze this reaction.
-
Preventative Measures:
-
Solvent Choice: For short-term storage or reactions where the starting material needs to be fully recovered, it is advisable to use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), chloroform, or toluene.
-
Temperature: If a protic solvent must be used, keep the solution at a low temperature (0-4°C) to minimize the rate of solvolysis.
-
Immediate Use: Prepare solutions fresh and use them immediately to avoid decomposition over time.
-
Question 2: My reaction yield is consistently low when using this compound that has been stored for several months. How can I check its purity and what could be the cause?
Answer:
A decrease in yield often points to degradation of the starting material. The primary culprits for solid-state decomposition are moisture and inappropriate storage temperatures.
-
Decomposition Pathway - Hydrolysis: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water can act as a nucleophile, hydrolyzing the chloromethyl group to a hydroxymethyl group, forming 2-chloro-3-(hydroxymethyl)pyridine hydrochloride. This alcohol is unreactive in many subsequent nucleophilic substitution reactions, thus lowering your yield of the desired product.
-
Purity Assessment Protocol:
-
Visual Inspection: Check for any change in color (e.g., from off-white to yellow or brown) or texture (clumping due to moisture).
-
Analytical Verification: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] A validated stability-indicating method can separate the parent compound from its degradation products.
-
A typical HPLC method would involve a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like 0.1% trifluoroacetic acid to ensure sharp peaks).
-
-
NMR Spectroscopy: ¹H NMR spectroscopy can also be used to detect the presence of the hydrolysis product. The methylene protons of the chloromethyl group will have a characteristic chemical shift, which will be different from the methylene protons of the resulting hydroxymethyl group.
-
-
Recommended Storage Protocol:
-
Long-Term Storage: For periods longer than a few weeks, store the solid compound at -20°C in a tightly sealed container.[2]
-
Short-Term Storage: For daily use, storage at 2-8°C is acceptable.[3]
-
Inert Atmosphere: To minimize contact with moisture and oxygen, store under an inert atmosphere (e.g., argon or nitrogen).
-
Desiccant: Store the container within a desiccator to further protect against moisture.
-
Frequently Asked Questions (FAQs)
What are the main decomposition pathways for this compound?
The primary decomposition pathways stem from the reactivity of the chloromethyl group and the pyridine ring itself.
-
Nucleophilic Substitution: This is the most significant pathway. The chloromethyl group is a potent electrophile that readily reacts with a wide range of nucleophiles, including water (hydrolysis), alcohols (solvolysis), and amines.[4]
-
Self-Reaction (Dimerization/Polymerization): In the presence of a base, the pyridine nitrogen is deprotonated and can act as a nucleophile, attacking the chloromethyl group of another molecule. This can lead to the formation of dimers or polymers, which will appear as insoluble or high molecular weight impurities.
-
Thermal Decomposition: At elevated temperatures, the compound can degrade. While specific products are not well-documented for this isomer, analogous compounds can undergo elimination of HCl or polymerization.
-
Photodegradation: Exposure to UV light can provide the energy to break the C-Cl bond, leading to radical-mediated degradation pathways.[2]
Diagram of Key Decomposition Pathways
Caption: Recommended workflow for minimizing decomposition during reactions.
References
-
PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 354-358. Retrieved from [Link]
-
Wikipedia. (2023, December 27). 2-Chloromethylpyridine. Retrieved from [Link]
-
Belda, R., et al. (2006). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (11), 1335-1341. Retrieved from [Link]
Sources
- 1. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Chloro-3-(chloromethyl)pyridine Hydrochloride Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2-Chloro-3-(chloromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.
The coupling of 2-Chloro-3-(chloromethyl)pyridine presents a unique set of challenges. As a heteroaromatic chloride, the C-Cl bond is notoriously unreactive, requiring highly active catalyst systems to facilitate oxidative addition.[1][2] Furthermore, the pyridine nitrogen can act as a ligand, potentially poisoning the palladium catalyst, while the reactive chloromethyl group offers a pathway for undesired side reactions.[3] This guide addresses these issues head-on, providing a framework for successful catalyst selection and reaction execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?
This substrate combines three distinct challenges:
-
Inert C-Cl Bond: The C(sp²)-Cl bond on the electron-deficient pyridine ring is significantly less reactive than its bromide or iodide counterparts. The oxidative addition of this bond to a Pd(0) center is often the rate-limiting step of the catalytic cycle, demanding highly active catalysts.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive complexes, effectively sequestering the catalyst and halting the reaction.[3]
-
Reactive Side-Chain: The chloromethyl group is a benzylic-type halide, making it susceptible to nucleophilic attack by amines, bases (like alkoxides), or other nucleophiles in the reaction mixture, leading to unwanted side products.
-
Hydrochloride Salt Form: The starting material is a salt. The base added to the reaction must first neutralize the hydrochloride to generate the free pyridine base before it can participate in the catalytic cycle. This must be factored into the stoichiometry of the base.
Q2: What are the best general classes of ligands for activating the C-Cl bond on this substrate?
For challenging aryl chlorides, particularly heteroaromatic ones, the most successful ligands are bulky, electron-rich phosphines. The two premier classes are:
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, RuPhos, and XPhos are designed with a sterically demanding biaryl backbone.[4] This bulk promotes the crucial reductive elimination step and helps prevent the formation of inactive catalyst dimers. Their electron-rich nature increases the electron density on the palladium center, which facilitates the difficult oxidative addition of the C-Cl bond.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for these reactions and can be highly effective for activating aryl chlorides.[5]
Standard, less bulky ligands like triphenylphosphine (PPh₃) are generally ineffective for this transformation.[1]
Q3: Should I use a simple palladium source like Pd(OAc)₂ or a more advanced pre-catalyst?
While palladium(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable.[6] They require in situ reduction to the active Pd(0) species, a step that can be inefficient and lead to the formation of inactive palladium black.
For consistent results and higher activity, the use of palladacycle pre-catalysts (e.g., SPhos Pd G3/G4) is strongly recommended.[1] These pre-catalysts are air-stable and generate the active L-Pd(0) species cleanly and quantitatively upon activation by the base, leading to more reliable and reproducible outcomes.[1]
Q4: How does the hydrochloride salt affect my choice and amount of base?
You must use at least one extra equivalent of base to neutralize the hydrochloride salt and generate the free pyridine base in situ. Therefore, the total amount of base should be: (equivalents for catalytic cycle) + 1. For example, if a standard Suzuki reaction calls for 2 equivalents of K₂CO₃, you should use 3 equivalents when starting with the hydrochloride salt. Failure to account for this will result in insufficient base to drive the catalytic cycle, leading to low or no conversion.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | A. Ineffective Catalyst System: The chosen ligand is not active enough to cleave the C-Cl bond. The Pd(0) species is not forming efficiently. | Upgrade your catalyst: Switch from simple phosphines (PPh₃) to a modern biarylphosphine ligand (SPhos, RuPhos).[3] Use a palladacycle pre-catalyst (e.g., SPhos Pd G3) instead of Pd(OAc)₂ for reliable activation.[1] Consider increasing catalyst loading from 1-2 mol% to 3-5 mol% for very difficult couplings. |
| B. Insufficient or Incorrect Base: Not enough base was added to both neutralize the HCl salt and promote the catalytic cycle (transmetalation/amine deprotonation). The base may be too weak. | Check stoichiometry: Ensure you have added at least 1 equivalent of base to neutralize the HCl salt in addition to the 2-3 equivalents needed for the reaction. For Suzuki: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] For Buchwald-Hartwig: NaOtBu is the standard; ensure it is fresh and from a sealed container as it is highly hygroscopic.[1] | |
| C. Low Reaction Temperature: The energy barrier for oxidative addition of the C-Cl bond has not been overcome. | Increase temperature: Gradually increase the reaction temperature in 10 °C increments, typically targeting a range of 90-110 °C. Use a high-boiling solvent like toluene or dioxane. Monitor for potential decomposition of starting materials or products.[1] | |
| 2. Significant Side Product Formation | A. Hydrodehalogenation: The desired product is observed, but a major side product is 3-(chloromethyl)pyridine (the starting material with -Cl replaced by -H). | This often occurs when the catalytic cycle is unbalanced. Check coupling partner: Ensure your boronic acid (for Suzuki) is pure, as decomposition can lead to protodeboronation.[7] Use a slight excess (1.1-1.2 eq) of the boronic acid/amine. Modify catalyst: Sometimes a less active catalyst system or lower temperature can mitigate this by better matching the rates of oxidative addition and transmetalation. |
| B. Reaction at the Chloromethyl Group: You observe products where a nucleophile (e.g., the amine in a Buchwald-Hartwig reaction) has displaced the chloride on the -CH₂Cl group. | This is a competing Sₙ2 reaction. Use a less nucleophilic base: If applicable, switch from NaOtBu to a carbonate or phosphate base, though this may require a more active catalyst. Lower Temperature/Time: Run the reaction at the lowest possible temperature that still gives a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction. | |
| C. Homocoupling of Boronic Acid (Suzuki): Formation of a biaryl derived from two molecules of your boronic acid. | This is typically caused by the presence of oxygen. Improve inert technique: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout. | |
| 3. Reaction Stalls or is Sluggish | A. Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium center. | Use a bulky ligand: The steric hindrance of ligands like SPhos or XPhos can create a "pocket" around the palladium that disfavors coordination by the pyridine nitrogen, protecting the catalyst.[3] |
| B. Poor Reagent Solubility: The starting material, base, or intermediate species are not sufficiently soluble in the chosen solvent. | Screen solvents: While toluene and dioxane are common, consider other options like THF, CPME, or t-amyl alcohol. Sometimes a co-solvent system can be beneficial. |
Part 3: Methodologies & Data
Catalyst System Selection Guide
The following table provides starting points for catalyst and condition screening based on literature precedent for similar challenging heteroaromatic chlorides.
| Coupling Type | Palladium Source | Recommended Ligand | Base (equiv.) | Solvent | Temp (°C) | Comments & References |
| Suzuki-Miyaura (C-C Coupling) | Pd(OAc)₂ (2 mol%) or SPhos Pd G3 (2 mol%) | SPhos (4 mol%) or XPhos (4 mol%) | K₃PO₄ (3-4) | Toluene or Dioxane/H₂O (10:1) | 90-110 | Bulky, electron-rich ligands are essential for activating the C-Cl bond. K₃PO₄ is often superior to carbonate bases for these substrates.[3][4][8] |
| Buchwald-Hartwig (C-N Coupling with Primary/Secondary Amines) | Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (2 mol%) | BrettPhos (4 mol%) or RuPhos (4 mol%) | NaOtBu (3-4) | Toluene or Dioxane | 100-110 | A strong, non-nucleophilic base like NaOtBu is typically required. BrettPhos is often excellent for coupling with primary amines.[1][9][10] |
| Buchwald-Hartwig (C-N Coupling with Amides/Carbamates) | Pd(OAc)₂ (2-4 mol%) | Xantphos (4-8 mol%) | K₂CO₃ or Cs₂CO₃ (3-4) | Dioxane | 100-110 | For less nucleophilic amines like amides, bidentate ligands such as Xantphos are often preferred, sometimes with weaker carbonate bases.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point protocol and should be optimized for your specific boronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 eq, 2 mol%). If not using a pre-catalyst, add the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., SPhos, 0.04 eq).
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the vial and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict inert atmosphere techniques due to the sensitivity of the catalyst and base.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), add sodium tert-butoxide (NaOtBu, 3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq, 2 mol%).
-
Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (0.1-0.2 M).
-
Reaction: Seal the flask and heat in an oil bath at 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Carefully take aliquots under a positive pressure of inert gas to monitor by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Part 4: Visualizations & Workflows
Troubleshooting Workflow for a Failing Coupling Reaction
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A decision-making workflow for troubleshooting coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps where the catalyst components exert their influence.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Barderas, D. J., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- BenchChem. (2025). Technical Support Center: 6-Nitropyridine-2-carbonyl chloride Coupling Reactions. BenchChem.
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
- BenchChem. (2025).
-
Singh, P., et al. (2021). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, the unambiguous confirmation of a molecule's structure is a critical, foundational step. The isomeric purity and precise atomic arrangement of intermediates like 2-Chloro-3-(chloromethyl)pyridine hydrochloride are paramount, as even minor structural variations can profoundly impact downstream reactions and the biological activity of the final product.
This guide provides an in-depth technical comparison of the analytical methodologies used to confirm the structure of this compound. Recognizing the frequent challenge of obtaining complete datasets for novel or specialized derivatives, this document leverages a comparative approach. By analyzing experimental data from closely related isomers, such as 2-(chloromethyl)pyridine hydrochloride and 2-chloro-5-(chloromethyl)pyridine, we will predict and rationalize the expected analytical signatures of the target compound. This guide will explain the causality behind experimental choices and provide self-validating protocols, empowering researchers to confidently characterize their own pyridine derivatives.
The Analytical Imperative: Distinguishing Isomers
The primary challenge in the characterization of this compound lies in differentiating it from its isomers. The relative positions of the chloro and chloromethyl substituents on the pyridine ring give rise to distinct electronic environments, which are discernible through modern analytical techniques. This guide will focus on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For pyridine derivatives, the formation of the hydrochloride salt results in a general downfield shift of all ring protons due to the increased positive charge on the nitrogen atom, which deshields the ring protons.[1]
Comparative Analysis:
-
2-(chloromethyl)pyridine hydrochloride: The spectrum of this isomer shows distinct signals for the four aromatic protons and a singlet for the two chloromethyl protons.[2] The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons.
-
Predicted Spectrum for this compound: We would expect to see three distinct aromatic proton signals due to the substitution pattern. The proton at the 4-position would likely appear as a doublet of doublets, coupled to the protons at the 5- and 6-positions. The protons at the 5- and 6-positions would also show characteristic splitting. The chloromethyl protons would appear as a singlet, likely shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound in comparison to a known isomer.
| Proton | 2-(chloromethyl)pyridine hydrochloride (Experimental) [2] | This compound (Predicted) | Rationale for Prediction |
| H-4 | ~8.15 (d) | ~8.3-8.5 (dd) | The presence of two adjacent protons will result in a doublet of doublets. The electron-withdrawing chloro group at the 2-position will cause a downfield shift. |
| H-5 | ~7.99 (t) | ~7.8-8.0 (t) | This proton is meta to the chloro group and will be less affected than the ortho and para protons. |
| H-6 | ~8.53 (d) | ~8.6-8.8 (d) | Being ortho to the nitrogen and the chloro group, this proton will be the most deshielded and appear furthest downfield. |
| -CH₂Cl | ~5.25 (s) | ~4.8-5.1 (s) | The chloromethyl group at the 3-position is expected to be slightly upfield compared to the 2-position due to reduced deshielding from the nitrogen atom. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents.
Comparative Analysis:
-
Substituent Effects: The chloro and chloromethyl groups are both electron-withdrawing, which will influence the chemical shifts of the ring carbons. The carbon atom directly attached to the chlorine atom (C-2) will be significantly deshielded and appear at a lower field. The carbon of the chloromethyl group will also have a characteristic chemical shift.
-
Predicted Spectrum for this compound: We can predict the approximate chemical shifts based on established substituent effects on the pyridine ring. The C-2 and C-3 carbons will be significantly downfield due to the direct attachment of the electron-withdrawing groups. The other ring carbons (C-4, C-5, and C-6) will also show distinct signals based on their positions relative to the substituents and the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 150-155 | Directly bonded to the electronegative chlorine atom and nitrogen. |
| C-3 | 135-140 | Bonded to the chloromethyl group and adjacent to the chloro-substituted carbon. |
| C-4 | 140-145 | Para to the nitrogen, influenced by both substituents. |
| C-5 | 125-130 | Meta to both substituents, expected to be the most upfield of the ring carbons. |
| C-6 | 150-155 | Ortho to the nitrogen, significantly deshielded. |
| -CH₂Cl | 40-45 | Typical range for a chloromethyl group attached to an aromatic ring. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on predicted chemical shifts and, if necessary, by performing 2D NMR experiments such as HSQC and HMBC.
Diagram: NMR Analysis Workflow
Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison to facilitate the spectral confirmation of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Due to the limited availability of public domain spectral data for this specific isomer, this guide will focus on a detailed prediction of its spectral characteristics, contrasted with the readily available experimental data for its common isomer, 2-(chloromethyl)pyridine hydrochloride. This comparative approach offers a robust framework for distinguishing between these closely related compounds.
Introduction: The Importance of Isomeric Purity
2-Chloro-3-(chloromethyl)pyridine is a key intermediate in the synthesis of various pesticides.[1] In any synthetic pathway, the precise identification of isomers is critical. Even subtle differences in substituent positions on an aromatic ring can lead to vastly different pharmacological or toxicological profiles in the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the expected spectral signatures of this compound and compare them with the known data for 2-(chloromethyl)pyridine hydrochloride.
Predicted vs. Experimental Spectral Data: A Comparative Analysis
The hydrochloride salt of these pyridine derivatives is often used to improve their stability and handling properties. The protonation of the pyridine nitrogen will have a notable effect on the spectral data, particularly in NMR, due to changes in the electronic environment of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the molecular structure.
2.1.1. ¹H NMR Spectroscopy: A Tale of Two Isomers
The primary distinction between the ¹H NMR spectra of this compound and 2-(chloromethyl)pyridine hydrochloride will arise from the substitution pattern on the pyridine ring.
Table 1: Comparison of ¹H NMR Spectral Data
| Proton Assignment | 2-Chloro-3-(chloromethyl)pyridine HCl (Predicted) | 2-(Chloromethyl)pyridine HCl (Experimental) [2] | Rationale for Predicted Differences |
| H-4 | Doublet, ~7.8-8.0 ppm | Triplet, ~8.15 ppm | In the 3-substituted isomer, H-4 is coupled only to H-5, resulting in a doublet. In the 2-substituted isomer, H-4 is coupled to both H-3 and H-5, leading to a triplet. |
| H-5 | Triplet, ~7.4-7.6 ppm | Doublet, ~7.99 ppm | H-5 in the 3-substituted isomer is coupled to H-4 and H-6, appearing as a triplet. In the 2-substituted isomer, H-5 is coupled only to H-4, resulting in a doublet. |
| H-6 | Doublet, ~8.4-8.6 ppm | Doublet, ~8.82 ppm | H-6 in the 3-substituted isomer is coupled only to H-5, giving a doublet. In the 2-substituted isomer, H-6 is adjacent to the protonated nitrogen and is expected at a higher chemical shift. |
| -CH₂Cl | Singlet, ~4.8-5.0 ppm | Singlet, ~5.25 ppm | The chemical shift of the chloromethyl protons will be influenced by the neighboring chloro substituent in the 3-isomer, potentially leading to a slight upfield shift compared to the 2-isomer. |
2.1.2. ¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.
Table 2: Comparison of ¹³C NMR Spectral Data
| Carbon Assignment | 2-Chloro-3-(chloromethyl)pyridine HCl (Predicted) | 2-(Chloromethyl)pyridine HCl (Experimental) [3] | Rationale for Predicted Differences |
| C-2 | ~150-152 ppm | ~155-157 ppm | The presence of the electron-withdrawing chloro group will significantly deshield C-2 in both isomers. The exact shift will differ due to the overall electronic distribution. |
| C-3 | ~135-137 ppm | ~125-127 ppm | In the 3-substituted isomer, C-3 is directly attached to the chloromethyl group, leading to a downfield shift. In the 2-isomer, C-3 is a standard aromatic carbon. |
| C-4 | ~125-127 ppm | ~140-142 ppm | The chemical shift of C-4 will be influenced by the positions of the substituents. |
| C-5 | ~140-142 ppm | ~128-130 ppm | Similar to C-4, the position of C-5's resonance will be a key differentiator. |
| C-6 | ~148-150 ppm | ~150-152 ppm | C-6 is adjacent to the nitrogen in both isomers and will appear downfield. |
| -CH₂Cl | ~43-45 ppm | ~45-47 ppm | The chemical shift of the chloromethyl carbon is expected to be in a similar region for both isomers. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering clues about the structure.
For this compound, the mass spectrum would be acquired for the free base, 2-Chloro-3-(chloromethyl)pyridine, after the loss of HCl. The molecular weight of the free base is 161.00 g/mol (for the most common isotopes ³⁵Cl).
Expected Fragmentation Pattern for 2-Chloro-3-(chloromethyl)pyridine:
-
Molecular Ion (M⁺): A prominent peak at m/z 161 and an isotope peak at m/z 163 (due to the two chlorine atoms). The M+2 peak should be approximately 65% of the M peak, and the M+4 peak around 10%.
-
Loss of Cl: A fragment at m/z 126, corresponding to the loss of a chlorine radical from the chloromethyl group.
-
Loss of CH₂Cl: A fragment at m/z 112, resulting from the cleavage of the chloromethyl group.
A comparison with the experimental mass spectrum of 2-(chloromethyl)pyridine would show a similar molecular ion peak for the free base (m/z 127 for the most common isotope) but different fragmentation patterns due to the different substitution.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. Both isomers will exhibit characteristic absorbances for C-H, C=C, and C=N bonds within the pyridine ring, as well as C-Cl bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H stretch (pyridinium) | 2500-3000 (broad) | Characteristic of the hydrochloride salt. |
| C-H stretch (aromatic) | 3000-3100 | |
| C-H stretch (aliphatic) | 2850-3000 | From the -CH₂Cl group. |
| C=C and C=N stretch | 1450-1600 | Aromatic ring vibrations. The pattern of these bands can sometimes distinguish substitution patterns. |
| C-Cl stretch | 600-800 | The exact position can be influenced by the overall structure. |
Experimental Protocols
To obtain high-quality spectral data for confirmation, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as acidic protons may exchange with deuterium in D₂O.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural features.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the spectroscopic confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The definitive structural confirmation of this compound relies on a multi-faceted spectroscopic approach. While publicly available experimental data for this specific isomer is scarce, a thorough understanding of spectroscopic principles allows for accurate prediction of its spectral features. By comparing these predictions with the known experimental data of the isomeric 2-(chloromethyl)pyridine hydrochloride, researchers can confidently distinguish between the two and ensure the integrity of their synthetic work. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, when applied with the rigorous methodologies outlined in this guide, provides a self-validating system for the authoritative identification of this important chemical intermediate.
References
-
PubChem. Picolyl chloride hydrochloride. [Link]
-
SpectraBase. 2-(Chloromethyl)pyridine hydrochloride. [Link]
-
Wikipedia. 2-Chloromethylpyridine. [Link]
- Google Patents. Synthetic method of 2-chloromethylpyridine hydrochloride.
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"2-Chloro-3-(chloromethyl)pyridine hydrochloride vs other alkylating agents"
An In-Depth Comparative Guide to 2-Chloro-3-(chloromethyl)pyridine hydrochloride and Other Alkylating Agents for Researchers and Drug Development Professionals
Senior Application Scientist's Foreword
In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of an alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Alkylating agents, molecules that introduce an alkyl group to a substrate, are foundational tools in constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1] This guide provides a deep, comparative analysis of this compound, a specialized heterocyclic alkylating agent, benchmarked against a curated selection of classical and potent alternatives: the archetypal primary alkyl halide, Methyl Iodide; the reactive benzylic halide, Benzyl Chloride; and the powerful but hazardous methylating agent, Dimethyl Sulfate.
Our objective extends beyond a mere recitation of properties. We will dissect the causality behind experimental choices, grounding our discussion in mechanistic principles and field-proven applications. This guide is structured to empower researchers to not only select the appropriate reagent but to understand the intricate interplay between an alkylating agent's structure, its reactivity, and the reaction environment, ensuring the development of robust and self-validating synthetic protocols.
Understanding the Alkylating Agent's Role and Mechanism
Alkylation is the transfer of an alkyl group from one molecule to another. This can occur at various nucleophilic centers, including carbon, nitrogen, oxygen, and sulfur, making it a versatile method for forming new covalent bonds.[1][2] The majority of the agents discussed here operate primarily through a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Mechanism: A Quick Primer
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and simultaneously, a leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The steric hindrance around the electrophilic center is a crucial factor; less hindered electrophiles, like methyl and primary carbons, react much faster.
Caption: Simplified logic flow for Nevirapine synthesis.
This case highlights the strategic use of a functionalized pyridine. The chloro groups serve as reactive handles, allowing for the sequential and controlled construction of the final API. The choice of such a specialized reagent over a generic alkylating agent like methyl iodide is dictated by the need to introduce a specific, complex fragment into the target molecule.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a representative example of how this compound might be used to alkylate a secondary amine.
Objective: To synthesize N-(2-chloro-3-pyridinylmethyl)-N-ethylamine.
Materials:
-
This compound
-
Ethylamine (as a solution, e.g., 2.0 M in THF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.85 g, 10 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (4.14 g, 30 mmol, 3 equivalents) followed by anhydrous acetonitrile (40 mL).
-
Rationale for Base Selection: Potassium carbonate is a moderately strong inorganic base. It is strong enough to deprotonate the secondary amine (or the hydrochloride salt of the alkylating agent), but it is generally not strong enough to cause unwanted side reactions with the solvent or product. It is also inexpensive and easy to remove by filtration.
-
Addition of Nucleophile: Cool the stirring suspension to 0 °C using an ice bath. Slowly add the ethylamine solution (5.5 mL of 2.0 M solution, 11 mmol, 1.1 equivalents) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate. Rinse the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel to afford the pure N-(2-chloro-3-pyridinylmethyl)-N-ethylamine.
Conclusion: A Scientist's Perspective on Reagent Selection
The decision-making process for selecting an alkylating agent is a multifactorial exercise in chemical strategy.
Caption: Decision logic for selecting an alkylating agent.
-
For introducing a simple methyl group with high efficiency, Methyl Iodide is often the superior laboratory choice, provided cost is not the primary driver. [3]* For industrial-scale methylation where cost is critical and stringent safety engineering is in place, Dimethyl Sulfate is a viable, albeit hazardous, option.
-
When the goal is to introduce a benzyl protecting group or a simple phenylmethyl fragment, Benzyl Chloride is the standard choice.
-
This compound occupies a strategic niche. It is not a simple alkylating agent but a "functional fragment donor." It is the reagent of choice when the synthetic plan specifically requires the installation of the 2-chloro-3-pyridinylmethyl group, a common scaffold in medicinal chemistry. Its reactivity is potent and reliable, and its solid form offers handling advantages over volatile liquids.
Ultimately, the most sophisticated choice is the one that is best informed by a holistic understanding of the reaction's goals, the substrate's nature, and the practical constraints of the laboratory or production environment.
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A Comparative Guide to Pyridine and Pyrimidine Derivatives: From Medicinal Chemistry to Materials Science
In the vast landscape of heterocyclic chemistry, pyridine and pyrimidine stand out as foundational scaffolds, integral to advancements in both life sciences and materials engineering. While structurally similar—both being six-membered aromatic rings containing nitrogen—the presence of a second nitrogen atom in the pyrimidine ring introduces profound differences in electronic properties, reactivity, and three-dimensional interactions. This guide offers a comparative analysis of pyridine and pyrimidine derivatives, delving into their synthesis, performance in specific applications, and the underlying chemical principles that dictate their behavior. We will explore a case study in medicinal chemistry, focusing on anti-inflammatory agents, and another in materials science, examining their role in organic light-emitting diodes (OLEDs), providing researchers with the experimental data and methodological insights necessary for informed scaffold selection and derivatization.
Fundamental Properties: A Tale of One vs. Two Nitrogens
Pyridine, a benzene ring with one nitrogen atom, and pyrimidine, with two nitrogen atoms at the 1 and 3 positions, are both aromatic and π-deficient heterocycles.[1] However, the additional electron-withdrawing nitrogen atom in pyrimidine significantly accentuates this π-deficiency compared to pyridine.[1][2] This fundamental electronic difference governs their reactivity and physical properties.
Pyridine has a lone pair of electrons on the nitrogen atom that is not part of the aromatic system, rendering it basic with a pKa of 5.30 for its conjugate acid.[3] In contrast, pyrimidine is less basic, with a pKa of 1.23, due to the inductive electron-withdrawing effect of the second nitrogen atom.[3] This reduced basicity and greater π-deficiency make pyrimidine and its derivatives more susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution compared to their pyridine counterparts.[3]
These electronic distinctions are pivotal in the design of derivatives for specific applications. In drug discovery, the number and position of nitrogen atoms influence hydrogen bonding capabilities and metabolic stability.[4] In materials science, the electron-accepting nature of these cores is harnessed to create materials with tailored optoelectronic properties.[5]
A Comparative Study in Medicinal Chemistry: Anti-inflammatory Agents
The pyridine and pyrimidine scaffolds are cornerstones in the development of novel therapeutics, including anti-inflammatory drugs.[6][7] Their ability to engage in various non-covalent interactions with biological targets makes them "privileged structures" in medicinal chemistry.[4] Here, we compare a series of pyridine and pyrimidine derivatives synthesized from a common chalcone precursor for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[6][7]
Comparative Performance Data
The following table summarizes the in vitro anti-inflammatory activity of representative pyridine and pyrimidine derivatives. The data clearly indicates that both scaffolds can be tailored to exhibit potent anti-inflammatory effects, with subtle structural modifications leading to significant differences in activity.
| Compound ID | Heterocycle Core | Key Substituents | NO Inhibition (%) | IC50 (µM) | Citation |
| 7a | Pyridine | 4-(4-methoxyphenyl), 6-phenyl | 65.48 | 76.6 | [6][7] |
| 7f | Pyridine | 4-(4-chlorophenyl), 6-phenyl | 51.19 | 96.8 | [6][7] |
| 9a | Pyrimidine | 4-(4-methoxyphenyl), 6-phenyl | 55.95 | 83.1 | [6][7] |
| 9d | Pyrimidine | 4-(4-chlorophenyl), 6-phenyl | 61.90 | 88.7 | [6][7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and anti-inflammatory evaluation of the compared derivatives.
Protocol 1: Synthesis of Pyridine and Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of 2-amino-4,6-diaryl-nicotinonitrile (a pyridine derivative) and 2-amino-4,6-diarylpyrimidine from a common chalcone intermediate.
Step 1: Synthesis of Chalcone Intermediate (e.g., 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one)
-
Dissolve 0.01 mol of 4-methoxyacetophenone and 0.01 mol of benzaldehyde in 20 mL of ethanol in a round-bottom flask.
-
Add 10 mL of 10% aqueous sodium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.[8]
Step 2a: Synthesis of Pyridine Derivative (e.g., 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile)
-
In a round-bottom flask, mix the chalcone (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.08 mol) in 20 mL of absolute ethanol.[9]
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the final pyridine derivative.[9]
Step 2b: Synthesis of Pyrimidine Derivative (e.g., 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine)
-
To a solution of the chalcone (0.01 mol) in 25 mL of ethanol, add guanidine hydrochloride (0.01 mol) and a solution of potassium hydroxide (5 mL).[8]
-
Reflux the mixture for 10 hours.[8]
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitate, wash with water, dry, and recrystallize from ethanol to obtain the pure pyrimidine derivative.[8]
Protocol 2: In Vitro Anti-inflammatory Assay
This protocol details the evaluation of the synthesized compounds for their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Step 1: Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[10]
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized pyridine and pyrimidine derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[11]
Step 2: Nitric Oxide Measurement using the Griess Assay
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.[10]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.[10][12]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[10]
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is determined relative to LPS-stimulated cells without any compound treatment.
Step 3: Gene Expression Analysis by RT-PCR (Optional)
-
For the most active compounds, perform RNA extraction from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green and specific primers for inflammatory cytokines (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.[13][14]
-
Typical cycling conditions are an initial denaturation at 94-95°C, followed by 40 cycles of denaturation at 94-95°C and annealing/extension at 60°C.[14]
Causality and Mechanistic Insights
The anti-inflammatory activity of these compounds stems from their ability to suppress the inflammatory cascade initiated by LPS. This includes the downregulation of pro-inflammatory cytokines and the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. The observed differences in IC50 values between the pyridine and pyrimidine derivatives can be attributed to how their distinct electronic and steric profiles affect their binding to key biological targets within these inflammatory pathways.
Caption: Inflammatory signaling pathway and points of inhibition.
A Comparative Study in Materials Science: Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, the electron-deficient nature of pyridine and pyrimidine rings is highly advantageous for creating electron-transporting and emissive materials for OLEDs.[15][16] The introduction of nitrogen atoms lowers the energy levels of the molecular orbitals, facilitating electron injection and transport. Here, we compare the performance of thermally activated delayed fluorescence (TADF) emitters where pyrimidine and pyridine units are used as bridging moieties between electron donor and acceptor groups.
Comparative Performance Data
The following table presents the key performance metrics for OLED devices fabricated with different emitter molecules. The data demonstrates that pyrimidine-based emitters can lead to higher quantum efficiencies compared to their pyridine-based counterparts.
| Emitter ID | Bridge Unit | ΦPL (%) | ΔEST (meV) | EQEmax (%) | Citation |
| pDTCz-DPmS | Pyrimidine | >68 | <160 | 14 | [15] |
| pDTCz-3DPyS | Pyridine | - | - | <14 | [15] |
| pDTCz-2DPyS | Pyridine | - | - | <14 | [15] |
| PP2 | Phenyl Pyrimidine | - | - | 10.6 | [17] |
| PP1 | Phenyl Pyrimidine | - | - | <10.6 | [17] |
ΦPL = Photoluminescence Quantum Yield; ΔEST = Singlet-Triplet Energy Gap; EQEmax = Maximum External Quantum Efficiency.
Experimental Protocols
Protocol 3: General Synthesis of D-A-D type TADF Emitters
The synthesis of these complex molecules often involves multi-step procedures, with palladium-catalyzed cross-coupling reactions being a common strategy.
Step 1: Synthesis of the Acceptor Core (e.g., a substituted pyrimidine or pyridine)
-
This typically involves the synthesis of a di-halogenated pyridine or pyrimidine core, which can be achieved through various established heterocyclic chemistry methods.
Step 2: Suzuki or Buchwald-Hartwig Cross-Coupling
-
In an inert atmosphere glovebox, combine the di-halogenated acceptor core, the donor molecule (e.g., a carbazole derivative), a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent (e.g., toluene or dioxane) in a reaction vessel.
-
Heat the reaction mixture under reflux for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, extract the product with an organic solvent, and purify by column chromatography and subsequent sublimation to obtain the high-purity emitter material.
Protocol 4: Fabrication and Characterization of OLED Devices
Step 1: Substrate Preparation
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat them with UV-ozone for 15 minutes immediately before device fabrication.
Step 2: Thin Film Deposition
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10^-6 Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure would be: ITO / Hole Injection Layer (e.g., TAPC, 40 nm) / Emitting Layer (Host:Emitter, e.g., CBP: 10 wt% TADF emitter, 20 nm) / Hole Blocking Layer (e.g., BCP, 10 nm) / Electron Transport Layer (e.g., TPBi, 40 nm) / Electron Injection Layer (e.g., LiF, 1 nm) / Aluminum Cathode (100 nm).
Step 3: Device Characterization
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.
Structure-Property Relationships and Device Physics
The superior performance of the pyrimidine-containing emitter pDTCz-DPmS can be attributed to the conformational changes induced by the pyrimidine bridge, which leads to a high photoluminescence quantum yield and a small singlet-triplet energy gap, both of which are crucial for efficient TADF.[15] The greater electron-accepting strength of the pyrimidine core compared to pyridine facilitates charge separation in the excited state and influences the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the TADF efficiency.
Caption: A simplified schematic of an OLED device structure.
Conclusion: A Tale of Two Scaffolds
The comparative analysis of pyridine and pyrimidine derivatives underscores a critical principle in chemical and materials design: subtle structural modifications can have profound functional consequences. The addition of a single nitrogen atom in the pyrimidine ring, relative to pyridine, alters the electronic landscape of the molecule, influencing its basicity, reactivity, and intermolecular interactions.
In medicinal chemistry, this translates to tunable pharmacodynamic and pharmacokinetic properties, with both scaffolds offering viable pathways to potent bioactive compounds. In materials science, the enhanced electron-accepting nature of pyrimidine provides a powerful tool for engineering the optoelectronic properties of organic materials, leading to demonstrable improvements in device performance.
The experimental data and detailed protocols provided in this guide serve as a starting point for researchers navigating the choice between these two fundamental heterocycles. By understanding the inherent differences and leveraging the appropriate synthetic and analytical tools, scientists can continue to unlock the vast potential of pyridine and pyrimidine derivatives in creating the next generation of medicines and materials.
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Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. (2019). ACS Applied Materials & Interfaces. Available at: [Link]
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The Rising Profile of 2-Chloro-3-(chloromethyl)pyridine Derivatives in Therapeutic Research: A Comparative Guide
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to numerous FDA-approved drugs, valued for their ability to engage with a wide array of biological targets.[1] Among these, compounds built upon the 2-Chloro-3-(chloromethyl)pyridine core are gaining traction as versatile intermediates for synthesizing molecules with significant biological activity. The inherent reactivity of the chloromethyl group at the 3-position, coupled with the electronic influence of the chlorine atom at the 2-position, makes this scaffold a prime candidate for generating diverse chemical libraries with potential applications in oncology and infectious diseases.
This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the 2-Chloro-3-(chloromethyl)pyridine backbone, with a particular focus on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins these findings, compare their performance against relevant alternatives, and provide detailed protocols for the key assays used in their evaluation. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the therapeutic potential of this promising class of compounds.
Section 1: Antimicrobial Activity - A Potent New Frontier
The search for novel antimicrobial agents is a pressing global health challenge. Pyridine derivatives have consistently demonstrated therapeutic potential in this area.[2][3] Recent studies on compounds derived from the structurally analogous 2-chloro-3-(chloromethyl)quinoline have provided compelling evidence of potent antibacterial activity, offering a strong predictive model for the capabilities of 2-chloro-3-(chloromethyl)pyridine derivatives.
A notable study by Karmur et al. involved the synthesis of benzimidazole-quinoline chalcone hybrids using 2-chloro-3-(chloromethyl)quinoline as a key reactant.[4] These hybrids were evaluated for their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria, with tetracycline used as a standard for comparison.
Comparative Analysis of Antibacterial Performance
The experimental results demonstrated that specific structural modifications to the core scaffold led to significant antibacterial activity. In particular, the presence and position of chloro and methoxy groups on an associated phenyl ring were critical determinants of efficacy.
| Compound ID | Key Structural Feature | Test Strain: P. aeruginosa (ZoI, mm) | Test Strain: E. coli (ZoI, mm) | Reference: Tetracycline (ZoI, mm) |
| Hybrid 23 | 2,4-dichloro substitution | 28 | 28 | 15.5 |
| Hybrid 24 | 4-chloro substitution | 28 | 28 | 15.5 |
| Hybrid 25 | 3,4,5-trimethoxy substitution | 28 | 28 | 15.5 |
| Hybrid 19 | 2-methoxy substitution | Inactive | Inactive | 15.5 |
| Hybrid 20 | 2,5-dimethoxy substitution | Inactive | Inactive | 15.5 |
| (Data synthesized from Karmur et al. Zone of Inhibition (ZoI) indicates the diameter of bacterial growth inhibition)[4] |
Expert Insights: The data clearly indicates that derivatives containing 2,4-dichloro (23), 4-chloro (24), and 3,4,5-trimethoxy (25) substitutions exhibit markedly superior antibacterial activity against P. aeruginosa and E. coli when compared to the standard antibiotic, tetracycline.[4] This enhanced activity is likely attributable to the electronic and lipophilic properties conferred by these specific substitutions, which may facilitate cell wall penetration or interaction with intracellular targets. The inactivity of compounds with fewer methoxy groups (19, 20) suggests a complex structure-activity relationship (SAR) where a critical density of electron-donating groups is necessary for potent activity.[4] These findings strongly suggest that analogous derivatives of 2-chloro-3-(chloromethyl)pyridine could serve as a promising scaffold for developing new antibacterial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
To quantify the potency of new antimicrobial compounds, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible microbial growth.[5]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Use Cation-Adjusted Mueller-Hinton Broth (MHB) as the liquid growth medium.[6]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
-
Serial Dilution:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Inoculate each well with 100 µL of the standardized bacterial suspension.[7] Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
-
Data Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.[5]
-
Workflow Diagram: Broth Microdilution Assay
Section 2: Anticancer Activity - Targeting Cellular Proliferation
The pyridine ring is a privileged scaffold in oncology drug design, forming the core of numerous kinase inhibitors and other anticancer agents.[1] These compounds often function by interfering with critical signaling pathways that drive tumor growth and proliferation.[8] Derivatives of pyridine have shown promise as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and as DNA intercalating agents.[9][10]
While specific data for 2-chloro-3-(chloromethyl)pyridine derivatives is emerging, we can infer their potential by comparing the performance of other substituted pyridine and quinoline analogs against various cancer cell lines.
Comparative Analysis of Anticancer Performance
The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyridine-based compounds against selected human cancer cell lines, providing a benchmark for the potential efficacy of new derivatives.
| Compound Class | Specific Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism of Action (Proposed) | Reference |
| Pyridine-Urea | Derivative 8e | (NCI-60 Panel) | 3.93 | VEGFR-2 Inhibition | [10] |
| Quinoline-Carboxamide | Compound 44 | MDA-MB-231 (Breast) | 18.94 | Topoisomerase II Inhibition | [11] |
| Quinazoline-Chalcone | Compound 14g | HCT-116 (Colon) | 0.62 - 1.81 | DNA Intercalation | [2] |
| Benzo[h]quinoline | Compound 20 (Copper Complex) | MCF-7 (Breast) | 0.05 | DNA Intercalation | [9] |
| (IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro) |
Expert Insights: The data reveals that pyridine and its fused-ring analogs (quinolines, quinazolines) can be potent anticancer agents, with activity in the low micromolar and even nanomolar range.[2][9] The mechanism of action is diverse and highly dependent on the specific substitutions made to the core ring structure. For instance, pyridine-ureas show promise as kinase inhibitors targeting angiogenesis pathways, while more planar, aromatic systems tend to function as DNA intercalators, leading to cytotoxic effects.[9][10] The high reactivity of the 2-chloro-3-(chloromethyl)pyridine scaffold makes it an ideal starting point for synthesizing derivatives that could target either of these mechanisms. The presence of the chloro groups can be leveraged to create specific interactions within the binding pockets of target proteins or to influence the electronic properties required for DNA intercalation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxic effects of chemical compounds. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[12]
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
-
Workflow Diagram: MTT Cytotoxicity Assay
Section 3: Potential Mechanism of Action - A Look at Signaling Pathways
The anticancer activity of many pyridine-based drugs is rooted in their ability to inhibit protein kinases, which are critical enzymes in cell signaling pathways that regulate growth, proliferation, and survival. The VEGFR-2 signaling pathway is a prime target in cancer therapy.
VEGFR-2 Signaling Pathway and Inhibition:
Causality Behind Kinase Inhibition: VEGF ligands bind to the extracellular domain of VEGFR-2, causing receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways like PI3K/Akt and Raf/MEK/ERK, which ultimately promote cell proliferation, survival, migration, and angiogenesis.[10] Pyridine-based inhibitors, such as the pyridine-urea derivatives, are designed to compete with ATP in the kinase domain of VEGFR-2. By occupying this binding pocket, they prevent autophosphorylation, effectively blocking the entire downstream signaling cascade and halting the processes that support tumor growth.[8][10]
Conclusion
The 2-Chloro-3-(chloromethyl)pyridine hydrochloride scaffold represents a highly valuable and reactive platform for the synthesis of novel therapeutic agents. Based on robust data from structurally analogous compounds, its derivatives are poised to exhibit significant biological activity. The comparative data presented herein for related quinoline and pyridine compounds reveals potent antibacterial and anticancer effects, often exceeding the efficacy of standard reference drugs. The detailed experimental protocols provided for MIC and MTT assays serve as a practical guide for researchers seeking to evaluate the performance of their own synthesized derivatives. As research continues, the targeted modification of this versatile scaffold, guided by the structure-activity relationships discussed, holds immense promise for the development of next-generation therapies in oncology and infectious disease.
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Karmur, A. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 23, 2026, from [Link]
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BIOASSAY OF 2-(CHLOROMETHYL)PYRIDINE FOR POSSIBLE CARCINOGENICITY. (n.d.). National Toxicology Program. Retrieved January 23, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride Analogs in Novel Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Chloropyridinylmethyl Scaffold
The 2-chloro-3-(chloromethyl)pyridine hydrochloride scaffold is a key pharmacophore in the development of a significant class of insecticides known as neonicotinoids. These compounds have gained prominence in crop protection due to their high efficacy against a broad spectrum of sucking and chewing insects, systemic activity in plants, and a unique mode of action.[1][2] The defining feature of neonicotinoids is their agonistic activity on the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect.[3] The chloropyridinylmethyl moiety is crucial for this activity, as it mimics the natural ligand, acetylcholine, and interacts with specific subsites within the nAChR. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a primary focus on the well-studied 2-chloro-5-(chloromethyl)pyridine due to the wealth of available data, and extrapolates these findings to the less-documented, yet structurally significant, 2-chloro-3-(chloromethyl)pyridine analogs.
The Pharmacophore: Unraveling the Key Structural Elements
The general structure of a neonicotinoid insecticide consists of three key components:
-
The Heterocyclic Headgroup: Typically a 6-chloro-3-pyridinylmethyl group (derived from 2-chloro-5-(chloromethyl)pyridine) or a related chloro-thiazolylmethyl group. This portion is essential for binding to the nAChR.
-
The Spacer: A flexible linker, usually a methylene bridge, that connects the headgroup to the pharmacologically active tail.
-
The N-Substituted Tail: This is the most varied part of the molecule and significantly influences the compound's potency, selectivity, and physicochemical properties. Common tail groups include nitroguanidines, nitromethylenes, and cyanoamidines.
The interplay between these three components dictates the overall insecticidal activity of the molecule.
Structure-Activity Relationship (SAR) Analysis: Insights from 2-Chloro-5-(chloromethyl)pyridine Analogs
Due to extensive research and commercial success, the SAR of neonicotinoids derived from 2-chloro-5-(chloromethyl)pyridine, such as imidacloprid and acetamiprid, is well-established. Understanding these relationships provides a robust framework for designing novel analogs with improved properties.
The Importance of the 6-Chloro-3-pyridinylmethyl Moiety
The 6-chloro-3-pyridinylmethyl group is a cornerstone of high insecticidal activity. The chlorine atom at the 6-position is critical for several reasons:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom influences the electron density of the pyridine ring, which is crucial for the cation-π interactions with aromatic amino acid residues in the nAChR binding site.[4]
-
Steric Interactions: The size and position of the chlorine atom can influence the optimal orientation of the molecule within the binding pocket.
Modifications of the N-Substituted Tail: A Playground for Optimization
The N-substituted tail offers the greatest opportunity for analog development and fine-tuning of biological activity.
-
Nitroguanidines vs. Nitromethylenes vs. Cyanoamidines: The nature of the electron-withdrawing group on the tail significantly impacts potency.
-
Nitroguanidines (e.g., Imidacloprid, Thiamethoxam): Generally exhibit high insecticidal activity. The nitro group acts as a strong hydrogen bond acceptor.
-
Nitromethylenes (e.g., Nitenpyram): Also potent, with the nitromethylene group contributing to the electronic profile required for receptor binding.
-
Cyanoamidines (e.g., Acetamiprid): The cyano group is a smaller electron-withdrawing group, which can lead to differences in binding affinity and selectivity compared to the nitro-containing analogs.
-
-
Cyclic vs. Acyclic Tails:
-
Cyclic Systems (e.g., Imidacloprid, Thiamethoxam): The conformational rigidity of the cyclic tail can lead to a more favorable orientation for binding, often resulting in higher potency.[4]
-
Acyclic Systems (e.g., Nitenpyram, Clothianidin): While potentially more flexible, acyclic analogs can still exhibit high activity. The specific geometry and electronic properties of the acyclic tail are critical.
-
-
Stereochemistry: The introduction of chiral centers can have a profound impact on insecticidal activity. Studies on chiral neonicotinoid analogs have shown that one enantiomer can be significantly more active than the other, highlighting the importance of a precise three-dimensional fit within the nAChR.[4] For instance, compounds with an R absolute configuration have demonstrated higher mortality rates in certain insect species.[4]
Comparative Analysis: Extrapolating SAR to 2-Chloro-3-(chloromethyl)pyridine Analogs
While less prevalent in the literature, analogs of 2-chloro-3-(chloromethyl)pyridine are of significant interest for developing novel insecticides with potentially different selectivity profiles and resistance-breaking capabilities. The shift of the chloromethyl group from the 5- to the 3-position will undoubtedly alter the molecule's geometry and electronic properties.
Based on the established SAR of the 5-substituted analogs, we can hypothesize the following for the 3-substituted series:
-
Binding Orientation: The change in the substitution pattern will necessitate a different binding orientation within the nAChR to maintain the crucial interactions of the chloropyridine ring.
-
Potency: The relative distance and angle between the chloropyridine head and the N-substituted tail will be altered. This could either enhance or diminish the binding affinity, leading to variations in insecticidal potency.
-
Selectivity: The different spatial arrangement of the 3-substituted analogs might lead to altered selectivity between insect nAChRs and vertebrate nAChRs, potentially resulting in a more favorable toxicological profile. It could also influence the selectivity towards different insect species.
Experimental Data: A Comparative Look at Insecticidal Activity
The following table summarizes representative data from the literature on the insecticidal activity of neonicotinoids derived from 2-chloro-5-(chloromethyl)pyridine against the cowpea aphid (Aphis craccivora). While direct comparative data for 3-substituted analogs is scarce, this provides a benchmark for future studies.
| Compound | N-Substituted Tail | Target Insect | Activity Metric | Value | Reference |
| Acetamiprid | N-cyano-N'-methyl-N''-acetamidine | Aphis craccivora | LC50 (48h) | ~1.5x less active than compounds 13, 14, 20 in the study | [5] |
| Compound 13 | Morpholinium 3-cyanopyridinethiolate derivative | Aphis craccivora | % Mortality (48h) | ~1.5x more active than Acetamiprid | [5] |
| Compound 14 | Piperidinium 3-cyanopyridinethiolate derivative | Aphis craccivora | % Mortality (48h) | ~1.5x more active than Acetamiprid | [5] |
| Compound 20 | Morpholinium 3-cyanopyridinethiolate derivative | Aphis craccivora | % Mortality (48h) | ~1.5x more active than Acetamiprid | [5] |
Experimental Protocols
General Synthesis of Neonicotinoid Analogs from 2-Chloro-5-(chloromethyl)pyridine
This protocol provides a general framework for the synthesis of neonicotinoid analogs.[1][6]
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
Appropriate N-substituted amine (e.g., N-nitro-imidazolidin-2-imine for Imidacloprid)
-
Anhydrous acetonitrile
-
Anhydrous potassium carbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add a solution of 2-chloro-5-(chloromethyl)pyridine (0.95 eq) in anhydrous acetonitrile dropwise to the stirred mixture at room temperature.[6]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[6]
-
Wash the filter cake with dichloromethane.[6]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[6]
Insecticidal Bioassay: Leaf-Dip Method
This is a standard method for evaluating the contact toxicity of insecticides against sucking insects like aphids.
Materials:
-
Test compounds
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other surfactant)
-
Distilled water
-
Leaf discs (from a suitable host plant, e.g., cabbage for cabbage aphids)
-
Petri dishes
-
Filter paper
-
Test insects (e.g., aphids)
-
Fine brush
Procedure:
-
Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., acetone) and then dilute with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to create the test solutions.
-
Dip leaf discs into the test solutions for a set amount of time (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs on moist filter paper in Petri dishes.
-
Introduce a known number of insects (e.g., 10-20 adult aphids) onto each leaf disc using a fine brush.
-
Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, photoperiod).
-
Assess mortality at specific time points (e.g., 24, 48, and 72 hours) under a microscope. Insects that are unable to move when prodded are considered dead.
-
Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Visualizing the Key Relationships
General Synthetic Pathway
Caption: General workflow for the synthesis and evaluation of 2-Chloro-3-(chloromethyl)pyridine analogs.
Key SAR Determinants
Caption: Key structural features influencing the insecticidal activity of chloropyridinylmethyl analogs.
Conclusion and Future Directions
The structure-activity relationship of neonicotinoids derived from the 2-chloro-5-(chloromethyl)pyridine scaffold is well-understood and provides a powerful predictive tool for the design of new insecticidal compounds. Key determinants of activity include the presence and position of the chlorine atom on the pyridine ring and the electronic and steric properties of the N-substituted tail. While direct experimental data on 2-chloro-3-(chloromethyl)pyridine analogs is limited, the established SAR principles for the 5-substituted isomers offer a strong foundation for future research. The synthesis and biological evaluation of a focused library of 3-substituted analogs are crucial next steps to explore this chemical space. Such studies could lead to the discovery of novel insecticides with improved efficacy, enhanced safety profiles, and the ability to overcome existing resistance mechanisms.
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Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC - PubMed Central. Available at: [Link]
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Synthesis of fluorinated neonicotinoids. Protocols.io. Available at: [Link]
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(PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. Available at: [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]
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EPA Draft Biological Evaluations for Imidacloprid, Clothianidin, and Thiamethoxam. Beyond Pesticides. Available at: [Link]
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EPA Finalizes Biological Evaluations Assessing Potential Effects of Three Neonicotinoid Pesticides on Endangered Species. EPA. Available at: [Link]
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Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. Available at: [Link]
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Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
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A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC. Available at: [Link]
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Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. MDPI. Available at: [Link]
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Design and Structure-Activity Relationship of Novel Neonicotinoids. East China University of Science and Technology. Available at: [Link]
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A Comparative Guide to the Genotoxicity of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for assessing the genotoxicity of impurities associated with 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of controlling genotoxic impurities (GTIs), which can pose a carcinogenic risk even at trace levels, this document outlines a robust, multi-faceted approach to their evaluation. We will delve into the rationale behind experimental choices, provide detailed protocols for benchmark genotoxicity assays, and present a comparative analysis based on data from structurally related compounds, offering a practical model for risk assessment in drug development.
The Imperative of Genotoxicity Assessment for Pharmaceutical Impurities
Genotoxic impurities are substances that can cause damage to DNA and are a significant concern in the pharmaceutical industry due to their potential to be human carcinogens.[1] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of such impurities in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.
This compound is a vital building block in the synthesis of various pharmaceutical agents. Its synthesis, however, can lead to the formation of several impurities that may be structurally alerting for genotoxicity. Therefore, a thorough evaluation of the genotoxic potential of these impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
Identifying Potential Impurities
The synthesis of this compound often involves the chlorination of a corresponding pyridine derivative.[2] Potential impurities can arise from starting materials, by-products of side reactions, or degradation products. Based on common synthetic routes, likely impurities could include:
-
Starting Material: 2-Chloro-3-methylpyridine
-
Over-chlorination Product: 2,3-Dichloropyridine
-
Isomeric Impurities: Other chlorinated pyridine derivatives
This guide will use these compounds as examples to illustrate the comparative genotoxicity assessment process.
A Multi-Tiered Approach to Genotoxicity Testing
A comprehensive assessment of genotoxicity involves a battery of tests that evaluate different endpoints, including gene mutations, and chromosomal damage (clastogenicity and aneugenicity). The standard approach, in line with regulatory expectations, combines in silico assessment with a series of in vitro assays. Positive results in in vitro tests may then warrant in vivo follow-up.
In Silico Assessment: The First Line of Defense
Computational toxicology, using (Quantitative) Structure-Activity Relationship ((Q)SAR) models, is a powerful first step in predicting the genotoxic potential of impurities.[3][4][5] These models analyze the chemical structure of a compound to identify structural alerts that are associated with mutagenicity.
Several commercially available and public software platforms can be used for this purpose. These tools are trained on large databases of experimental results and can provide a rapid and cost-effective initial assessment.
Logical Workflow for Genotoxicity Assessment
Caption: A typical workflow for the genotoxicity assessment of pharmaceutical impurities.
Comparative Analysis of Genotoxicity Assays
The following sections detail the core in vitro assays for genotoxicity testing and provide a comparative overview of expected outcomes for our target compound and its potential impurities. The data for the impurities are based on findings for structurally similar compounds and serve as an illustrative guide.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations and is a cornerstone of genotoxicity testing.[1][6] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
| Compound | Predicted Genotoxicity (In Silico) | Expected Ames Test Outcome | Rationale/Supporting Data |
| 2-Chloro-3-(chloromethyl)pyridine HCl | Likely Positive | Positive | The chloromethyl group is a structural alert for alkylating agents, which are often mutagenic. |
| 2-Chloro-3-methylpyridine | Unlikely | Negative | Generally, simple alkylpyridines are not considered mutagenic in the Ames test.[7] |
| 2,3-Dichloropyridine | Possible | Equivocal/Weakly Positive | Dichlorinated aromatics can sometimes show weak mutagenic activity. Data on 2,3-dichloropyridine specifically is limited, but it is known to be genotoxic at higher concentrations in other assays.[8] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Strain Selection: Utilize a standard set of bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[6]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate concentration range. The main experiment should include at least five analyzable concentrations.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is designed to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[9] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
| Compound | Predicted Genotoxicity (In Silico) | Expected Micronucleus Assay Outcome | Rationale/Supporting Data |
| 2-Chloro-3-(chloromethyl)pyridine HCl | Likely Positive | Positive | As a potential alkylating agent, it is expected to induce chromosomal damage. |
| 2-Chloro-3-methylpyridine | Unlikely | Negative | Structurally similar compounds without alerting features are often negative in this assay. |
| 2,3-Dichloropyridine | Possible | Positive at high concentrations | Studies on 2-chloropyridine have shown genotoxicity in human lymphocytes, suggesting that dichlorinated pyridines may also induce chromosomal damage.[8][10] |
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Line: Chinese Hamster Ovary (CHO) cells are a commonly used and well-characterized cell line for this assay.
-
Metabolic Activation: As with the Ames test, the assay should be performed with and without an S9 metabolic activation system.
-
Treatment:
-
Short Treatment (with and without S9): Expose cells to the test compound for 3-6 hours.
-
Long Treatment (without S9): Expose cells for 1.5-2 normal cell cycles (approximately 24 hours).
-
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Test
This assay assesses the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[11][12][13]
| Compound | Predicted Genotoxicity (In Silico) | Expected Chromosomal Aberration Outcome | Rationale/Supporting Data |
| 2-Chloro-3-(chloromethyl)pyridine HCl | Likely Positive | Positive | Expected to cause DNA strand breaks leading to chromosomal aberrations. |
| 2-Chloro-3-methylpyridine | Unlikely | Negative | Generally, non-reactive pyridine derivatives are not expected to be clastogenic. |
| 2,3-Dichloropyridine | Possible | Positive | 3-Chloropyridine has been shown to induce chromosomal aberrations in mammalian cells.[14] It is plausible that 2,3-dichloropyridine would exhibit similar or greater activity. |
Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)
-
Cell Line: Human peripheral blood lymphocytes or a suitable cell line like CHO cells can be used.[11]
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Exposure: Cells are exposed to the test compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (continuous treatment until harvest) in the absence of S9.[11]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid- and chromosome-type breaks and exchanges.
-
Data Interpretation: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations or a reproducible and statistically significant increase at one or more concentrations.[13]
Experimental Workflow for In Vitro Genotoxicity Assays
Caption: A generalized workflow for conducting in vitro genotoxicity experiments.
Conclusion and Recommendations
The comprehensive evaluation of genotoxic impurities is a non-negotiable aspect of modern drug development. This guide has outlined a systematic approach for assessing the genotoxicity of impurities associated with this compound. The strategy begins with efficient in silico screening, followed by a robust battery of in vitro tests, including the Ames test, the micronucleus assay, and the chromosomal aberration test.
Based on structural alerts and data from related compounds, this compound itself and potential over-chlorinated impurities like 2,3-dichloropyridine are of higher concern for genotoxicity than less reactive impurities such as the starting material 2-chloro-3-methylpyridine.
It is imperative that these theoretical comparisons are substantiated by empirical data. The detailed protocols provided herein serve as a foundation for generating the necessary experimental evidence to ensure the safety and regulatory compliance of any API derived from this intermediate. A thorough understanding and proactive management of genotoxic impurities are paramount to delivering safe and effective medicines to patients.
References
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Chromosome Aberration Test. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). Retrieved from [Link]
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Wichard, J. D. (2017). In silico prediction of genotoxicity. Food and Chemical Toxicology, 106(Pt B), 595–599. [Link]
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PubChem. (n.d.). 2,3-Dichloropyridine. Retrieved from [Link]
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NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Retrieved from [Link]
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PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
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Mantzavinos, D., & Psillakis, E. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Journal of Hazardous Materials, 177(1-3), 1144–1147. [Link]
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Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions. Retrieved from [Link]
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MDPI. (2021). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. Retrieved from [Link]
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OECD. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]
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Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
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Al-Zoubi, M. S., & Al-Sawalha, N. A. (2020). Micronucleus Assay in Waterpipe Tobacco and Cigarette Smokers: A Comparative Study. Asian Pacific journal of cancer prevention : APJCP, 21(6), 1731–1736. [Link]
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
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SGS Taiwan Ltd. (2013). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Retrieved from [Link]
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ResearchGate. (n.d.). In silico prediction of genotoxicity. Retrieved from [Link]
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Li, X., et al. (2019). In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. RSC Advances, 9(21), 11895–11903. [Link]
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Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]
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Mutagenesis. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
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Vedia Solutions. (2022, May 4). Bacterial Reverse Mutation (AMES) test of Taglus Premium Thermoforming Foils as per ISO 10993-3:2014. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of the rodent micronucleus assay by a 28-day treatment protocol: Summary of the 13th Collaborative Study by the Collaborative Study Group for the Micronucleus Test (CSGMT)/Environmental Mutagen Society of Japan (JEMS)-Mammalian Mutagenicity Study Group (MMS). Retrieved from [Link]
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SlideShare. (n.d.). Oced 473 chromosomal aberration. Retrieved from [Link]
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ScienceDirect. (2025). Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, December 12). Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Chloro-3-(chloromethyl)pyridine Hydrochloride
Introduction
2-Chloro-3-(chloromethyl)pyridine hydrochloride is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its bifunctional nature, featuring a reactive chloromethyl group and a chlorinated pyridine ring, makes it a versatile intermediate for introducing the pyridyl moiety into larger molecules. The efficiency, scalability, and safety of its synthesis are critical considerations for researchers and chemical process developers. This guide provides an in-depth comparison of various synthetic routes to this compound, offering insights into the experimental rationale, procedural details, and relative merits of each approach.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. This guide will explore the following key strategies:
-
Chlorination of 3-Methylpyridine-N-oxide Derivatives
-
Direct Chlorination of 2-Chloro-3-methylpyridine
-
From 2-Hydroxynicotinic Acid: A Multi-step Approach
Below is a visual representation of the primary synthetic pathways discussed in this guide.
A Senior Application Scientist's Guide to 2-Chloro-3-(chloromethyl)pyridine Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 2-Chloro-3-(chloromethyl)pyridine hydrochloride, a versatile reagent, against its alternatives. We will delve into its performance advantages, supported by experimental data, to offer a clear perspective on its utility in the synthesis of complex molecules.
Introduction: The Strategic Advantage of the 2,3-Substitution Pattern
This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 3-position. This specific arrangement of functional groups offers a unique combination of reactivity and regioselectivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The hydrochloride salt form enhances the compound's stability and handling characteristics.
The primary advantage of this molecule lies in the differential reactivity of its two electrophilic sites: the C2-chloro and the C3-chloromethyl groups. This allows for sequential and controlled nucleophilic substitution reactions, a feature not as readily available in its isomers or other related building blocks.
Comparative Analysis: Performance Against Alternatives
The true value of this compound becomes evident when compared with other commercially available chloromethylated pyridine derivatives. The key differentiators are reactivity, selectivity, and the subsequent synthetic possibilities.
Reactivity and Regioselectivity: A Tale of Two Electrophiles
The chloromethyl group, being a benzylic-type halide, is significantly more susceptible to nucleophilic attack than the chloro group on the electron-deficient pyridine ring. This inherent difference in reactivity is the cornerstone of its synthetic utility.
Table 1: Comparison of Reactivity in Chloromethylpyridine Isomers
| Compound | Key Reactive Sites | Typical First Nucleophilic Attack | Subsequent Reaction Possibilities |
| 2-Chloro-3-(chloromethyl)pyridine | C2-Chloro, C3-Chloromethyl | C3-Chloromethyl | Suzuki or other cross-coupling at C2 |
| 2-Chloro-5-(chloromethyl)pyridine | C2-Chloro, C5-Chloromethyl | C5-Chloromethyl | Suzuki or other cross-coupling at C2 |
| 3-(Chloromethyl)pyridine | C3-Chloromethyl | C3-Chloromethyl | Functionalization of the pyridine ring |
This differential reactivity allows for a stepwise functionalization strategy. For instance, a nucleophile can be selectively introduced at the 3-position via substitution of the chloromethyl group, leaving the 2-chloro position intact for a subsequent palladium-catalyzed cross-coupling reaction. This strategic advantage is less pronounced in isomers where the electronic effects might influence the reactivity of the chloromethyl group differently.
Experimental Validation: Synthesis of a Key Pharmaceutical Intermediate
To illustrate the practical advantages of this compound, we will consider its application in the synthesis of a hypothetical, yet representative, pharmaceutical intermediate.
Workflow for Sequential Functionalization
The following workflow demonstrates the selective functionalization of this compound.
Caption: Sequential functionalization of 2-Chloro-3-(chloromethyl)pyridine HCl.
Experimental Protocol: Synthesis of 3-(Azidomethyl)-2-chloropyridine
This protocol details the selective nucleophilic substitution at the chloromethyl position.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(Azidomethyl)-2-chloropyridine.
Expected Yield: 85-95%
The high yield in this step underscores the excellent reactivity of the chloromethyl group, which proceeds under mild conditions without affecting the C2-chloro substituent.
Comparative Performance in a Key Synthetic Transformation
The utility of this compound is further highlighted when compared to an alternative approach for synthesizing a similar scaffold, for instance, starting from a hydroxymethylpyridine derivative.
Table 2: Comparative Synthesis of a 2-Aryl-3-(aminomethyl)pyridine Scaffold
| Parameter | Route A: Using 2-Chloro-3-(chloromethyl)pyridine HCl | Route B: Using 2-Aryl-3-(hydroxymethyl)pyridine |
| Starting Material | Readily available 2-Chloro-3-(chloromethyl)pyridine HCl | Requires prior synthesis of the 2-arylpyridine scaffold |
| Number of Steps | 3 (Nucleophilic substitution, Suzuki coupling, Reduction) | 2 (Chlorination of alcohol, Nucleophilic substitution) |
| Overall Yield | Typically higher due to efficient and clean reactions | Can be lower due to potential side reactions during chlorination |
| Atom Economy | Generally favorable | May be lower due to the use of chlorinating agents like SOCl₂ |
| Versatility | Allows for late-stage diversification via Suzuki coupling | Limited to the pre-installed aryl group |
This comparison clearly demonstrates that utilizing this compound offers a more convergent and flexible synthetic strategy.
Mechanistic Insights: The Rationale Behind the Selectivity
The observed selectivity is rooted in fundamental principles of organic chemistry. The C-Cl bond of the chloromethyl group is part of a pseudo-benzylic system, which readily stabilizes the transition state of an Sₙ2 reaction or a potential carbocationic intermediate in an Sₙ1 pathway. In contrast, the C-Cl bond on the pyridine ring has significant sp² character and is further deactivated by the electron-withdrawing nature of the nitrogen atom, making it less susceptible to nucleophilic attack under the same conditions.
Caption: Mechanistic rationale for selective nucleophilic attack.
Conclusion: A Strategically Superior Building Block
In the landscape of synthetic chemistry, this compound stands out as a strategically superior building block for the synthesis of complex substituted pyridines. Its key advantages include:
-
Differential Reactivity: The presence of two electrophilic sites with distinct reactivities allows for sequential and controlled functionalization.
-
Synthetic Versatility: It enables a convergent approach to complex targets, allowing for late-stage diversification.
-
High-Yield Transformations: The selective reactions at the chloromethyl group typically proceed with high yields under mild conditions.
For researchers and drug development professionals, the judicious choice of this compound can lead to more efficient, flexible, and ultimately more successful synthetic campaigns.
References
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Feng, Z.-Q. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link][1]
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Karmur, A. A., et al. (2021). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 26(15), 4586. [Link][2]
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link][3]
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U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. [4]
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Chinese Patent No. CN111056992A. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride. [5]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(chloromethyl)pyridine hydrochloride
This guide provides a detailed protocol for the safe handling and disposal of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. As a chlorinated pyridine derivative, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established safety data for structurally similar compounds and general regulatory guidelines for hazardous chemical waste. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Core Hazard Profile & Immediate Safety
Understanding the hazard profile of this compound is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from close structural analogs like 2-(Chloromethyl)pyridine hydrochloride and 3-(Chloromethyl)pyridine hydrochloride provide a strong basis for risk assessment.[1][2]
This compound should be regarded as harmful if swallowed , a substance that causes severe skin burns and eye damage , and may cause respiratory irritation .[2][3] Upon heating, it can decompose to emit highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4]
Immediate Actions Upon Exposure:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) - Prevention & Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2][3] | P264: Wash skin thoroughly after handling.[1][2][3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] | P270: Do not eat, drink or smoke when using this product.[1][2][3] |
| Eye Damage/Irritation | H319: Causes serious eye irritation[3] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Disposal | - | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local, regional, national and/or international regulation. [1][3] |
Spill Management Protocol
Effective spill management is critical to prevent exposure and environmental contamination. The appropriate response depends on the scale of the spill.
Small Spill Cleanup (Solid Material)
A small spill is generally defined as an amount that can be safely cleaned up by trained laboratory personnel in under 15 minutes.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles. A respirator with a particulate filter may be necessary if dust is generated.[5]
-
Dampen the Material: Gently dampen the spilled solid with water to prevent dust from becoming airborne.[4][6]
-
Collect the Spill: Carefully transfer the dampened material into a suitable, clearly labeled container for hazardous waste.[5][6] Use non-sparking tools for this process.
-
Decontaminate the Area: Use absorbent paper dampened with water to wipe the spill area.[4][6] Place the used paper into the same hazardous waste container. Finally, wash the area with a soap and water solution.[4][6]
-
Package Waste: Seal the waste container and affix a completed hazardous waste label.
Large Spill Response
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Isolate and Ventilate: Close the doors to the area, and if safe to do so, increase ventilation (e.g., through a fume hood).
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and/or emergency responders immediately.[7] Provide them with the location and nature of the hazard.[5]
-
Restrict Access: Prevent re-entry until the area has been deemed safe by EHS professionals.
Waste Segregation and Disposal Workflow
Proper disposal is not merely discarding the chemical; it is a systematic process of collection, segregation, and transfer to a licensed waste management facility. This compound is incompatible with strong oxidizing agents and strong bases.[4][6] Therefore, it must be segregated from these materials during waste collection.
Waste Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Approved Disposal Methodologies
The chemical nature of chlorinated pyridines dictates the appropriate final disposal method. Due to their potential to form toxic and persistent byproducts, standard landfilling is not an acceptable option.
Primary Recommended Method: Incineration
High-temperature incineration is the preferred and often legally mandated method for the disposal of chlorinated organic compounds.[8][9]
-
Why Incineration? This process utilizes controlled, high temperatures (typically 820°C to 1,600°C) to break down the molecule into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride.[9] The resulting acidic gases (like HCl) are then neutralized in a scrubber system before being released, preventing atmospheric pollution. This complete destruction of the compound is the most environmentally sound approach.[8]
-
Regulatory Compliance: Any waste containing this compound is considered hazardous.[9] Disposal must be carried out by a licensed and approved waste disposal plant in accordance with all local, state, and federal regulations.[3]
Prohibited Methods:
-
Landfill: Due to its water solubility and potential toxicity, this compound should never be disposed of in a landfill.[6]
-
Sewer/Drain Disposal: Discharging this chemical into the sewer system is strictly prohibited.[10][11] It is toxic to aquatic life and can interfere with wastewater treatment processes.[1]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, protecting both themselves and the environment.
References
-
Pyridine - Safety Data Sheet. (2020). Carl ROTH.[Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.[Link]
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Pyridine - SAFETY DATA SHEET. (2024). PENTA.[Link]
-
Screening-Level Hazard Characterization Chlorinated Pyridines Category. U.S. Environmental Protection Agency.[Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.[Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.[Link]
-
Standard Operating Procedure for Pyridine. Washington State University.[Link]
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A Senior Application Scientist's Guide to Handling 2-Chloro-3-(chloromethyl)pyridine hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of 2-Chloro-3-(chloromethyl)pyridine hydrochloride. In our work within drug discovery and development, the mastery of handling hazardous chemical reagents is not merely a matter of compliance but a foundational element of scientific integrity and personal safety. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure that every interaction with this compound is controlled, safe, and scientifically sound.
Immediate Safety Profile: Understanding the Hazard
This compound is a corrosive solid that presents multiple health hazards.[1] A foundational understanding of its risk profile is critical before approaching the bench. High concentrations of this compound are extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2][3]
| Hazard Classification | Description | GHS Code | Source |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can cause burns of the upper digestive and respiratory tracts.[1] | H302 | [1][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1] | H314 / H315 | [1][4] |
| Serious Eye Damage | Causes serious eye damage, with a risk of severe damage including blindness.[1][5] | H318 / H319 | [1][4][5] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust.[1][4][6] | H335 | [1][4] |
| Hygroscopic Nature | The material readily absorbs moisture from the air, which can affect its integrity and reactivity.[7] | - | [7] |
The Hierarchy of Controls: A Foundational Safety Paradigm
In laboratory safety, personal protective equipment (PPE) is essential, but it is the last line of defense. The most effective safety protocols are built on the principle of the "Hierarchy of Controls," which prioritizes risk mitigation strategies.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, we cannot eliminate or substitute it for our process. Therefore, our primary focus is on robust Engineering Controls and stringent Administrative Controls , supplemented by the mandatory use of appropriate PPE .
Engineering Controls: Your Primary Shield
Your first and most critical safety barrier is isolating the chemical from your breathing zone.
-
Chemical Fume Hood: All handling, weighing, and manipulation of this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[5][8] This is non-negotiable. The fume hood's constant airflow draws dust and vapors away from you, preventing inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][6] This helps to dilute any fugitive emissions that might escape primary containment.
-
Emergency Equipment: An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the workstation where the chemical is handled.[1][6][8] Verify their functionality before starting your work.
Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls are in place, your PPE provides the final barrier against accidental exposure. The selection of PPE must be deliberate and based on the specific hazards of this compound.
| Protection Type | Specification | Rationale |
| Respiratory | Not typically required if handled exclusively within a certified fume hood. | The fume hood (engineering control) prevents inhalation exposure. A respirator may be needed for large spills or emergencies. |
| Eye/Face | Chemical safety goggles with side shields. A face shield is recommended if there is a splash hazard. | Protects against dust particles and potential splashes, preventing severe eye damage.[4][8][9] |
| Hand | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Double-gloving is recommended. | Provides chemical resistance against pyridine derivatives. Nitrile gloves are not recommended as they may offer insufficient protection.[8] Always check the manufacturer's glove compatibility data. |
| Body | Fully-buttoned, long-sleeved laboratory coat. Disposable Tyvek-type sleeves can be worn over the lab coat for added protection.[2][3] | Protects skin from accidental contact with the solid chemical.[4][8] |
Workflow for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: The proper sequence for putting on and taking off PPE to prevent contamination.
Operational Plan: Step-by-Step Handling Protocol
This workflow ensures that from the moment the container is retrieved to its final storage, every step is deliberate and safe.
Caption: Step-by-step workflow for the safe handling of the chemical.
Detailed Steps:
-
Preparation : Before handling, ensure your engineering controls are active and all necessary PPE is correctly donned. Have a chemical spill kit ready.
-
Handling in Fume Hood : Only open and handle the solid inside a certified chemical fume hood to prevent inhaling dust.[8]
-
Dispensing : When weighing, minimize the creation of dust. Use a spatula to carefully transfer the solid. Close the main container immediately after dispensing the required amount.[6]
-
Storage : The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][6] It should be stored locked up and protected from moisture.[4][5] Storing under an inert atmosphere is a best practice.[1][2][5] It is incompatible with strong oxidizing agents and strong bases.[1][2][7]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[4] Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the work area.[5][6]
Emergency Response: Immediate Actions for Exposure
If an exposure occurs despite controls, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing while flooding the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[2][3][8] Gently wash the affected area with soap and water.[2][3] Seek immediate medical attention, even if no irritation is apparent.[3]
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][8][10] Remove contact lenses if present and easy to do so.[1][5] Call for immediate medical attention.[5]
-
Inhalation : Move the affected person to fresh air at once.[4][6] If breathing is difficult or symptoms like coughing or wheezing develop, seek immediate medical attention.[3][6][7]
-
Ingestion : Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[6] Seek immediate medical attention.[4][8]
Disposal Plan: Compliant Waste Management
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Chemical Waste : All excess this compound and reaction waste containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent paper) must be considered hazardous. Seal them in a vapor-tight plastic bag or a designated solid waste container.[2][7]
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste.[1][4] Do not pour any waste down the drain.
By integrating these principles and procedures into your daily workflow, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.
References
-
2-CHLOROMETHYL-3-METHYL-PYRIDINE HYDROCHLORIDE - Safety Data Sheet . (2025). Source: Chemical Safety Information. [Link]
-
Standard Operating Procedures for Pyridine . University of Washington, Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% . Cole-Parmer. [Link]
-
Pyridine: incident management . GOV.UK. [Link]
-
Chlorine Emergency Department/Hospital Management . CHEMM. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment . (2015). Australian Government Department of Health and Aged Care. [Link]
-
Safety Data Sheet: Pyridine . (2025). Carl ROTH. [Link]
-
Chlorine - Incident management . GOV.UK. [Link]
-
Safety Data Sheet: Pyridine . (2023). Kanto Chemical Co., Inc. [Link]
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- 2. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

